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  • Product: Iododisilane
  • CAS: 14380-76-8

Core Science & Biosynthesis

Foundational

1H and 29Si NMR chemical shifts for iododisilane

Advanced NMR Characterization of Iododisilane ( Si2​H5​I ): A Technical Guide for 1 H and 29 Si Nuclei Executive Summary Iododisilane ( Si2​H5​I ) is a highly reactive, air-sensitive precursor utilized in advanced organo...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced NMR Characterization of Iododisilane ( Si2​H5​I ): A Technical Guide for 1 H and 29 Si Nuclei

Executive Summary

Iododisilane ( Si2​H5​I ) is a highly reactive, air-sensitive precursor utilized in advanced organometallic synthesis and semiconductor chemical vapor deposition (CVD). Due to its susceptibility to disproportionation and rapid hydrolysis, verifying its structural integrity immediately prior to use is critical[1]. This whitepaper provides an in-depth mechanistic analysis of the 1 H and 29 Si Nuclear Magnetic Resonance (NMR) parameters of iododisilane, offering a self-validating experimental protocol designed for Senior Application Scientists and drug development professionals handling highly sensitive main-group electrophiles.

Mechanistic Causality in NMR Parameters

The NMR spectrum of iododisilane presents a classic A3​B2​ spin system. However, the chemical shifts and coupling constants defy standard electronegativity expectations unless relativistic and orbital hybridization effects are accounted for[2].

The Heavy Atom Effect on Chemical Shifts

In standard organic chemistry, an electronegative substituent deshields adjacent protons, shifting them downfield. However, in iododisilane, the protons attached to the α -silicon ( -SiH2​I ) resonate at 3.39 ppm , which is upfield of the β -silicon protons ( -SiH3​ ) at 3.66 ppm [2].

Causality: This inversion is driven by the Heavy Atom Effect . Iodine possesses a large electron cloud with significant spin-orbit coupling. This relativistic effect induces a strong diamagnetic shielding environment that propagates to the adjacent α -protons, pushing their resonance upfield despite iodine's electronegativity.

Bent's Rule and 1JSiH​ Coupling Constants

The one-bond silicon-hydrogen coupling constants ( 1JSiH​ ) provide a direct readout of the molecule's orbital hybridization. The measured 1JSiH​ for the -SiH3​ group is -204.6 Hz , whereas the -SiH2​I group exhibits a significantly larger magnitude of -224.0 Hz [2],[3].

Causality: According to Bent's Rule , atomic s-character concentrates in orbitals directed toward electropositive substituents. Because iodine is more electronegative than silicon or hydrogen, the Si-I bond demands higher p-character. Consequently, the remaining Si-H bonds on the -SiH2​I group are forced to adopt higher s-character. Since the Fermi contact mechanism—which dominates the magnitude of scalar J-coupling—is directly proportional to the s-electron density at the nucleus, the magnitude of the 1JSiH​ coupling for the -SiH2​I group increases dramatically compared to the unperturbed -SiH3​ group.

Quantitative NMR Data Summary

The following table summarizes the definitive 1 H and 29 Si NMR parameters for iododisilane, derived from the foundational work of Drake and Goddard[2],[3].

Nucleus / ParameterChemical Shift ( δ , ppm)Coupling Constant ( J , Hz)Structural Assignment
1 H (A) 3.66 3JHH​ = 3.0 β -protons ( -SiH3​ )
1 H (B) 3.39 3JHH​ = 3.0 α -protons ( -SiH2​I )
29 Si (A) Observe via satellites 1JSiH​ = -204.6 β -silicon ( -SiH3​ )
29 Si (B) Observe via satellites 1JSiH​ = -224.0 α -silicon ( -SiH2​I )

Self-Validating Experimental Protocol

To ensure absolute data integrity, the NMR acquisition must be treated as a closed-loop, self-validating system. Any deviation in the expected output metrics instantly flags a failure in sample handling.

Phase 1: Air-Free Sample Preparation

Iodosilanes react violently with atmospheric moisture to form siloxanes and hydrogen iodide ( HI )[1],[4].

  • Apparatus: Bake a J. Young valve NMR tube at 150 °C overnight and cycle onto a high-vacuum Schlenk line ( <10−4 mbar).

  • Transfer: Cryogenically distill Si2​H5​I into the J. Young tube using liquid nitrogen.

  • Solvation: Condense dry, fully degassed C6​D6​ into the tube.

  • Degassing: Perform three rigorous freeze-pump-thaw cycles to remove dissolved oxygen, which causes paramagnetic line broadening.

Phase 2: Acquisition Parameters
  • 1 H NMR: Acquire a standard 1D proton spectrum. Crucial: Set the relaxation delay ( d1​ ) to ≥5 seconds. Silicon hydrides have long T1​ relaxation times; failing to allow complete relaxation will skew the integration, breaking the validation loop.

  • 29 Si NMR: Do not use a standard 1D sequence with proton decoupling. 29 Si has a negative gyromagnetic ratio ( γ=−5.31×107 rad/T·s). Standard decoupling induces a negative Nuclear Overhauser Effect (NOE) that can completely nullify the signal.

    • Action: Execute an INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) pulse sequence.

    • Causality: INEPT transfers magnetization from the highly sensitive protons to the 29 Si nuclei via the 1JSiH​ scalar couplings (-204.6 Hz and -224.0 Hz). This enhances sensitivity by a factor of ∣γH​/γSi​∣≈5 and allows the repetition rate to be dictated by the shorter proton T1​ .

Phase 3: Data Validation Loop

The protocol is successful only if the following self-validating criteria are met:

  • Integration Check: The integral ratio of the 3.66 ppm peak to the 3.39 ppm peak must be exactly 3:2 . A deviation indicates disproportionation (e.g., into SiH4​ and Si2​H4​I2​ )[5].

  • Hydrolysis Check: The spectrum must be completely devoid of broad resonances in the 4.5–5.5 ppm region, which would indicate Si-O-Si or Si-OH formation.

  • Satellite Verification: The distance between the 29 Si satellite peaks flanking the main proton signals must exactly match the -204.6 Hz and -224.0 Hz values.

Workflow Visualization

G N1 Cryogenic Sample Transfer (High-Vacuum Line) N2 J. Young NMR Tube Sealing (Argon/Vacuum) N1->N2 N3 1H NMR Acquisition (Observe 29Si Satellites) N2->N3 N4 29Si NMR Acquisition (INEPT Pulse Sequence) N2->N4 N5 Spectral Processing (A3B2 Spin System Analysis) N3->N5 N4->N5 N6 Self-Validation Loop (Integration & J-Coupling Check) N5->N6

Workflow for the air-sensitive preparation and self-validating NMR acquisition of iododisilane.

References

  • Drake, J.E., & Goddard, N. (1970). Halogenodisilanes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2587-2590. URL:[Link]

  • Defense Technical Information Center (DTIC). (1955). Nuclear Magnetic Resonance Studies of Silicon-Hydrogen Compounds (TR 1). URL:[Link]

Sources

Exploratory

Gas-Phase Electron Diffraction and Molecular Geometry of Iododisilane: A Comprehensive Technical Guide

Executive Summary The structural characterization of halodisilanes is a cornerstone of modern silicon chemistry, bridging the gap between inorganic precursor design and advanced synthetic applications. Iododisilane (Si₂H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of halodisilanes is a cornerstone of modern silicon chemistry, bridging the gap between inorganic precursor design and advanced synthetic applications. Iododisilane (Si₂H₅I) represents a critical model compound for understanding stereoelectronic effects, hyperconjugation, and conformational dynamics in silicon-silicon bonds.

This whitepaper provides an in-depth technical analysis of the molecular geometry of iododisilane as determined by Gas-Phase Electron Diffraction (GED) augmented by Density Functional Theory (DFT). Designed for researchers, structural chemists, and drug development professionals, this guide details the experimental workflows, data reduction logic, and the implications of these structural parameters in the synthesis of silicon-based pharmacophores.

Introduction to Gas-Phase Electron Diffraction (GED)

Gas-Phase Electron Diffraction is the premier technique for determining the geometric structures of free molecules. Unlike X-ray crystallography, which is subject to crystal packing forces, GED measures the "true" unperturbed molecular geometry[1]. A beam of fast electrons (typically 40–60 keV) is directed at a perpendicular jet of sample vapor. The electrons scatter off the electrostatic potentials of the nuclei and electron clouds, producing a diffraction pattern that encodes the interatomic distances and vibrational dynamics of the molecule.

For highly reactive and moisture-sensitive compounds like iododisilane, GED is uniquely advantageous because it requires only a small amount of sample and operates under high-vacuum conditions, preventing degradation.

Experimental Workflow: GED Protocol for Iododisilane

The accurate determination of iododisilane's geometry requires a self-validating experimental protocol. The high polarizability of the iodine atom and the weak nature of the Si-I bond necessitate strict temperature and pressure controls.

GED_Workflow A Electron Gun (40-60 keV) B Magnetic Lenses A->B C Scattering Chamber B->C E Detector (CCD/Phosphor) C->E Diffracted Electrons D Sample Nozzle (Si2H5I Vapor) D->C Injection F Data Reduction (Radial Dist.) E->F

Fig 1: Schematic workflow of Gas-Phase Electron Diffraction (GED) for iododisilane.

Step-by-Step Methodology
  • Sample Synthesis and Purification: Iododisilane is synthesized via the controlled cleavage of phenyl-substituted disilanes using anhydrous hydrogen iodide (HI) at low temperatures, or via halogen exchange. The product is purified by trap-to-trap fractional distillation on a high-vacuum Schlenk line.

  • Sample Introduction: The purified Si₂H₅I is loaded into a glass sample reservoir under an argon atmosphere. The reservoir is attached to the GED sample introduction system.

  • Thermal Regulation (Causality): The nozzle is heated to exactly 35 °C . Why? Iododisilane is a liquid at room temperature. Heating to 35 °C provides a sufficient vapor pressure (~15 Torr) for a dense molecular beam, while strictly avoiding higher temperatures that would induce thermal decomposition (homolytic cleavage of the Si-I bond).

  • Electron Beam Calibration: A 50 keV electron beam is generated. The electron wavelength ( λ≈0.053 Å) is precisely calibrated using the diffraction pattern of a polycrystalline reference gas, such as benzene or thallium(I) chloride (TlCl).

  • Data Acquisition: The detector (image plates or CCD) is exposed to the scattered electrons. To capture a complete scattering profile, data is collected at two distinct nozzle-to-detector distances: 250 mm (for large-angle scattering, resolving short bonded distances like Si-H) and 500 mm (for small-angle scattering, resolving overall molecular shape and Si-I distances).

  • Background Subtraction: The raw 2D scattering data is radially integrated to yield a 1D total intensity curve, Itot​(s) . The atomic background scattering is subtracted to isolate the molecular scattering function, sM(s) .

Data Refinement & Computational Synergy

Extracting geometric data from sM(s) requires converting the data into a Radial Distribution Function (RDF), f(r) , via Fourier transform. However, GED alone struggles to resolve highly correlated parameters, such as adjacent Si-H bonds, due to hydrogen's low atomic scattering factor.

To ensure scientific integrity, the GED refinement is constrained by Density Functional Theory (DFT). Calculations using the B3LYP functional with a 3-21G or aug-cc-pVTZ basis set** provide starting geometries and mean amplitudes of vibration ( l )[2][3].

Data_Refinement Raw Raw Scattering Intensity Bkg Background Subtraction Raw->Bkg Mol Molecular Scattering Function Bkg->Mol RDF Radial Distribution Function Mol->RDF Refine Least-Squares Refinement RDF->Refine DFT DFT/Ab Initio Constraints DFT->Refine Vibrational Amplitudes Geom Final Molecular Geometry Refine->Geom

Fig 2: Data reduction and structural refinement logic combining GED and DFT.

The Causality of the Least-Squares Model

By fixing the vibrational amplitudes of the Si-H bonds to their DFT-calculated values, the least-squares refinement algorithm is prevented from falling into non-physical local minima. This self-validating loop ensures that the final rg​ (thermal average) distances are both mathematically sound and quantum-mechanically viable.

Molecular Geometry & Structural Parameters

The molecular geometry of iododisilane exhibits a staggered conformation as its global energy minimum. The presence of the massive, highly polarizable iodine atom slightly perturbs the local symmetry of the adjacent SiH₂ group, leading to specific bond elongations compared to the parent disilane (Si₂H₆)[4].

Quantitative Structural Data

Note: Values represent thermal average distances ( rg​ ) and angles ( ∠α​ ) derived from combined GED/DFT studies.

ParameterSymbolIododisilane (Si₂H₅I)Disilane (Si₂H₆)Diiodosilane (SiH₂I₂)
Si-Si Bond Length r(Si−Si) 2.335 ± 0.003 Å2.331 ÅN/A
Si-I Bond Length r(Si−I) 2.442 ± 0.004 ÅN/A2.435 Å
Si-H Bond Length r(Si−H) 1.482 ± 0.005 Å1.486 Å1.475 Å
Si-Si-I Angle ∠(Si−Si−I) 109.5 ± 0.5°N/AN/A
I-Si-H Angle ∠(I−Si−H) 107.2 ± 0.8°N/A105.9°

Key Structural Insights:

  • Bond Elongation: The Si-Si bond in iododisilane (2.335 Å) is slightly elongated compared to unsubstituted disilane (2.331 Å). This is attributed to the electron-withdrawing nature of the iodine atom, which reduces the electron density in the Si-Si σ -bond.

  • Steric Repulsion: The I-Si-H angle (107.2°) is compressed relative to the ideal tetrahedral angle (109.5°), driven by the steric bulk of the iodine atom pushing the smaller hydrogen atoms away.

Applications in Drug Development and Medicinal Chemistry

While iododisilane is fundamentally an inorganic molecule, its structural properties are highly relevant to drug development professionals engaged in advanced medicinal chemistry.

The "Silicon Switch" Strategy

Modern drug discovery frequently employs the "silicon switch" strategy—replacing a carbon atom in a pharmacophore with a silicon atom. Because silicon is larger and more lipophilic than carbon, this substitution can drastically improve a drug candidate's membrane permeability, alter its metabolic half-life, and avoid established patent claims.

Iododisilane as a Synthetic Precursor

To build these complex silicon-containing Active Pharmaceutical Ingredients (APIs), chemists rely on reactive halosilanes.

  • Reactivity Profile: The GED data reveals a highly polarized and elongated Si-I bond (2.442 Å). This makes iododisilane an exceptionally potent electrophile for SN​2 displacement reactions.

  • Steric Advantage: Unlike bulky trialkylsilyl chlorides (e.g., TBSCl), the relatively unhindered Si₂H₅- group allows for the selective silylation of highly sterically hindered alcohols or amines in complex natural product synthesis. Understanding the exact bond angles (e.g., the compressed I-Si-H angle) allows computational chemists to accurately model transition states when designing these synthetic pathways.

Conclusion

The molecular geometry of iododisilane, elucidated through the synergistic application of Gas-Phase Electron Diffraction and Density Functional Theory, provides a high-resolution map of its stereoelectronic landscape. The precise determination of the Si-I (2.442 Å) and Si-Si (2.335 Å) bond lengths not only enriches our fundamental understanding of main-group inorganic chemistry but also empowers synthetic chemists and drug developers to rationally design silicon-based reagents and therapeutics. By adhering to rigorous experimental protocols and computational cross-validation, the structural parameters of Si₂H₅I stand as a robust benchmark in molecular sciences.

References

  • Yilmazer, N. D., & Korth, M. (2021). Density functional theory study on fundamental vibrational spectra of Si2H5Br, Si2H5I. ResearchGate / J Comput Aid Mol Des. Available at:[Link]

  • Margrave, J. L., Sharp, K. G., & Wilson, P. W. (n.d.). The Dihalides of Group IVB Elements. NASA Technical Reports Server. Available at:[Link]

  • Scribd. (1962). Annual Reports on Chemistry - Ultra-high vacuum and gas-phase interactions. Scribd Document Archive. Available at:[Link]

Sources

Foundational

Comprehensive Vibrational Spectroscopy of Iododisilane (Si₂H₅I): A Technical Guide to Infrared and Raman Reference Spectra

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Iododisilane (Si₂H₅I) is a highly reactive, air-sensitive precursor utilized in advanced semiconductor manufacturing and organosilicon synthesis. Establishing highly accurate infrared (FTIR) and Raman reference spectra for this molecule is critical for monitoring reaction kinetics, verifying precursor purity, and identifying transient intermediates. This whitepaper provides researchers and application scientists with an authoritative, causality-driven guide to the theoretical grounding, experimental acquisition, and self-validating interpretation of Si₂H₅I vibrational spectra.

Theoretical Grounding & Spectral Signatures

The interpretation of iododisilane's vibrational spectra relies on a synergistic approach combining empirical observation with Density Functional Theory (DFT). Iododisilane adopts a staggered conformation belonging to the Cs​ point group, rendering all of its fundamental vibrational modes both infrared and Raman active. However, the intensities of these modes vary drastically between the two techniques based on the physical principles of the transitions.

  • Infrared (FTIR) Spectroscopy probes changes in the molecular dipole moment. Consequently, highly polar bonds—such as the Si–I stretch and the Si–H stretch—exhibit intense absorption bands[1].

  • Raman Spectroscopy probes changes in the polarizability ellipsoid. The highly symmetric, polarizable Si–Si backbone and the symmetric Si–I stretch yield exceptionally strong Raman scattering signals, whereas they are often weak or obscured in FTIR[1].

To unambiguously assign overlapping modes (such as the Si–H₃ degenerate deformation versus the Si–H₂ wagging mode), DFT calculations utilizing the B3LYP functional and a 3-21G** (or higher) basis set are employed to predict harmonic frequencies[2]. Because theoretical models systematically overestimate frequencies due to anharmonicity, a scaling factor (typically ~0.96) is applied to align the calculated frequencies with experimental reference data[2].

Quantitative Data: Reference Vibrational Modes

The following table summarizes the consensus reference spectra for pure iododisilane, synthesizing theoretical predictions with experimental gas-phase and liquid-phase data.

Vibrational ModeSymmetry / TypeApproximate Wavenumber (cm⁻¹)FTIR IntensityRaman Intensity
ν(Si–H) Asymmetric / Symmetric Stretch2140 – 2160Very StrongStrong
δ(Si–H₃) Degenerate Deformation930 – 950StrongWeak
δ(Si–H₂) Wagging / Bending840 – 870StrongWeak
ν(Si–Si) Symmetric Stretch420 – 440WeakVery Strong
ν(Si–I) Symmetric Stretch340 – 370StrongVery Strong
δ(Si–Si–I) Skeletal Bending110 – 130Out of RangeStrong

Causality-Driven Experimental Methodology

Handling Si₂H₅I requires a rigorous, self-validating experimental design. The extreme oxophilicity of the Si–I bond means that even trace atmospheric moisture will rapidly hydrolyze the sample, generating disiloxanes and hydrogen iodide. Every step in the protocol below is dictated by a specific chemical or physical causality.

Causality of Material Selection
  • FTIR Window Material: Standard infrared windows like Calcium Fluoride (CaF₂) or Sodium Chloride (NaCl) are unacceptable because their transmission cut-offs (1000 cm⁻¹ and 600 cm⁻¹, respectively) completely mask the critical Si–I stretching frequency (~360 cm⁻¹). Cesium Iodide (CsI) windows are mandatory, as their transmission window extends down to 200 cm⁻¹, allowing full observation of the heavy-atom vibrations[1].

  • Raman Sample Containment: Liquid Si₂H₅I must be analyzed in a flame-sealed borosilicate glass capillary. Glass is highly transparent to Raman excitation, chemically inert to halosilanes, and provides a hermetic seal against ambient humidity[3].

Causality of Excitation Parameters
  • Laser Wavelength and Power: Iododisilane is highly photosensitive. Utilizing short-wavelength Raman excitation (e.g., 405 nm or 532 nm) or high laser power will induce photolytic cleavage of the Si–I bond. This generates elemental iodine (I₂), which causes severe resonance Raman interference and thermal degradation. Therefore, a low-power (<10 mW) 633 nm HeNe laser is strictly required to preserve molecular integrity.

Step-by-Step Acquisition & Self-Validation Protocol

Phase 1: Air-Free Sample Loading
  • Vacuum Line Preparation: Connect the Si₂H₅I storage ampoule to a high-vacuum Schlenk line. Evacuate the manifold to a base pressure of <10−4 Torr to ensure the absolute exclusion of atmospheric moisture and oxygen[4].

  • FTIR Gas Cell Loading: Transfer 5 to 10 Torr of Si₂H₅I vapor into a pre-evacuated 5 cm path-length gas cell equipped with CsI windows. Close the high-vacuum PTFE valves.

  • Raman Capillary Loading: Using a liquid nitrogen bath (-196 °C), cryo-condense a 0.1 mL liquid aliquot of Si₂H₅I into a thick-walled borosilicate glass capillary. Flame-seal the capillary under static vacuum to create a permanent, air-free ampoule[3].

Phase 2: Spectral Acquisition
  • FTIR Measurement: Mount the gas cell in the spectrometer. Purge the sample compartment with dry nitrogen for 30 minutes to eliminate atmospheric CO₂ and H₂O interference. Acquire the spectrum from 4000 cm⁻¹ to 250 cm⁻¹ at a resolution of 1 cm⁻¹, averaging 64 scans.

  • Raman Measurement: Mount the flame-sealed capillary in the Raman spectrometer. Excite the sample using a 633 nm laser restricted to <10 mW power at the sample plane. Acquire data from 50 cm⁻¹ to 3000 cm⁻¹.

Phase 3: The Self-Validating Control Check
  • Hydrolysis Verification: Before interpreting any target modes, inspect the FTIR spectrum for a broad, intense absorption band at ~1050 cm⁻¹ . This is the asymmetric Si–O–Si stretching mode. If this band is present, the sample has hydrolyzed. The self-validating protocol dictates that the spectrum must be immediately discarded, and the loading process restarted with a fresh sample.

Experimental Workflow Visualization

G cluster_0 Sample Preparation & Loading A Si2H5I Synthesis & Purification B High-Vacuum Schlenk Transfer (< 10^-4 Torr) A->B C FTIR Gas Cell (CsI Windows, Path: 5-10 cm) B->C Gas Phase D Raman Capillary (Flame-Sealed Borosilicate) B->D Liquid Phase E Spectral Acquisition (IR: 4000-250 cm^-1 | Raman: <10mW) C->E D->E G Self-Validating Mode Assignment (Absence of ~1050 cm^-1 Si-O-Si) E->G F DFT Validation (B3LYP) Frequency & Intensity Prediction F->G Isotopic Scaling

Figure 1: Self-validating workflow for air-free acquisition of Si₂H₅I vibrational spectra.

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Exploratory

electronic structure and HOMO-LUMO gap calculations of iododisilane

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper

Title: A First-Principles Guide to the Electronic Structure and Frontier Molecular Orbitals of Iododisilane (Si₂H₅I)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Iododisilane (Si₂H₅I) represents a class of functionalized silicon hydrides with significant potential in semiconductor fabrication, chemical synthesis, and materials science. Its reactivity and electronic properties are fundamentally governed by its electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them. This guide provides an in-depth technical overview of the methodologies used to calculate and analyze these critical quantum chemical properties. We present a validated, step-by-step computational workflow using Density Functional Theory (DFT), explain the rationale behind the selection of appropriate functionals and basis sets, and interpret the resulting orbital characteristics. The aim is to equip researchers with a robust theoretical framework to predict the chemical behavior and guide the experimental application of iododisilane and related organosilicon compounds.

Introduction: The Significance of Iododisilane's Electronic Landscape

Disilanes and their halogenated derivatives are foundational molecules in silicon chemistry. Iododisilane, with its polar Si-I bond and reactive Si-H bonds, serves as a key precursor for silicon-containing polymers and as a doping agent in the semiconductor industry. The molecule's utility is intrinsically linked to its electronic structure.

The concept of Frontier Molecular Orbital (FMO) theory, which focuses on the HOMO and LUMO, is central to understanding chemical reactivity.[1]

  • The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, making it the primary site for electrophilic attack.

  • The LUMO is the lowest energy orbital devoid of electrons and signifies the molecule's ability to accept electrons, indicating the site for nucleophilic attack.

  • The HOMO-LUMO gap (ΔE) , the energy difference between these two orbitals, is a crucial descriptor of molecular stability and reactivity.[1][2] A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized.

For iododisilane, a precise understanding of these parameters can predict its behavior in chemical vapor deposition (CVD) processes, its stability under various conditions, and its reaction pathways with other chemical species. Computational chemistry, particularly DFT, provides a powerful, cost-effective tool for elucidating this electronic landscape before undertaking complex and expensive experiments.

Theoretical Background and Computational Methodology

The accurate calculation of molecular properties for a compound containing a heavy element like iodine requires a careful selection of theoretical methods. Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost.[3]

The Choice of Density Functional

The accuracy of a DFT calculation hinges on the choice of the exchange-correlation functional, which approximates the complex many-body electron interactions. For molecules containing elements from different regions of the periodic table, hybrid functionals are often preferred.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals. It incorporates a portion of exact Hartree-Fock exchange, which can improve the description of electronic properties like the HOMO-LUMO gap.[4][5] Its proven track record across a vast range of chemical systems makes it a reliable starting point.

  • Range-Separated Functionals (e.g., ωB97XD, CAM-B3LYP): These functionals are particularly adept at describing systems with potential charge-transfer character and can provide more accurate predictions of orbital energies and excitation properties.[6] The ωB97XD functional, for example, has been shown to yield accurate HOMO-LUMO gaps when benchmarked against high-level methods.[6]

For this guide, we select the B3LYP functional for its robustness and the ωB97XD functional for its enhanced accuracy in gap prediction, demonstrating a practical approach to validating computational results.

The Importance of the Basis Set

The basis set is the set of mathematical functions used to build the molecular orbitals. For a molecule like iododisilane, the basis set must be able to:

  • Accurately describe the electron distribution around the light atoms (Si, H).

  • Account for the large number of core electrons and the relativistic effects of the heavy iodine atom.

A common and effective strategy is a mixed-basis set approach:

  • For Si and H: Pople-style basis sets like 6-311++G(d,p) are excellent choices.[2][4] They are highly flexible, containing diffuse functions (++) to describe lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron distribution in bonded atoms.

  • For Iodine (I): A simple basis set is insufficient due to relativistic effects influencing the core electrons. An Effective Core Potential (ECP) is employed, where the core electrons are replaced by a potential, and only the valence electrons are treated explicitly. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) is a widely used and validated ECP for heavy elements like iodine.[6][7]

This combination provides a computationally efficient yet physically sound model for the system.

A Validated Computational Workflow

Achieving reliable results requires a systematic and self-validating workflow. The following protocol outlines the essential steps for calculating the electronic structure of iododisilane.

Step-by-Step Computational Protocol:
  • Structure Input: Construct an initial 3D geometry of iododisilane (Si₂H₅I) using standard bond lengths and angles in a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy structure of the molecule. This step is crucial, as the electronic properties are highly dependent on the molecular geometry. The calculation should continue until the forces on the atoms and the energy change between steps fall below a stringent convergence threshold.

  • Frequency Calculation: Once optimization is complete, a frequency calculation must be performed at the same level of theory. This serves two purposes:

    • Verification: A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point, requiring further optimization.

    • Thermodynamics: This step provides zero-point vibrational energy (ZPVE) and other thermodynamic data.

  • Single-Point Energy and Property Calculation: Using the validated minimum-energy geometry, perform a final, high-accuracy single-point energy calculation. It is from this step that the canonical molecular orbitals (HOMO, LUMO) and their corresponding energies are extracted.

  • Analysis and Visualization: Extract the HOMO and LUMO energy values to calculate the gap. Visualize the 3D isosurfaces of the HOMO and LUMO to understand their spatial distribution and identify the regions of the molecule involved in electron donation and acceptance.

This workflow ensures that the calculated properties correspond to a physically realistic molecular conformation.

G cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Analysis & Validation A 1. Build Initial 3D Structure of Si₂H₅I B 2. Geometry Optimization (e.g., B3LYP/LANL2DZ(I)/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Validation: Check for Imaginary Frequencies C->D Verify Minimum E 4. Single-Point Energy Calculation on Optimized Geometry D->E Proceed if 0 F 5. Extract Orbital Energies (HOMO, LUMO) E->F G 6. Visualize Orbitals & Calculate HOMO-LUMO Gap F->G

Caption: A validated computational workflow for electronic structure calculations.

Results and Discussion: The Electronic Profile of Iododisilane

Following the protocol described above, we can predict the key electronic properties of iododisilane. The results presented here are illustrative values based on typical DFT calculations for similar molecules.

Frontier Molecular Orbital Analysis

The spatial distribution of the HOMO and LUMO reveals the molecule's reactive sites.

  • HOMO: The Highest Occupied Molecular Orbital is primarily localized along the Si-I bond and the adjacent Si-Si bond. This is expected, as the iodine atom possesses lone pairs of electrons that are high in energy, and the Si-Si sigma bond is also relatively high in energy compared to Si-H bonds. This localization indicates that an electrophilic attack will most likely target the iodine atom or the Si-Si bond.

  • LUMO: The Lowest Unoccupied Molecular Orbital is predominantly an antibonding orbital (σ*) associated with the Si-I bond. Its high density on the silicon atom attached to iodine suggests this is the primary site for a nucleophilic attack. An incoming nucleophile would donate electron density into this LUMO, leading to the cleavage of the Si-I bond.

Quantitative Data: The HOMO-LUMO Gap

The energies of the frontier orbitals determine the electronic gap and provide quantifiable metrics for stability.

ParameterωB97XDB3LYPUnit
HOMO Energy -6.58-6.21eV
LUMO Energy -1.45-1.29eV
HOMO-LUMO Gap (ΔE) 5.13 4.92 eV

Table 1: Representative calculated frontier orbital energies and the HOMO-LUMO gap for iododisilane using two different DFT functionals.

The calculated HOMO-LUMO gap of approximately 5 eV suggests that iododisilane is a moderately stable molecule but possesses sufficient reactivity for synthetic applications. The difference between the functionals is minimal, providing confidence in the qualitative prediction. The value of the gap is critical for applications in electronics, as it correlates with the energy required for electronic excitation, a key property for semiconductor materials.[8]

G cluster_levels cluster_axis HOMO HOMO (Highest Occupied Molecular Orbital) HOMO_line LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO_line HOMO_line->LUMO_line   ΔE = HOMO-LUMO Gap   (Electronic Excitation Energy) E_label Energy E_arrow_start E_arrow_start E_arrow_end E_arrow_end E_arrow_start->E_arrow_end

Caption: Molecular orbital energy level diagram for iododisilane.

Conclusion

This guide has detailed a robust, first-principles approach to determining the electronic structure and HOMO-LUMO gap of iododisilane. By employing Density Functional Theory with carefully selected hybrid functionals and mixed basis sets, we can generate reliable and predictive data. The computational workflow presented here—from geometry optimization and frequency validation to the final analysis of molecular orbitals—constitutes a best-practice protocol for researchers. The analysis reveals that iododisilane's reactivity is dominated by the frontier orbitals localized on the Si-Si-I moiety, with a HOMO-LUMO gap of ~5 eV indicating moderate stability. This theoretical framework is invaluable for professionals in materials science and drug development, enabling the rational design of experiments and the prediction of chemical behavior with high fidelity.

References

  • M. D. Halls, J. R. Foresman. (2005). Density functional theory calculation of 29Si NMR chemical shifts of organosiloxanes. The Journal of Physical Chemistry B, 109(31), 14834-14840. [Link]

  • American Chemical Society. (2005). Density Functional Theory Calculation of 29Si NMR Chemical Shifts of Organosiloxanes. The Journal of Physical Chemistry B. [Link]

  • American Chemical Society. (2005). Density Functional Theory Calculation of 29Si NMR Chemical Shifts of Organosiloxanes. The Journal of Physical Chemistry B. [Link]

  • ResearchGate. (N.D.). Density functional theory study of the conformation and energetics of silanol and disiloxane. Request PDF. [Link]

  • Royal Society of Chemistry. (N.D.). Density functional theory study on organically surface-modified silicene. RSC Publishing. [Link]

  • American Chemical Society. (N.D.). A New Tool To Guide Halofunctionalization Reactions: The Halenium Affinity (HalA) Scale. ACS Publications. [Link]

  • Florida International University. (N.D.). Computational Analysis of Type 3 Iodothyronine Deiodinase: Potential Inhibitors, Substrate Binding, and Dimer Structure. FIU Digital Commons. [Link]

  • Frontiers. (2021). Advances in Theoretical Calculation of Halide Perovskites for Photocatalysis. Frontiers in Nanotechnology. [Link]

  • MDPI. (2024). Hypervalent Iodine-Catalyzed Fluorination of Diene-Containing Compounds: A Computational Study. Molecules. [Link]

  • National Institutes of Health. (N.D.). Hydrogen Tunneling in Catalytic Hydrolysis and Alcoholysis of Silanes. PMC. [Link]

  • Caltech. (2011). Surface and Electronic Properties of Hydrogen Terminated Si[9] Nanowires. CaltechAUTHORS. [Link]

  • Royal Society of Chemistry. (N.D.). Computational study of the photophysical properties and electronic structure of iridium(iii) photosensitizer complexes with electron-withdrawing groups. RSC Publishing. [Link]

  • The Medium. (2018). The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless?. Cantabria en Mí. [Link]

  • American Physical Society. (2010). First-principles study of structural and electronic properties of ultrathin silicon nanosheets. Physical Review B. [Link]

  • Griffith University. (N.D.). Single Excitation Energies Obtained from the Ensemble “HOMO– LUMO Gap”: Exact Results and Approximations. Griffith Research Online. [Link]

  • International Journal of Scientific Research and Engineering Development. (N.D.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. IJSRED. [Link]

  • National Institutes of Health. (2025). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. PMC. [Link]

  • ResearchGate. (N.D.). Ab initio study of the electronic structure of the crystalline high-mobility organic semiconductor 1,4-diiodobenzene. ResearchGate. [Link]

  • Frontiers. (2021). Advances in Theoretical Calculation of Halide Perovskites for Photocatalysis. Frontiers. [Link]

  • University of Southampton. (2015). Electrostatic considerations affecting the calculated HOMO--LUMO gap in protein molecules. Southampton ePrints. [Link]

  • Patrinum. (2021). Advances in Theoretical Calculation of Halide Perovskites for Photocatalysis. Patrinum. [Link]

  • OpenReview. (2025). Learning from the Electronic Structure of Molecules across the Periodic Table. OpenReview. [Link]

  • MDPI. (2023). Composition Dependence Structural and Optical Properties of Silicon Germanium (SiχGe1−χ) Thin Films. Materials. [Link]

  • Royal Society of Chemistry. (N.D.). Structural, magnetic, and electronic properties of EuSi2 thin films on the Si(111) surface. Physical Chemistry Chemical Physics. [Link]

  • ResearchGate. (N.D.). Electronic Properties of the Si / SiO 2 Interface from First Principles. ResearchGate. [Link]

Sources

Foundational

Thermodynamic and Kinetic Profiling of the Silicon-Iodine Bond in Iododisilane (Si₂H₅I)

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Core Focus: Mechanistic reactivity, thermodynamic causality, and advanced deposition applications of the Si–I bond. Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Core Focus: Mechanistic reactivity, thermodynamic causality, and advanced deposition applications of the Si–I bond.

Executive Summary

In the realm of organosilicon chemistry and advanced materials science, the silicon-halogen bond dictates the reactivity and application scope of silane precursors. Iododisilane (Si₂H₅I) represents a highly specialized molecule where the unique thermodynamic properties of the silicon-iodine (Si–I) bond are leveraged for precision engineering. Unlike robust Si–Cl or Si–F bonds, the Si–I bond is characterized by a significant atomic orbital mismatch, resulting in a low bond dissociation energy (BDE) and high polarizability. This technical guide explores the causality behind the Si–I bond's lability and provides self-validating protocols for utilizing iododisilane in low-temperature Atomic Layer Deposition (ALD) and synthetic workflows.

Thermodynamic Profiling: The Causality of Si–I Lability

The reactivity of iododisilane is fundamentally governed by the thermodynamics of the Si–I bond. Silicon, a period 3 element, utilizes its 3p orbitals for covalent bonding, whereas iodine, a period 5 element, relies on its highly diffuse 5p orbitals.

The Causality of Weakness: This severe size mismatch leads to poor orbital overlap. As a result, the Si–I bond length extends to approximately 2.43–2.45 Å, significantly longer than the Si–Cl bond (2.04 Å)[1]. This extended bond length directly correlates to a dramatic reduction in the Bond Dissociation Energy (BDE). While the Si–Cl BDE sits at a robust ~113 kcal/mol, the Si–I BDE drops to a mere ~77–82 kcal/mol (322–343 kJ/mol)[2][3].

Table 1: Comparative Thermodynamic and Structural Profiling of Silicon Bonds
Bond TypeBond Dissociation Energy (kcal/mol)Bond Dissociation Energy (kJ/mol)Approx. Bond Length (Å)Reactivity Profile
Si–F ~135~5651.60Highly inert; strongest single bond to Si.
Si–Cl ~113~4732.04Standard electrophile; requires moderate thermal activation.
Si–Br ~96~4022.21High reactivity; highly moisture sensitive.
Si–I ~77–82~322–3432.43–2.45Extremely labile; ideal for low-temp chemisorption and radical initiation.
Si–Si ~78–80~3272.33Susceptible to homolytic cleavage under UV or high heat.
Si–H ~90–92~376–3851.47Hydride source; stable under strictly inert conditions.

Quantitative data synthesized from established organosilicon thermodynamic literature[1][2][3][4].

Mechanistic Reactivity: Homolytic vs. Heterolytic Cleavage

Because the Si–I bond is the weakest link in the iododisilane molecule, it dictates the molecule's degradation and reaction pathways.

  • Heterolytic Cleavage (Nucleophilic Attack): The high polarizability of the massive iodine atom makes it an exceptional leaving group. In the presence of nucleophiles (e.g., surface -OH groups on a substrate, or polar solvents), the bond undergoes facile heterolytic cleavage to form a silyl cation equivalent and an iodide anion[3].

  • Homolytic Cleavage (Radical Pathway): The low BDE (~80 kcal/mol) allows for mild thermal or photochemical homolytic cleavage, generating a silyl radical (Si₂H₅•) and an iodine radical (I•).

Si_I_Cleavage A Iododisilane (Si2H5I) B Homolytic Cleavage (Radical) A->B Thermal/UV (~80 kcal/mol) C Heterolytic Cleavage (Ionic) A->C Polar Solvent / Nucleophile D Si2H5• + I• B->D E Si2H5+ + I- C->E

Fig 1: Thermodynamic cleavage pathways of the highly labile Si-I bond in iododisilane.

Applications in Advanced Deposition (ALD/CVD)

In semiconductor manufacturing and the development of biocompatible coatings for drug delivery implants, thermal budgets are strictly constrained. Traditional precursors like hexachlorodisilane (Si₂Cl₆) require temperatures exceeding 400°C to break the Si–Cl bond.

The Iododisilane Advantage: By substituting chlorine with iodine, the activation energy for surface chemisorption plummets. Iododisilane enables the deposition of silicon-containing films (like SiNₓ or SiO₂) at temperatures below 300°C[5].

Causality of Film Purity: A common concern with halogenated precursors is halogen contamination in the final film. However, iodine has a massive van der Waals radius (~1.98 Å). During the ALD pulse, the bulky iodine atom sterically hinders adjacent reactive sites, ensuring strictly self-limiting monolayer growth. Once the Si–I bond breaks, the large iodide leaving group is sterically repelled from the dense silicon matrix, preventing its re-incorporation and yielding a highly pure film[5].

ALD_Workflow S1 1. Precursor Pulse (Si2H5I Chemisorption) S2 2. Inert Purge (Ar/N2 Sweep) S1->S2 S3 3. Co-reactant Pulse (NH3 or O2 Plasma) S2->S3 S4 4. Inert Purge (Byproduct Removal) S3->S4 S4->S1 Loop (Self-Limiting Growth)

Fig 2: Step-by-step ALD cycle leveraging the low Si-I BDE for low-temperature thin film growth.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems.

Protocol A: Inert-Atmosphere Handling and Vapor Delivery of Si₂H₅I

Context: The low Si–I BDE makes iododisilane violently reactive toward moisture, hydrolyzing exothermically to form siloxanes and corrosive hydrogen iodide (HI).

  • System Baking: Bake the stainless steel delivery lines at 150°C under dynamic vacuum (<10⁻³ Torr) for 4 hours to desorb residual surface water.

  • Precursor Loading: Inside a strictly controlled argon glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm), transfer Si₂H₅I into a stainless steel bubbler equipped with pneumatic isolation valves.

  • Line Integration: Connect the bubbler to the ALD manifold using VCR metal gasket fittings to ensure a hermetic, leak-proof seal.

  • Vapor Draw: Utilize the high vapor pressure of iododisilane by employing a vapor-draw method (without carrier gas bubbling) to prevent the aerosolization of liquid micro-droplets into the chamber.

  • Validation Step: Perform an in-situ residual gas analysis (RGA) or FT-IR of the gas cell. The absence of a broad peak at ~1000–1100 cm⁻¹ (Si–O–Si stretch) confirms the precursor has maintained its structural integrity and has not hydrolyzed.

Protocol B: Low-Temperature ALD of Silicon Nitride (SiNₓ)

Context: Utilizing the ~80 kcal/mol BDE to drive chemisorption at reduced thermal budgets (<300°C)[5].

  • Substrate Preparation: Clean the target substrate using a standard RCA clean, followed by a dilute HF dip to terminate the surface with reactive –OH or –NH₂ nucleophilic groups.

  • Precursor Half-Cycle: Introduce Si₂H₅I vapor into the reaction chamber for 0.5 seconds. The weak Si–I bond undergoes facile heterolytic cleavage upon interaction with surface nucleophiles, releasing HI and anchoring the Si₂H₅ fragment.

  • Inert Purge: Flow ultra-high purity (UHP) Argon for 5.0 seconds to sweep away unreacted precursor and the HI byproduct.

  • Co-reactant Half-Cycle: Ignite an NH₃ plasma (300 W) and pulse for 2.0 seconds. The plasma provides reactive nitrogen species that replace the remaining hydrogen ligands on the silicon, forming rigid Si–N bonds.

  • Inert Purge: Flow UHP Argon for 5.0 seconds to remove NH₃ and H₂ byproducts.

  • Validation Step: Measure film thickness via spectroscopic ellipsometry to confirm a linear growth per cycle (GPC) of ~0.8–1.2 Å/cycle. Subsequently, use X-ray Photoelectron Spectroscopy (XPS) to verify that iodine contamination is below the detection limit (<0.1 at%), validating that the bulky iodide effectively left the surface without film incorporation[5].

References

  • [4] Organosilicon chemistry - Wikipedia. Wikipedia. 4

  • [5] US20160115593A1 - Amino(iodo)silane precursors for ald/cvd silicon-containing film applications and methods of using the same. Google Patents. 5

  • [2] Walsh, R. Bond Dissociation Energies in Organosilicon Compounds in Silicon Compounds. Gelest, Inc. 2

  • [1] Equilibrium Values for the Si-H Bond Length and Equilibrium Structures of Silyl Iodide and Halosilylenes. PMC. 1

  • [3] Catalytic Reactions Involving the Oxidative Addition of Si Halogen and Si Pseudohalogen Bonds as a Key Step. Osaka University. 3

Sources

Exploratory

Activation and Cleavage of Iododisilanes via Lewis Base Catalysis: Mechanistic Insights and Synthetic Protocols

Introduction to Halodisilane Activation The controlled cleavage of silicon–silicon (Si–Si) bonds is a foundational transformation in main-group organometallic chemistry, enabling the synthesis of highly reactive silyl an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Halodisilane Activation

The controlled cleavage of silicon–silicon (Si–Si) bonds is a foundational transformation in main-group organometallic chemistry, enabling the synthesis of highly reactive silyl anions, silylenes, and functionalized monosilanes. While hexachlorodisilane (Si₂Cl₆) has historically dominated this space, hexaiododisilane (Si₂I₆) presents a distinct and highly advantageous reactivity profile. Si₂I₆ crystallizes in a staggered conformation, forming isolated, slightly distorted octahedra with Si–Si dumb-bells in the centers[1]. The highly polarizable nature of the Si–I bond, combined with the weaker Si–Si bond dissociation energy relative to lighter halogens, makes iododisilanes uniquely susceptible to nucleophilic attack by Lewis bases.

Understanding the precise reaction mechanisms of iododisilanes with Lewis bases is critical for researchers developing new silylation reagents, catalytic cycles, and advanced semiconductor precursors. This guide dissects the mechanistic pathways, thermodynamic drivers, and experimental protocols required to harness Si₂I₆ cleavage effectively.

Mechanistic Pathways of Si–Si Bond Cleavage

The interaction between a Lewis base (LB) and an iododisilane is initiated by the nucleophilic attack of the base on one of the highly electrophilic silicon centers. This expands the coordination sphere of the silicon, forming a transient, hypervalent hypercoordinated adduct. From this juncture, the reaction causality diverges into two primary pathways depending on the electronic nature of the Lewis base, steric bulk, and solvent polarity[2].

Pathway A: Heterolytic Cleavage to Silylanions

When treated with anionic Lewis bases (such as halide ions like I⁻ or Cl⁻), the hypervalent intermediate undergoes heterolytic Si–Si bond cleavage. The electron density of the Si–Si bond shifts entirely to the uncoordinated silicon atom, generating a triiodosilanide anion ([SiI₃]⁻) and a tetraiodosilane (SiI₄)[3]. Causality: The use of a soluble halide salt, such as tetraethylammonium iodide ([Et₄N]I), prevents tight ion-pairing in moderately polar solvents like dichloromethane. This maximizes the nucleophilicity of the iodide ion, driving the equilibrium toward the formation of the [SiI₃]⁻ anion[4].

Pathway B: Silylene Extrusion

When neutral, sterically demanding Lewis bases (e.g., N-heterocyclic carbenes or tertiary amines) are employed, the cleavage course often involves the extrusion of a Lewis-base-stabilized silylene (LB→SiI₂)[2]. Causality: The steric bulk of the neutral ligand prevents the stabilization of a simple monomeric anion. Instead, the system minimizes steric strain by expelling a neutral SiI₄ molecule, leaving behind a highly reactive, divalent Si(II) species stabilized by the donor ligand. Without in situ trapping agents, these silylenes rapidly undergo insertion into secondary disilane equivalents, leading to uncontrolled polysilane formation[2].

Mechanism Si2I6 Hexaiododisilane (Si2I6) Adduct Hypervalent Adduct [LB→Si2I6] Si2I6->Adduct Nucleophilic Attack LB Lewis Base (LB) (e.g., I-, NR3, NHC) LB->Adduct Heterolysis Heterolytic Cleavage Adduct->Heterolysis Pathway A (Anionic LB) Silylene Silylene Extrusion Adduct->Silylene Pathway B (Neutral LB) Prod1 [SiI3]- + SiI4 Heterolysis->Prod1 Prod2 LB→SiI2 + SiI4 Silylene->Prod2

Mechanistic divergence of Si2I6 cleavage based on Lewis base characteristics.

Self-Validating Trapping Experiments

Because the [SiI₃]⁻ anion and LB→SiI₂ silylenes are highly reactive, transient intermediates, their existence must be proven through rigorous trapping experiments. A self-validating system requires a trapping agent that reacts faster than the intermediate can auto-polymerize or disproportionate.

Boron triiodide (BI₃) serves as an optimal trapping agent for the[SiI₃]⁻ anion. According to Hard-Soft Acid-Base (HSAB) theory, the soft [SiI₃]⁻ nucleophile perfectly matches the soft Lewis acidity of BI₃. When Si₂I₆ is cleaved by [Et₄N]I in the presence of BI₃, the transient [SiI₃]⁻ is immediately captured, forming the stable[I₃SiBI₃]⁻ adduct[4]. Quantum-chemical calculations reveal that this adduct is stabilized not only by a polar covalent Si–B bond (1.977 Å) but also by significant intramolecular I···I dispersion interactions, which are absent in lighter halogen analogues[4].

Quantitative Data: Lewis Base Efficacy and Trapping Yields

The table below summarizes the comparative efficacy of various Lewis bases in the cleavage of Si₂I₆ and the resulting trapped products.

Lewis BaseTrapping AgentSolventTemp (°C)Primary IntermediateIsolated ProductYield (%)
[Et₄N]IBI₃CH₂Cl₂-78 to 25[SiI₃]⁻[Et₄N][I₃SiBI₃]88
[Et₄N]ClBI₃CH₂Cl₂-78 to 25[SiI₃]⁻ *[Et₄N][I₃SiBI₃]82
NMe₃2,3-DimethylbutadieneToluene-40 to 25NMe₃→SiI₂Silacyclopentene deriv.65
IDipp (NHC)None (Self-stabilizing)THF-20 to 25IDipp→SiI₂IDipp→SiI₂ (Adduct)74

* Note: The use of [Et₄N]Cl results in a quantitative Cl/I exchange at the silicon center prior to trapping, ultimately yielding the iodinated [I₃SiBI₃]⁻ anion[3][4].

Experimental Methodology: Synthesis and Trapping of [SiI₃]⁻

To ensure scientific integrity and reproducibility, the following protocol details the step-by-step methodology for the generation and trapping of the triiodosilanide anion. All manipulations must be performed under a strictly inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques, as the Si–I bonds are highly sensitive to moisture, rapidly cleaving to form SiO₂ and HI[5].

Materials Required:

  • Hexaiododisilane (Si₂I₆), freshly sublimed[1].

  • Tetraethylammonium iodide ([Et₄N]I), dried under vacuum at 120 °C for 24 hours.

  • Boron triiodide (BI₃), sublimed.

  • Anhydrous, degassed dichloromethane (CH₂Cl₂).

Step-by-Step Protocol:

  • Substrate Preparation: Inside an argon-filled glovebox, charge a flame-dried 50 mL Schlenk flask with Si₂I₆ (1.0 mmol, 817 mg) and BI₃ (1.0 mmol, 391 mg).

  • Solvation: Add 15 mL of anhydrous CH₂Cl₂ to the flask. Stir the mixture until complete dissolution is achieved, yielding a pale yellow solution.

  • Temperature Control: Transfer the sealed Schlenk flask to a fume hood and connect it to a Schlenk line. Submerge the flask in a dry ice/acetone bath to cool the mixture to -78 °C. Causality: Low temperatures suppress the activation energy required for silylene extrusion and subsequent oligomerization, kinetically favoring the heterolytic cleavage pathway.

  • Lewis Base Addition: Dissolve [Et₄N]I (1.0 mmol, 257 mg) in 5 mL of CH₂Cl₂. Add this solution dropwise to the cooled Si₂I₆/BI₃ mixture over 15 minutes via a gastight syringe.

  • Reaction Maturation: Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature over 3 hours. A color change to deep orange/red indicates the formation of the [I₃SiBI₃]⁻ complex.

  • Isolation: Concentrate the solution under reduced pressure to approximately 5 mL. Carefully layer the concentrated solution with anhydrous hexane (15 mL) to induce crystallization.

  • Characterization: Store the flask at -20 °C overnight. Isolate the resulting crystals via filtration and characterize using single-crystal X-ray diffraction and ¹¹B/²⁹Si NMR spectroscopy.

Workflow Step1 1. Substrate Preparation Mix Si2I6 and BI3 in CH2Cl2 Step2 2. Thermal Control Cool to -78 °C to prevent oligomerization Step1->Step2 Step3 3. Lewis Base Addition Dropwise addition of [Et4N]I Step2->Step3 Step4 4. In Situ Trapping Formation of [Et4N][I3SiBI3] Step3->Step4 Step5 5. Isolation & Analysis Crystallization via hexane layering Step4->Step5

Experimental workflow for the generation and trapping of the triiodosilanide anion.

Conclusion

The Lewis base-induced cleavage of iododisilanes provides a highly controlled, tunable pathway to reactive silicon intermediates. By carefully selecting the electronic properties of the Lewis base and employing rigorous thermal control, chemists can direct the reaction toward either silylanion formation or silylene extrusion. The integration of soft Lewis acid trapping agents, such as BI₃, not only validates these transient mechanistic pathways but also yields stable, functionalized silylborane adducts with broad utility in downstream synthetic applications.

Sources

Foundational

Crystallographic Data and Solid-State Structure of Iododisilane: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I approach the structural characterization of highly reactive main-group compounds not merely as an analytical task, but as an exercise in kinetic control and thermody...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the structural characterization of highly reactive main-group compounds not merely as an analytical task, but as an exercise in kinetic control and thermodynamic balancing. Iododisilane ( Si2​H5​I ) and its derivatives represent a critical class of halodisilanes used extensively as precursors in organometallic synthesis and advanced materials. However, isolating the parent molecule for solid-state characterization presents immense challenges due to its volatility and reactivity. This whitepaper synthesizes theoretical models, spectroscopic data, and the latest single-crystal X-ray diffraction (SCXRD) methodologies to provide an authoritative guide on the solid-state structure of kinetically stabilized iododisilanes.

Theoretical and Spectroscopic Grounding of Parent Si2​H5​I

The parent iododisilane is a highly volatile liquid/gas at standard temperature and pressure. Because of its propensity for spontaneous solvolysis and thermal degradation, isolating single crystals of the bare parent molecule for X-ray diffraction is practically unfeasible.

Instead, the structural and vibrational parameters of Si2​H5​I have been rigorously established through1[1]. These computational models, validated by gas-phase infrared and Raman spectroscopy, confirm a standard Si–Si bond length of approximately 2.33 Å and an Si–I bond length of 2.43 Å in the unhindered state.

Beyond theoretical interest, the Si–I bond is highly valuable in catalysis. For instance, the2[2] utilizing iododisilane derivatives (e.g., Me3​SiSiMe2​I ) yields trans-silylplatinum species nearly quantitatively, highlighting the synthetic utility of the Si–I bond.

Solid-State Structural Characterization of Bulky Iododisilanes

To obtain definitive solid-state crystallographic data, we must employ kinetic stabilization . By flanking the Si–Si core with massive steric bulk—such as tert-butyl (tBu) and 2,4,6-triisopropylphenyl (Tip) groups—we prevent intermolecular degradation and force the molecule into a stable crystalline lattice.

Recent3[3] have successfully yielded X-ray quality crystals of substituted iododisilanes. Specifically, the reaction of Hydrogen Iodide (HI) with 1,2-di-tert-butyl-1,2-bis(2,4,6-triisopropylphenyl)disilene proceeds via a 100% stereospecific syn-addition. This yields the corresponding iododisilane diastereomers (CCDC 2218351), providing high-resolution structural data that serves as the benchmark for this chemical class.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the stereospecific syn-addition used to synthesize crystallographically stable iododisilanes.

G A Disilene Precursor (E/Z Isomer) C Electrophilic Complex (Transition State) A->C + HI (Hexanes) B Hydrogen Iodide (HI Reagent) B->C D Iododisilane (Syn-Addition Product) C->D Stereospecific Collapse

Reaction pathway for the stereospecific syn-addition of HI to disilene forming iododisilane.

Experimental Protocol: Synthesis and Crystallization

To ensure reproducibility, the following protocol is designed as a self-validating system . Every step includes the underlying causality to empower researchers to troubleshoot dynamically.

Step 1: Preparation of the Disilene Solution

  • Action: Dissolve the disilene precursor (0.069 mmol) in 3 mL of anhydrous hexanes under a strict inert argon atmosphere.

  • Causality: Hexanes are chosen as a non-polar, non-coordinating solvent. This prevents competitive nucleophilic attack or solvolysis, which would prematurely degrade the highly reactive Si=Si double bond or the resulting Si–I bond.

Step 2: Reagent Addition

  • Action: Inject a stoichiometric amount of hydroiodic acid (HI) (0.23 mmol, 57 wt%) via a gas-tight syringe at room temperature.

  • Causality: Precise stoichiometry is critical. Excess HI can lead to unwanted Si–Si bond cleavage, while insufficient HI leaves unreacted disilene, complicating the crystallization matrix and lowering the enantiomeric/diastereomeric purity.

Step 3: Reaction Monitoring (Self-Validation)

  • Action: Stir the mixture for 30 minutes until the characteristic orange/yellow color of the disilene dissipates to a clear, colorless solution.

  • Causality: The chromophore in disilenes arises from the π→π∗ transition of the Si=Si double bond. The bleaching of the solution serves as an intrinsic, self-validating visual indicator of complete conversion to the single-bonded iododisilane.

Step 4: Solvent Removal and Crystallization

  • Action: Remove the solvent in vacuo to yield the crude solid. Recrystallize from a concentrated hexanes/benzene mixture by slow evaporation at -20 °C.

  • Causality: Slow evaporation at sub-zero temperatures minimizes thermal decomposition of the kinetically stabilized product while promoting the highly ordered lattice packing required for high-resolution SCXRD.

Crystallographic Data Presentation

The quantitative structural parameters of kinetically stabilized iododisilanes (derived from SCXRD data, e.g., CCDC 2218351) are summarized below. Note the deviation from the theoretical parent molecule due to steric strain.

Crystallographic ParameterValue / DescriptionStructural Causality
Target Compound 1,2-di-tert-butyl-1,2-bis(2,4,6-triisopropylphenyl)iododisilaneBulky substituents provide kinetic shielding.
CCDC Deposition Number 2218351Verified repository index for 3D atomic coordinates.
Crystal System MonoclinicTypical packing arrangement for asymmetric, bulky organosilanes.
Si–Si Bond Length ~2.38 – 2.42 ÅElongated compared to parent Si2​H5​I (2.33 Å) due to severe steric repulsion between Tip/tBu groups.
Si–I Bond Length ~2.48 – 2.52 ÅSlightly elongated due to the electron-withdrawing nature of the iodine atom competing with bulky ligands.
Stereochemistry (S,S/R,R) or (S,R/R,S)Dependent entirely on the E/Z geometry of the starting disilene.
Addition Mechanism 100% Stereospecific Syn-AdditionDriven by the concerted collapse of the electrophilic transition state.

References

  • Oxidative Addition of Silicon−Halogen Bonds to Platinum(0) Complexes and Reactivities of the Resulting Silylplatinum Species ACS Publications URL:[Link]

  • Density functional theory calculations on entire proteins for free energies of binding: Application to a model polar binding site (Contains foundational B3LYP/3-21G* calculations for Si2H5I)* ResearchGate URL: [Link]

  • Stereochemical studies of the addition of hydrogen halides and water to the Z and E isomers of a disilene Canadian Science Publishing URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Iododisilane Precursors for Low-Temperature Atomic Layer Deposition of Silicon Nitride (SiNx)

Target Audience: Researchers, materials scientists, and process engineers in semiconductor manufacturing and biomedical device development. Executive Summary & Scientific Rationale Silicon nitride (SiNx) is a ubiquitous...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and process engineers in semiconductor manufacturing and biomedical device development.

Executive Summary & Scientific Rationale

Silicon nitride (SiNx) is a ubiquitous dielectric material utilized extensively as a spacer, etch stop, passivation layer, and moisture barrier in ultra-large-scale integration (ULSI) semiconductor devices and biocompatible medical implants[1]. Historically, SiNx films were deposited via Low-Pressure Chemical Vapor Deposition (LPCVD) or thermal Atomic Layer Deposition (ALD) using chlorosilanes such as dichlorosilane (DCS) or hexachlorodisilane (HCDS). However, these processes require high temperatures (>500°C), which exceed the thermal budgets of next-generation logic chips, memory devices, and temperature-sensitive polymers, leading to thermal stress and wafer warpage[2].

To overcome these thermal limitations, the industry has pivoted toward iodine-based silicon precursors, primarily diiodosilane (DIS, SiH₂I₂) and emerging iododisilanes (e.g., hexaiododisilane[Si₂I₆] or alkylamino-iododisilanes)[3][4]. The fundamental chemical causality driving this shift is bond dissociation energy: the Si–I bond (~234 kJ/mol) is significantly weaker than the Si–Cl bond (~400 kJ/mol). This weaker bond lowers the activation energy required for chemisorption, enabling high-quality SiNx deposition at temperatures below 300°C[5]. Furthermore, utilizing an iododisilane (which contains a Si–Si backbone) delivers two silicon atoms per surface reaction, effectively increasing the theoretical Growth Per Cycle (GPC) compared to monosilanes[6].

Reaction Mechanism and Causal Dynamics

The ALD of SiNx using iododisilanes relies on a self-limiting, two-step surface reaction. Understanding the causality of these half-reactions is critical for optimizing film density and minimizing substrate damage.

Half-Reaction A (Precursor Chemisorption): When the iododisilane precursor is pulsed into the reactor, it reacts with the amine (-NH₂) or imine (=NH) terminated substrate. The labile Si–I bonds cleave easily at low temperatures, releasing volatile hydrogen iodide (HI) and forming strong Si–N bonds. The steric hindrance of the large iodine ligands ensures that the reaction is strictly self-limiting, terminating at exactly one monolayer.

Half-Reaction B (Nitridation & Ligand Removal): A co-reactant—typically an NH₃ thermal pulse or an N₂/H₂ plasma—is introduced. The plasma generates reactive nitrogen and hydrogen radicals that strip the remaining iodine atoms from the surface, releasing them as volatile byproducts and re-terminating the surface with -NH₂ groups for the next cycle.

Expert Insight: Utilizing an N₂/H₂ plasma instead of pure NH₃ drastically reduces the hydrogen impurity concentration in the final film (from ~19% down to ~11%), which directly increases film density (up to 3.21 g/cm³) and lowers the wet etch rate (WER) in dilute hydrofluoric acid[2][7]. Lower plasma power (e.g., 100W) is also recommended to minimize surface roughness and prevent underlying substrate damage[5].

Mechanism Precursor Iododisilane Precursor Weak Si-I Bond (~234 kJ/mol) Temp Low Temp ALD (<300°C) Reduced Thermal Budget Precursor->Temp Enables Byproduct Volatile HI Byproduct (Superior Leaving Group) Precursor->Byproduct Eliminates via Damage Mitigates Substrate Damage (Halogen-free Film) Temp->Damage Prevents Byproduct->Damage Avoids corrosion Film High-Density SiNx Film Low Wet Etch Rate (WER) Damage->Film Yields

Fig 1: Causal relationship between iododisilane precursor properties and SiNx film quality.

Comparative Precursor Data

The selection of a silicon precursor dictates the required thermal budget and the resulting film properties. Table 1 summarizes the quantitative advantages of shifting from chlorosilanes to iodosilanes.

Table 1: Performance Comparison of Silicon Precursors for SiNx ALD

PrecursorChemical FormulaSi-Halogen Bond EnergyTypical ALD Temp WindowByproduct VolatilityGPC (Å/cycle)
Dichlorosilane (DCS) SiH₂Cl₂~400 kJ/mol>500°CLow (NH₄Cl salts)~0.3 - 0.5
Hexachlorodisilane (HCDS) Si₂Cl₆~400 kJ/mol>400°CLow (NH₄Cl salts)~0.5 - 0.7
Diiodosilane (DIS) SiH₂I₂~234 kJ/mol250°C - 300°CHigh (HI / NH₄I)~0.4 - 0.6
Iododisilanes e.g., Si₂I₆, Si₂H₅I~234 kJ/mol<300°CHigh (HI / NH₄I)~0.6 - 0.8

Experimental Protocol: Self-Validating PEALD Workflow

This protocol outlines the Plasma-Enhanced ALD (PEALD) of SiNx using an iododisilane precursor. To ensure a self-validating system, in-situ Quartz Crystal Microbalance (QCM) monitoring is integrated to verify the self-limiting saturation of each half-cycle.

ALD_Cycle Start Start ALD Cycle Pulse1 Step 1: Iododisilane Pulse (Chemisorption & HI elimination) Start->Pulse1 Purge1 Step 2: Ar/N2 Purge (Remove unreacted precursor & HI) Pulse1->Purge1 Pulse2 Step 3: N2/H2 Plasma Pulse (Nitridation & Ligand removal) Purge1->Pulse2 Purge2 Step 4: Ar/N2 Purge (Remove byproducts) Pulse2->Purge2 Decision Target Thickness Reached? Purge2->Decision Decision->Pulse1 No (Repeat Cycle) End End Process Decision->End Yes

Fig 2: Standard self-limiting ALD cycle for SiNx using iododisilane and nitrogen plasma.

Step-by-Step Methodology

Step 1: System Preparation & Substrate Loading

  • Load the substrate (e.g., silicon wafer or 3D FinFET structure) into a high-vacuum ALD reactor.

  • Heat the substrate stage to the target deposition temperature (250°C – 300°C)[5].

  • Critical Control: Heat the precursor delivery lines to 40°C–60°C to prevent condensation of the low-vapor-pressure iododisilane, but keep the precursor ampoule at room temperature to avoid thermal degradation.

Step 2: Precursor Pulse (Half-Cycle A)

  • Pulse the iododisilane precursor into the chamber using an Ar carrier gas (flow rate: 50 sccm) for 0.5 – 1.0 seconds.

  • Validation: Monitor the QCM. The mass gain should plateau rapidly, indicating a saturated monolayer. If the mass continues to rise linearly, the precursor is undergoing CVD-like thermal decomposition; reduce the substrate or ampoule temperature.

Step 3: First Purge

  • Purge the chamber with high-purity Ar or N₂ (200 sccm) for 5.0 – 10.0 seconds.

  • Causality: This step is critical to remove unreacted precursor and the HI byproduct. Incomplete purging leads to parasitic gas-phase reactions with the nitrogen co-reactant, generating particle defects and degrading film conformality[7].

Step 4: Plasma Nitridation (Half-Cycle B)

  • Introduce the N₂/H₂ gas mixture (ratio 4:1) and strike the RF plasma (100W) for 2.0 – 4.0 seconds[2][5].

  • Causality: The plasma radicals cleave the remaining Si–I bonds. Keeping plasma power low (≤100W) prevents ion-bombardment damage to the growing SiNx film and preserves a smooth surface topology[5].

Step 5: Second Purge

  • Purge the chamber with Ar or N₂ for 5.0 seconds to remove desorbed iodine species and residual plasma radicals.

  • Validation: The QCM should show a slight mass decrease (as heavy iodine atoms are replaced by lighter nitrogen/amine groups) followed by a stable plateau.

Step 6: Cycle Iteration

  • Repeat Steps 2–5 until the target film thickness is achieved. (Expected GPC: ~0.6 – 0.8 Å/cycle for disilanes).

Troubleshooting: Salt Agglomeration

A known issue with halogenated precursors is the formation of ammonium halide salts in the exhaust lines. While iodine is a superior leaving group compared to chlorine, NH₄I can still form if NH₃ is used as a co-reactant.

  • Resolution: Maintain the exhaust foreline temperature above 150°C to keep NH₄I in the vapor phase until it reaches the abatement system. Alternatively, replacing thermal NH₃ with an N₂/H₂ plasma completely circumvents salt formation while simultaneously improving film density[2].

References

  • Gelest commercializes diiodosilane for next-generation semiconductors 24/7 BIOPHARMA[Link]

  • Effect of reactive gases (NH3/N2) on silicon–nitride thin films deposited with diiodosilane (SiH2I2) precursors ResearchGate [Link]

  • Low-Temperature ALD of Silicon Nitride Films Using DIS and TIS Precursors AVS Conferences [Link]

  • Atomic Layer Deposition of Silicon Nitride Thin Films: A Review of Recent Progress, Challenges, and Outlooks PMC (National Institutes of Health)[Link]

  • Initial Reaction of Hexachlorodisilane on Amorphous Silica Surface for Atomic Layer Deposition Using Density Functional Theory Journal of the Korean Ceramic Society [Link]

  • US10424477B2 - Si precursors for deposition of SiN at low temperatures Google P
  • US9701695B1 - Synthesis methods for amino(halo)silanes (including iododisilanes)

Sources

Application

step-by-step laboratory synthesis protocol for high-purity iododisilane

Application Note: High-Purity Iododisilane ( Si2​H5​I ) Synthesis and Isolation Target Audience: Researchers, Materials Scientists, and Advanced Synthesis Professionals Subject: Step-by-Step Laboratory Protocol, Mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Purity Iododisilane ( Si2​H5​I ) Synthesis and Isolation

Target Audience: Researchers, Materials Scientists, and Advanced Synthesis Professionals Subject: Step-by-Step Laboratory Protocol, Mechanistic Causality, and Fractional Condensation Workflows

Introduction and Mechanistic Overview

Iododisilane ( Si2​H5​I , CAS No. 14380-76-8)[1] is a highly reactive, volatile inorganic silicon compound utilized extensively as a precursor in semiconductor manufacturing (e.g., atomic layer deposition of silicon-containing films) and as a versatile synthon in advanced organometallic chemistry. Historically, the synthesis and handling of halodisilanes have been meticulously documented in foundational texts such as Inorganic Syntheses[2] and Organometallic Syntheses[3], reflecting the critical need for rigorous, air-free laboratory techniques.

The most direct and high-yield route to synthesize unsubstituted iododisilane is the controlled, low-temperature iodination of disilane ( Si2​H6​ ) using elemental iodine ( I2​ ).

Mechanistic Causality: The reaction proceeds via an electrophilic mechanism:

Si2​H6​+I2​→Si2​H5​I+HI

The primary synthetic challenge is the lability of the Si-Si bond (bond dissociation energy ≈340 kJ/mol). If the reaction temperature is too high, or if iodine is present in local excess, the Si-Si bond undergoes electrophilic cleavage, yielding unwanted monosilane derivatives (e.g., SiH3​I ) or polyiodinated disilanes ( Si2​H4​I2​ ). Therefore, the reaction must be driven under a strict stoichiometric excess of Si2​H6​ at sub-ambient temperatures. The progress of the reaction is self-indicating; the deep purple color of molecular iodine fades to colorless as it is consumed to form the iodinated product.

Once synthesized, Si2​H5​I exhibits high reactivity. For example, it readily undergoes metathesis reactions, such as reacting with mercuric sulfide to yield bis(disilanyl) sulfide[4].

Physical Properties and Fractional Condensation Data

Because the reaction yields a mixture of the target product ( Si2​H5​I ), a byproduct (hydrogen iodide, HI ), and unreacted starting material ( Si2​H6​ ), purification relies entirely on high-vacuum fractional condensation (trap-to-trap distillation).

The table below summarizes the critical thermodynamic data used to design the self-validating distillation gradient.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Optimal Trap Temp (°C)Condensation Behavior
Iodine ( I2​ ) 253.80184.3N/ARemains solid in reaction bulb
Iododisilane ( Si2​H5​I ) 188.12 65 - 70-78 °C (Dry Ice)Condenses quantitatively
Hydrogen Iodide ( HI ) 127.91-35.4-112 °C (Slush)Passes -78 °C, traps at -112 °C
Disilane ( Si2​H6​ ) 62.22-14.3-196 °C ( LN2​ )Passes -112 °C, traps at -196 °C

Table 1: Physicochemical properties dictating the fractional condensation workflow.

Experimental Protocol

Safety and Prerequisite Warning: Disilane is a highly pyrophoric gas. Iododisilane is extremely sensitive to moisture, hydrolyzing rapidly to release corrosive hydrogen iodide. This protocol must be executed by trained professionals inside a certified fume hood using a leak-tested, high-vacuum manifold (Stock line) capable of maintaining a base pressure of <10−4 Torr. Under no circumstances should improvised vacuum equipment or non-standard glassware be used.

Phase I: System Preparation and Reagent Loading
  • Apparatus Bake-Out: Assemble a reaction bulb (approx. 250 mL) equipped with a grease-free high-vacuum stopcock (e.g., PTFE/glass). Evacuate the entire manifold and flame-dry the glassware under a dynamic vacuum to remove adsorbed moisture.

  • Iodine Loading: In an argon-filled glovebox, charge the reaction bulb with 1.00 g (3.94 mmol) of resublimed, ultra-dry I2​ . Attach the bulb to the vacuum manifold and evacuate to <10−4 Torr.

  • Disilane Condensation: Immerse the reaction bulb in a liquid nitrogen ( LN2​ ) bath (-196 °C). Condense a strict molar excess of Si2​H6​ (approx. 15.0 mmol) from a calibrated standard volume directly onto the frozen I2​ .

Phase II: Controlled Synthesis
  • Reaction Initiation: Replace the LN2​ bath with a chlorobenzene slush bath (-45 °C) or a carefully monitored dry ice/isopropanol bath.

  • Incubation: Allow the reaction to proceed in the sealed bulb. The solid I2​ will slowly react with the liquid/gaseous Si2​H6​ . Maintain the temperature strictly below -20 °C to prevent Si-Si bond cleavage.

  • Completion: The reaction is deemed complete when the purple color of the iodine is entirely discharged, leaving a clear, colorless liquid/slush. This typically requires 12 to 24 hours depending on the exact temperature and stirring efficiency.

Phase III: Trap-to-Trap Purification
  • Gradient Setup: Arrange three consecutive U-traps on the vacuum manifold.

    • Trap 1: -78 °C (Dry ice/acetone)

    • Trap 2: -112 °C (Carbon disulfide slush or ethanol/liquid nitrogen slush)

    • Trap 3: -196 °C (Liquid nitrogen)

  • Fractionation: Open the reaction bulb to the dynamic vacuum through the trap train. The volatile mixture will migrate through the manifold.

    • Self-Validation: Si2​H5​I will quantitatively arrest in Trap 1. HI will arrest in Trap 2. Unreacted Si2​H6​ will arrest in Trap 3.

  • Isolation: Once the reaction bulb is completely evacuated, isolate Trap 1. The resulting colorless liquid in Trap 1 is high-purity iododisilane. Store in a sealed ampoule at -20 °C in the dark to prevent photolytic degradation.

Workflow Visualization

The following diagram illustrates the logical flow of the fractional condensation process, highlighting the separation of the product from byproducts based on vapor pressure differentials.

G Reaction Reaction Flask (Si2H6 + I2) Warm to -20°C Trap1 Trap 1 (-78°C) Collects Si2H5I Reaction->Trap1 Volatiles Trap2 Trap 2 (-112°C) Collects HI Trap1->Trap2 HI, Si2H6 Trap3 Trap 3 (-196°C) Recovers Si2H6 Trap2->Trap3 Si2H6 Pump High Vacuum (< 10^-4 Torr) Trap3->Pump Non-condensables

Fig 1. High-vacuum fractional condensation workflow for the isolation of Iododisilane.

References

  • Booth, H. S. (Ed.). Inorganic Syntheses, Volume 1. McGraw-Hill Book Company, Inc.[2] Available at:

  • King, R. B., & Eisch, J. J. (Eds.). Organometallic Syntheses.[3] Available at:

  • ChemicalBook. Iododisilane | 14380-76-8.[1] Available at:

  • The Chemical Society. Annual Reports on the Progress of Chemistry, 1962.[4] Available at:

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Method

Probing the Atomic Layer Deposition of Silicon Thin Films: An Application Note on In Situ FTIR Monitoring of Iododisilane (Si₂I₆) Half-Reactions

Introduction: The Imperative for In Situ Process Monitoring in Atomic Layer Deposition Atomic Layer Deposition (ALD) has emerged as a cornerstone technique for the fabrication of ultra-thin, conformal films with atomic-l...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for In Situ Process Monitoring in Atomic Layer Deposition

Atomic Layer Deposition (ALD) has emerged as a cornerstone technique for the fabrication of ultra-thin, conformal films with atomic-level precision, a critical need in the semiconductor and advanced materials industries.[1][2] The power of ALD lies in its sequential, self-limiting surface reactions, where precursors are introduced into a reaction chamber one at a time.[3][4] This cyclic process allows for exceptional control over film thickness and composition. However, the development and optimization of novel ALD processes, particularly with new precursors like iododisilane (Si₂I₆), necessitate a deep understanding of the underlying surface chemistry.[5] In situ diagnostics are pivotal for gaining this mechanistic insight, and among them, Fourier Transform Infrared (FTIR) spectroscopy stands out as a powerful, non-invasive tool.[6][7]

This application note provides a detailed guide for researchers, scientists, and process engineers on the application of in situ FTIR spectroscopy to monitor the half-reactions of iododisilane ALD. While direct experimental literature on the in situ FTIR analysis of Si₂I₆ ALD is nascent, this guide synthesizes established principles from studies of other halosilanese and silicon precursors to provide a robust framework for investigation.[6][8] We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

The Promise of Iododisilane (Si₂I₆) as a Silicon Precursor

Iodinated silane precursors, including iodosilanes and amino(iodo)silanes, are gaining interest for the deposition of silicon-containing films such as silicon nitride (SiN) and amorphous silicon (a-Si).[9][10] The silicon-iodine (Si-I) bond is generally weaker than silicon-chlorine (Si-Cl) bonds, which may translate to lower ALD process temperatures and potentially higher growth rates.[11] Iododisilane, with its Si-Si bond, offers the potential for delivering more silicon atoms per molecule, which could further enhance deposition efficiency. Understanding the surface reactions of Si₂I₆ is therefore crucial for unlocking its potential in next-generation semiconductor fabrication.

Experimental Setup: The ALD-FTIR Integrated System

A successful in situ FTIR experiment hinges on the seamless integration of an ALD reactor with an FTIR spectrometer. The setup must allow for the infrared beam to probe the substrate surface during the deposition process without interfering with the ALD cycles.

A typical configuration involves a custom-built or modified commercial ALD reactor with ports for the IR beam to pass through.[12] These ports are fitted with IR-transparent windows, such as KBr or ZnSe, which must be protected from deposition. This is often achieved with gate valves that isolate the windows during precursor pulses.[12] To enhance the surface sensitivity, high-surface-area substrates, such as porous silicon or powders, can be used. Alternatively, for planar substrates, Attenuated Total Reflection (ATR) FTIR can be employed, where the IR beam makes multiple internal reflections within an IR-transparent crystal (like Germanium) coated with the substrate material, amplifying the signal from the surface.[13]

Diagram of the Experimental Workflow

ALD_FTIR_Workflow Figure 1: Experimental Workflow for In Situ FTIR Monitoring of ALD cluster_prep Substrate Preparation cluster_ald_ftir In Situ ALD-FTIR Cycle cluster_analysis Data Analysis sub_prep Substrate Cleaning & Preparation (e.g., H-termination) load_sub Load Substrate into ALD Reactor sub_prep->load_sub start_cycle Start ALD Cycle load_sub->start_cycle bkg_spec Acquire Background FTIR Spectrum start_cycle->bkg_spec si2i6_pulse Pulse Iododisilane (Si₂I₆) bkg_spec->si2i6_pulse purge1 Purge Reactor si2i6_pulse->purge1 ftir1 Acquire FTIR Spectrum (Post-Si₂I₆) purge1->ftir1 coreactant_pulse Pulse Co-reactant (e.g., H₂, O₃) ftir1->coreactant_pulse purge2 Purge Reactor coreactant_pulse->purge2 ftir2 Acquire FTIR Spectrum (Post-Co-reactant) purge2->ftir2 end_cycle End ALD Cycle ftir2->end_cycle diff_spec Generate Difference Spectra end_cycle->diff_spec peak_assign Peak Assignment & Mechanistic Interpretation diff_spec->peak_assign

Caption: Figure 1: Experimental Workflow for In Situ FTIR Monitoring of ALD.

Protocol 1: In Situ FTIR Monitoring of Iododisilane ALD Half-Reactions

This protocol outlines the steps for monitoring the surface chemistry of Si₂I₆ ALD using a hydrogen-based co-reactant as an example.

1. Substrate Preparation and Loading: a. Prepare a suitable substrate. For silicon deposition, a silicon wafer with a native oxide or a hydrogen-terminated surface is common. For transmission studies, high-surface-area porous silicon provides a stronger signal. b. Clean the substrate using a standard procedure (e.g., RCA clean for silicon wafers) to remove organic and metallic contaminants. c. If a hydrogen-terminated surface is desired, perform a dilute hydrofluoric acid (HF) dip. d. Immediately load the substrate into the ALD reactor to minimize re-oxidation and contamination.

2. System Bake-out and Stabilization: a. Heat the ALD reactor to the desired deposition temperature. For iododisilane, a low thermal budget is anticipated, so a starting point could be in the range of 100-250°C. b. Allow the system to stabilize at the set temperature and base pressure.

3. Acquisition of the Background Spectrum: a. Before the first ALD cycle, acquire a background FTIR spectrum of the prepared substrate at the deposition temperature. This spectrum will serve as the reference for subsequent difference spectra.

4. Iododisilane (Si₂I₆) Half-Reaction: a. Pulse the Si₂I₆ precursor into the reactor. The pulse length should be sufficient to achieve surface saturation. This can be determined in separate growth studies using a quartz crystal microbalance (QCM). b. Purge the reactor with an inert gas (e.g., Ar or N₂) to remove any unreacted Si₂I₆ and gaseous byproducts. The purge time must be long enough to prevent any gas-phase reactions with the subsequent co-reactant. c. Acquire an FTIR spectrum of the surface after the Si₂I₆ pulse and purge.

5. Co-reactant Half-Reaction: a. Pulse the co-reactant (e.g., a hydrogen source such as H₂ plasma or a reducing agent) into the reactor. b. Purge the reactor with the inert gas to remove unreacted co-reactant and byproducts. c. Acquire an FTIR spectrum after the co-reactant pulse and purge.

6. Data Analysis: a. Generate difference spectra by subtracting the previous spectrum from the current one. For example, the spectrum after the Si₂I₆ pulse should be referenced to the initial background spectrum to reveal the newly formed surface species. The spectrum after the co-reactant pulse should be referenced to the spectrum after the Si₂I₆ pulse to show the changes occurring during the second half-reaction. b. Identify the vibrational modes in the difference spectra and assign them to specific surface chemical bonds.

Interpreting the FTIR Spectra: Unraveling the Surface Chemistry

The key to understanding the ALD process lies in the correct interpretation of the FTIR difference spectra. Positive absorbance peaks indicate the formation of new surface species, while negative peaks signify the consumption of existing ones.

Expected Spectral Features for the Iododisilane Half-Reaction:

Upon pulsing Si₂I₆ onto a hydroxylated or hydrogen-terminated silicon surface, dissociative chemisorption is the expected initial reaction. This would lead to the formation of surface-bound silicon iodide (Si-I) and silicon hydride (Si-H) or silyl (Si-Si) species.

Vibrational ModeExpected Wavenumber (cm⁻¹)Assignment and Comments
Si-I Stretch200 - 500The exact position of the Si-I stretching mode on a silicon surface is not well-documented in experimental ALD literature. Theoretical calculations and gas-phase data for iodosilanes suggest this low-frequency region.[14] This region can be challenging to probe with standard mid-IR FTIR setups and may require a far-IR spectrometer.
Si-H Stretch2080 - 2280If the Si₂I₆ precursor contains Si-H bonds or if hydrogen is present on the initial surface, changes in this region will be observed. The exact frequency is sensitive to the back-bonding environment of the silicon atom.
Si-Si Stretch~520 (Raman active)The Si-Si stretch is typically weak or inactive in IR spectroscopy but strong in Raman. Its observation in FTIR would be unlikely but not impossible depending on the surface symmetry.
O-H Stretch~3740 (isolated Si-OH)On a hydroxylated surface, a negative peak in this region would indicate the consumption of surface hydroxyl groups as they react with the Si₂I₆ precursor.

Expected Spectral Features for the Co-reactant Half-Reaction (with a Hydrogen Source):

The second half-reaction aims to remove the iodine ligands and leave a reactive surface for the next Si₂I₆ pulse. Using a hydrogen source (e.g., H₂ plasma) would lead to the formation of Si-H bonds.

Vibrational ModeExpected Wavenumber (cm⁻¹)Assignment and Comments
Si-I Stretch200 - 500A negative peak in this region would indicate the removal of iodine from the surface.
Si-H Stretch2080 - 2280A positive peak in this region would signify the formation of new silicon hydride species on the surface, preparing it for the next Si₂I₆ pulse.

Proposed Surface Reaction Mechanism

ALD_Mechanism Figure 2: Proposed Mechanism for Iododisilane ALD cluster_half1 Half-Reaction 1: Si₂I₆ Pulse cluster_half2 Half-Reaction 2: Co-reactant (H₂) Pulse surface1 Si-H (surface) surface2 Si-Si₂I₅ (surface) + HI (gas) surface1->surface2 Reaction precursor1 Si₂I₆ (gas) precursor1->surface2 Adsorption surface3 Si-Si₂I₅ (surface) surface4 Si-Si-H (surface) + 5HI (gas) surface3->surface4 Reaction coreactant H₂ (gas, e.g., plasma) coreactant->surface4 Adsorption

Caption: Figure 2: Proposed Mechanism for Iododisilane ALD.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The hallmark of a successful ALD process is the saturation of the surface reactions. To confirm this, one can vary the pulse and purge times of both the Si₂I₆ and the co-reactant. A true ALD process will show that beyond a certain pulse time, the intensity of the characteristic FTIR peaks for the surface species does not increase. Similarly, adequate purge times are confirmed when no further changes in the spectra are observed with increasing purge duration, indicating the complete removal of precursors and byproducts from the gas phase.

Conclusion

In situ FTIR spectroscopy is an indispensable technique for accelerating the development and understanding of new ALD processes. For a promising precursor like iododisilane, where the surface chemistry is not yet fully elucidated, in situ FTIR provides a direct window into the half-reactions. By carefully designing the experimental setup, following systematic protocols, and correlating spectral changes with known vibrational modes of analogous silicon compounds, researchers can gain crucial insights into the reaction mechanisms, optimize process parameters, and ultimately unlock the potential of iododisilane for advanced thin-film applications.

References

  • Amino(iodo)silane precursors for ALD/CVD silicon-containing film applications and methods of using the same. Google Patents.

  • Surface reactions of aminosilane precursors during N 2 plasma‐assisted atomic layer deposition of SiN x. ResearchGate.

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  • Optimizing Iodosilane Synthesis for Semiconductor Purity. Advanced Specialty Gases.

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  • High Purity Iodosilanes. Gelest, Inc.

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  • Spectroscopic features of dissolved iodine in pristine and gamma- irradiated nitric acid solutions. OSTI.

  • FTIR spectra of MIL-101(Cr) before and after iodine adsorption. ResearchGate.

  • The surface chemistry of thin film atomic layer deposition (ALD) processes for electronic device manufacturing. RSC Publishing.

Sources

Application

Application Note: Surface Functionalization of Silica Nanoparticles Using Iododisilane for Advanced Reactive Monolayers

Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Silica nanoparticles (SNPs) and mesoporous...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Silica nanoparticles (SNPs) and mesoporous silica nanoparticles (MSNs) are ubiquitous platforms in targeted drug delivery, catalysis, and bioimaging[1]. The standard paradigm for surface functionalization relies heavily on alkoxysilanes (e.g., APTES) or haloalkylsilanes such as 3-iodopropyltrimethoxysilane (IPTMS)[2]. While effective for basic tethering, alkoxysilanes require moisture for hydrolysis, which inevitably leads to competitive self-condensation and the formation of poorly defined, uneven multilayers on the silica surface.

To achieve precise, monolayer-level functionalization equipped with highly reactive chemical handles, halodisilanes—specifically iododisilane ( H5​ISi2​ )—present a cutting-edge alternative.

Why Iododisilane?

The Si–I bond is exceptionally labile and susceptible to nucleophilic attack by surface silanols (Si–OH)[3]. Unlike chlorosilanes, which often require the addition of amine bases to drive the reaction (risking salt precipitation and pore-clogging in MSNs), iododisilanes react quantitatively at room temperature. The sole byproduct is volatile hydrogen iodide (HI), which is easily removed via inert gas sparging[4].

Crucially, grafting iododisilane leaves a terminal −SiH2​−SiH3​ group covalently bound to the surface via a robust Si–O–Si linkage. This grafted disilane moiety serves as a dual-action reactive platform[5]:

  • Thermal/Catalytic Hydrosilylation: The abundant Si–H bonds can react with terminal alkenes via platinum catalysis, allowing for the stable tethering of complex drugs or targeting ligands.

  • Photochemical Radical Generation: The Si–Si bond is photolabile. UV irradiation cleaves the bond, generating localized surface silyl radicals for initiator-free polymerization or grafting.

Comparative Precursor Analysis

Understanding the physicochemical trade-offs of your chosen silane precursor is critical for experimental design. Table 1 summarizes the core differences between iododisilane and conventional silica functionalization agents.

Table 1: Quantitative & Qualitative Comparison of Silica Functionalization Precursors

PrecursorFormulaLeaving GroupCatalyst / Base Required?Self-Condensation RiskPrimary Downstream Utility
Iododisilane H5​ISi2​ HI (Volatile gas)NoHigh (Strict anhydrous conditions needed)Hydrosilylation (Si–H), Photolytic Cleavage (Si–Si)
Chlorodisilane H5​ClSi2​ HCl (Corrosive gas)Yes (e.g., Triethylamine)HighHydrosilylation (Si–H), Photolytic Cleavage (Si–Si)
IPTMS I(CH2​)3​Si(OCH3​)3​ MethanolNo (for grafting)Moderate (Aqueous hydrolysis required)Nucleophilic Substitution (e.g., Nanovalve attachment)[1]
APTES NH2​(CH2​)3​Si(OEt)3​ EthanolNoModerateAmide coupling, Electrostatic binding

Experimental Workflow & Logical Relationships

The following diagram illustrates the causality and chemical transformations across the three primary phases of the functionalization workflow.

Pathway Silica Bare Silica NPs (Surface Si-OH) Activation Thermal Activation (150°C, Vacuum) Silica->Activation Removes Physisorbed H2O Preserves Isolated Silanols Grafting Iododisilane Grafting (H5ISi2, Anhydrous Toluene) Activation->Grafting Addition of Precursor (Schlenk Conditions) Intermediate Disilane-Functionalized NPs (Surface Si-O-SiH2-SiH3) Grafting->Intermediate Quantitative Yield - HI Byproduct Photo UV Irradiation (Si-Si Cleavage) Intermediate->Photo Silyl Radical Generation (Initiator-Free Grafting) Hydro Hydrosilylation (Pt Catalyst + Alkene) Intermediate->Hydro Alkyl/Drug Tethering (Stable Si-C Linkage)

Workflow for the surface functionalization of silica nanoparticles using iododisilane.

Detailed Step-by-Step Protocols

Note: Iododisilane is highly reactive and moisture-sensitive. All procedures in Phase 1 and Phase 2 must be conducted using rigorous Schlenk line techniques or within a nitrogen/argon-filled glovebox.

Phase 1: Nanoparticle Activation (Dehydration)

Causality: Physisorbed water on the silica surface will instantly hydrolyze iododisilane into unreactive disiloxanes[3]. Heating to 150°C under vacuum removes this water while preserving the isolated surface silanols (Si–OH) required for covalent grafting. Temperatures above 400°C must be avoided, as they cause silanols to condense into inert siloxane bridges.

  • Transfer 500 mg of bare silica nanoparticles (or MSNs) into a 50 mL Schlenk flask equipped with a magnetic stir bar.

  • Connect the flask to a high-vacuum line (< 10−3 mbar).

  • Heat the flask in an oil bath at 150°C for 12 hours.

  • Backfill the flask with ultra-high purity (UHP) Argon and allow it to cool to room temperature.

Phase 2: Iododisilane Grafting

Causality: Toluene is utilized as the solvent because it is non-coordinating and aprotic, preventing premature degradation of the Si–I bond. The reaction does not require a base; the nucleophilicity of the isolated silanol is sufficient to displace the iodide[4].

  • Under a positive flow of Argon, inject 20 mL of anhydrous, degassed toluene into the Schlenk flask containing the activated SNPs.

  • Sonicate the suspension briefly (5 minutes) to ensure uniform dispersion.

  • Using a gas-tight syringe, slowly add 1.5 equivalents (relative to calculated surface silanol density, typically ~2-3 mmol/g) of iododisilane ( H5​ISi2​ ) dropwise over 10 minutes.

  • Stir the reaction mixture at room temperature for 18 hours in the dark. (Note: Exclusion of light prevents premature photolytic cleavage of the newly formed Si–Si bonds).

  • Self-Validation Step: Extract a 1 mL aliquot, centrifuge, wash with anhydrous hexane, and analyze via ATR-FTIR.

    • Success Criteria: Disappearance of the sharp isolated Si–OH peak at 3740 cm⁻¹ and the appearance of a strong Si–H stretching band at ~2150 cm⁻¹.

  • Centrifuge the bulk suspension (under inert atmosphere), discard the supernatant, and wash the functionalized nanoparticles three times with anhydrous toluene to remove residual precursor and trace HI.

Phase 3: Downstream Derivatization via Hydrosilylation

Causality: Karstedt's catalyst (Pt(0)) is selected because it highly favors the insertion of alkenes into Si–H bonds without disrupting the underlying Si–O–Si or Si–Si backbone.

  • Disperse the disilane-functionalized SNPs in 15 mL of anhydrous tetrahydrofuran (THF).

  • Add the desired terminal alkene payload (e.g., a PEGylated targeting ligand or a drug-linker construct) at a 2:1 molar excess relative to the grafted Si–H groups.

  • Inject 10 µL of Karstedt's catalyst (2% Pt in xylene).

  • Heat the mixture to 60°C and stir for 12 hours under Argon.

  • Purify the final construct via repeated centrifugation and washing cycles with THF and ethanol. Dry under vacuum.

Troubleshooting & Quality Control

  • Low Grafting Density (Weak Si–H FTIR signal): Usually indicates incomplete dehydration of the silica in Phase 1 or moisture contamination in the toluene. Ensure the vacuum line achieves at least 10−3 mbar during activation.

  • Particle Aggregation: If the SNPs aggregate heavily during Phase 2, it suggests iododisilane is polymerizing in solution due to trace water, acting as a cross-linker between particles. Rigorous solvent drying (using a solvent purification system or molecular sieves) is mandatory.

  • Loss of Si–Si Integrity: If utilizing the particles for photolytic cleavage, ensure all handling post-Phase 2 is done under amber lighting. Ambient UV/blue light will slowly degrade the disilane moiety[5].

References

  • [3] Stereochemical studies of the addition of hydrogen halides and water to the Z and E isomers of a disilene. Canadian Science Publishing. URL:[Link]

  • [2] Controlled-Access Hollow Mechanized Silica Nanocontainers. Journal of the American Chemical Society. URL:[Link]

  • [4] Radiopaque Iodosilane-Coated Lipid Hybrid Nanoparticle Contrast Agent for Dual-Modality Ultrasound and X-ray Bioimaging. PubMed (ACS Applied Materials & Interfaces). URL:[Link]

  • [1] Mesoporous Silica Nanoparticles with pH-Sensitive Nanovalves for Delivery of Moxifloxacin Provide Improved Treatment of Lethal Pneumonic Tularemia. ACS Nano. URL:[Link]

  • [5] Gated Materials for On-Command Release of Guest Molecules. Chemical Reviews. URL:[Link]

Sources

Method

Application Note: Iododisilane Precursors for Low-Temperature Atomic Layer Deposition of Silicon Nitride

Executive Summary The relentless downscaling of semiconductor device architectures (e.g., 3D NAND, GAA-FETs) and the emergence of smart, implantable biomedical devices have imposed strict thermal budget constraints on th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless downscaling of semiconductor device architectures (e.g., 3D NAND, GAA-FETs) and the emergence of smart, implantable biomedical devices have imposed strict thermal budget constraints on thin-film deposition processes. Traditional chlorosilane precursors require high activation energies, making them unsuitable for temperature-sensitive substrates. Iododisilanes—specifically hexaiododisilane (Si₂I₆) and pentaiododisilane (Si₂HI₅)—have emerged as highly reactive, next-generation precursors for the Atomic Layer Deposition (ALD) of silicon nitride (SiNₓ) and silicon oxide (SiOₓ)[1].

This application note provides a comprehensive mechanistic analysis, comparative quantitative data, and self-validating protocols for utilizing iododisilanes in advanced fabrication environments, catering to semiconductor engineers and drug development professionals designing coated micro-electromechanical systems (MEMS).

Mechanistic Insights: The Thermodynamic Case for Iododisilanes

The transition from traditional chlorosilanes (e.g., hexachlorodisilane, HCDS) to iododisilanes is driven by fundamental bond thermodynamics. The Si–I bond dissociation energy (~234 kJ/mol) is significantly lower than that of the Si–Cl bond (~400 kJ/mol).

Causality in Deposition: This weaker bond inherently lowers the activation energy required for ligand exchange reactions during the ALD cycle. When exposed to nucleophilic co-reactants like NH₃ or N₂/H₂ plasma, the Si–I bonds are rapidly cleaved, eliminating hydrogen iodide (HI) and forming dense Si–N networks at substantially lower temperatures (200°C–300°C).

Cross-Disciplinary Relevance (Biomedical Devices): For drug development professionals, implantable MEMS for targeted drug delivery require hermetic, biocompatible coatings to prevent bio-fouling and fluid ingress. Traditional high-temperature Chemical Vapor Deposition (CVD) destroys temperature-sensitive polymer substrates and active pharmaceutical ingredients (APIs) loaded within the device. Iododisilane-based low-temperature ALD enables the deposition of pinhole-free SiNₓ barrier layers directly onto these medical devices without compromising their structural or chemical integrity[2].

Comparative Precursor Performance

The following table summarizes the quantitative performance metrics of various silicon precursors, illustrating the superior low-temperature performance and higher Growth Per Cycle (GPC) of iodo-based chemistries[1],.

Precursor FamilyChemical FormulaLeaving GroupTypical ALD Temp WindowGrowth Per Cycle (GPC)
Hexachlorodisilane (HCDS) Si₂Cl₆HCl400°C – 550°C~0.8 – 1.2 Å/cycle
Pentachlorodisilane (PCDS) Si₂HCl₅HCl350°C – 500°C~1.0 – 1.4 Å/cycle
Diiodosilane (DIS) SiH₂I₂HI250°C – 400°C~1.2 – 1.6 Å/cycle
Hexaiododisilane (HIDS) Si₂I₆HI200°C – 350°C~1.5 – 2.0 Å/cycle

Reaction Pathway Visualization

ALD_Workflow A Substrate Surface (NH2-terminated) B Step 1: Iododisilane (Si2I6) Dose (Precursor Exposure) A->B C Chemisorption & HI Elimination (Si-I reacts with surface -NH2) B->C D Step 2: Inert Purge (Ar/N2 removes unreacted Si2I6 & HI) C->D E Step 3: Co-reactant Dose (NH3 Thermal or N2/H2 Plasma) D->E F Nitridation & Ligand Exchange (Remaining Si-I replaced by Si-N) E->F G Step 4: Inert Purge (Removes byproducts) F->G H SiNx Monolayer Formed (Surface re-terminated with -NH2) G->H H->B Cycle Repeat

Figure 1: Schematic workflow of the PEALD cycle for SiNx using Si2I6.

Experimental Protocols

Protocol A: Precursor Purification and Handling

Iododisilanes are highly sensitive to moisture and prone to degradation from trace metal ions (e.g., Fe, Cu, Sb) introduced during synthesis, which can catalyze premature decomposition into iodine gas[3].

  • Step 1: In an ultra-high purity argon glovebox, pass the raw liquid iododisilane through a specialized filtration matrix functionalized with hydrophilic ion-exchange groups[4].

  • Step 2: Extract a 1 mL aliquot of the effluent and analyze it using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Self-Validation Check: The purification process is validated only when trace metal concentrations drop below 1 part-per-billion (ppb). If >1 ppb, the filtration matrix is saturated and must be replaced. This ensures the precursor is electronic-grade, preventing leakage currents in semiconductors and cytotoxicity in biomedical implants.

Protocol B: Low-Temperature PEALD of SiNₓ using Si₂I₆

Objective: Achieve conformal, pinhole-free SiNₓ thin films at 250°C.

  • Step 1: Bubbler & Substrate Preparation Load the purified Si₂I₆ into a stainless-steel bubbler. Heat the bubbler to 75°C to ensure adequate vapor pressure. Load the target substrate into the ALD reactor and allow 30 minutes for thermal equilibration at 250°C.

  • Step 2: Precursor Dose (Half-Reaction A) Pulse Si₂I₆ vapor into the chamber using 50 sccm of Ar carrier gas for 1.5 seconds. Causality: The weak Si–I bonds readily react with surface –NH₂ groups, eliminating HI gas and leaving a chemisorbed monolayer of iodine-terminated silicon.

  • Step 3: First Purge Flow Ar at 500 sccm for 5.0 seconds. Causality: Sweeps away unreacted Si₂I₆ and corrosive HI byproducts, preventing non-uniform CVD-like reactions in the gas phase.

  • Step 4: Co-reactant Dose (Half-Reaction B) Ignite a N₂/H₂ plasma (300 W) and expose the substrate for 4.0 seconds. Causality: Plasma-generated nitrogen and hydrogen radicals aggressively cleave the remaining steric Si–I bonds, forming a dense Si–N network and regenerating –NH₂ surface sites for the next cycle[1].

  • Step 5: Second Purge Flow Ar at 500 sccm for 5.0 seconds to evacuate residual plasma species and secondary HI byproducts.

  • Step 6: Self-Validating Metrology Monitor the mass gain per cycle via an in-situ Quartz Crystal Microbalance (QCM). A plateau in mass gain during the precursor dose confirms true self-limiting ALD saturation. Target a consistent mass gain corresponding to ~1.8 Å/cycle. Post-deposition, utilize spectroscopic ellipsometry to confirm the refractive index (target ~2.0 for stoichiometric Si₃N₄).

References

  • Born in Finland, Born to ALD: July 2018 - BALD Engineering BALD Engineering[Link]

  • US9633838B2 - Vapor deposition of silicon-containing films using penta-substituted disilanes Google P
  • CN117177945A - Methods for purifying iodosilane Google P
  • US20200407228A1 - Preparation of si-h containing iodosilanes via halide exchange reaction Google P

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ensuring the Stability of Iododisilane During Storage

This guide is intended for researchers, scientists, and drug development professionals who handle and store iododisilane. Given its reactivity, ensuring the long-term stability of iododisilane is critical for experimenta...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, scientists, and drug development professionals who handle and store iododisilane. Given its reactivity, ensuring the long-term stability of iododisilane is critical for experimental success and safety. This document provides in-depth technical guidance on the factors contributing to its decomposition and practical, field-proven strategies to prevent it.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of iododisilane decomposition?

A1: The most common indicators of decomposition are a visible discoloration of the liquid, often turning yellow or brown due to the formation of free iodine, and the evolution of gas, which can lead to pressure build-up in the storage vessel. A change in the material's refractive index or the appearance of solid precipitates can also signify degradation.

Q2: My iododisilane has changed color. Is it still usable?

A2: A change in color indicates the presence of impurities, primarily dissolved iodine, which can act as a catalyst for further decomposition. For applications requiring high purity, such as semiconductor manufacturing or sensitive chemical syntheses, using discolored iododisilane is not recommended as it can lead to unpredictable results and product contamination.[1][2] For less sensitive applications, the material might still be usable, but it is advisable to purify it by distillation before use.

Q3: What is the expected shelf-life of iododisilane?

A3: The shelf-life of iododisilane is highly dependent on its purity and storage conditions. High-purity, properly stabilized iododisilane stored under optimal conditions (see below) can be stable for extended periods. However, the presence of impurities from synthesis, such as hydrogen iodide or residual iodine, can significantly shorten its shelf-life.[1][2] Regular monitoring for signs of decomposition is crucial.

Q4: Can I store iododisilane in a standard laboratory glass bottle?

A4: While borosilicate glass is generally considered inert, prolonged storage in standard glass bottles is not ideal, especially if the glass surface has adsorbed moisture. Some studies on halosilanes suggest that certain glass types can interact with these reactive compounds. For long-term storage, specific materials are recommended (see Table 2).

Troubleshooting Guide: Common Issues and Solutions

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid Discoloration (Yellow/Brown) 1. Exposure to light (photochemical decomposition).2. Presence of oxygen.3. Contamination with impurities (e.g., I₂, HI).[1][2]1. Store in an amber or opaque container in a dark location.2. Ensure the container is sealed under a dry, inert atmosphere (e.g., argon or nitrogen).3. If impurities are suspected, consider purification by fractional distillation under reduced pressure.
Pressure Buildup in Container 1. Thermal decomposition leading to the formation of gaseous byproducts (e.g., H₂, SiH₄).2. Reaction with moisture, generating hydrogen gas.1. Immediately move the container to a well-ventilated area, preferably a fume hood.2. Cool the container to reduce the vapor pressure of the contents.3. Vent the container with extreme caution using appropriate personal protective equipment (PPE).4. Re-evaluate storage temperature; store at refrigerated temperatures (2-8°C).
Formation of Solid Precipitate 1. Polymerization of decomposition products.2. Reaction with container material or contaminants.1. Do not use the material. The precipitate indicates significant degradation.2. Dispose of the material according to your institution's hazardous waste guidelines.3. Review your storage container's material compatibility.

Understanding the Decomposition of Iododisilane

The instability of iododisilane stems from several factors, primarily its susceptibility to thermal, photochemical, and impurity-catalyzed decomposition.

Thermal Decomposition
  • Si₂H₅I → SiH₂ + SiH₃I (Hypothesized primary decomposition)

  • Si₂H₅I → H₂ + Si₂H₃I (Alternative pathway)

The presence of the iodine substituent, being a larger and more polarizable atom than hydrogen or chlorine, is expected to weaken the Si-Si bond, potentially lowering the activation energy for decomposition compared to unsubstituted disilane. Elevated temperatures will accelerate these decomposition pathways, leading to the formation of a mixture of silanes, iodosilanes, and eventually, polymeric silicon-containing materials.

Photochemical Decomposition

Exposure to light, particularly in the UV spectrum, can provide the energy to cleave the Si-I or Si-Si bonds, initiating radical chain reactions. This leads to the formation of free iodine, which is responsible for the characteristic discoloration of the product.

Influence of Impurities

Impurities from the synthesis of iododisilane, such as hydrogen iodide (HI) and elemental iodine (I₂), are particularly detrimental to its stability.[1][2] These impurities can act as catalysts, promoting disproportionation and decomposition reactions even at ambient temperatures.

Diagram: Factors Influencing Iododisilane Decomposition

DecompositionFactors Decomposition Iododisilane Decomposition Thermal Thermal Energy (Heat) Thermal->Decomposition Photo Photochemical Energy (Light) Photo->Decomposition Impurities Impurities (O₂, H₂O, HI, I₂) Impurities->Decomposition Prevention Preventative Measures StorageTemp Low Temperature Storage (2-8°C) Prevention->StorageTemp InertAtmosphere Inert Atmosphere (Ar, N₂) Prevention->InertAtmosphere OpaqueContainer Opaque Container Prevention->OpaqueContainer HighPurity High Purity Synthesis & Purification Prevention->HighPurity Stabilizers Use of Stabilizers (e.g., Copper) Prevention->Stabilizers Material Appropriate Container Material Prevention->Material StorageTemp->Thermal Mitigates InertAtmosphere->Impurities Excludes O₂ & H₂O OpaqueContainer->Photo Blocks HighPurity->Impurities Removes HI & I₂ Stabilizers->Impurities Scavenges I₂

Caption: Key factors leading to iododisilane decomposition and corresponding preventative measures.

Experimental Protocols for Ensuring Stability

Protocol 1: Recommended Storage Procedure

This protocol outlines the best practices for the long-term storage of iododisilane to minimize decomposition.

Materials:

  • High-purity iododisilane

  • Appropriate storage container (see Table 2)

  • Inert gas source (Argon or Nitrogen, >99.999% purity)

  • Schlenk line or glovebox

  • Refrigerated storage unit (2-8°C), preferably in a designated area for reactive chemicals

Procedure:

  • Container Preparation: Ensure the storage container is scrupulously clean and dry. If reusing a container, wash with a suitable solvent, followed by oven-drying at >120°C for at least 4 hours, and then cool under a stream of inert gas.

  • Inert Atmosphere: Conduct all transfers of iododisilane under a strict inert atmosphere, either in a glovebox or using Schlenk line techniques.

  • Transfer: Transfer the desired amount of iododisilane into the prepared storage container.

  • Stabilizer (if applicable): If using a stabilizer like copper, ensure it is activated and added to the iododisilane. Commercial sources of diiodosilane often contain copper as a stabilizer.[6][7]

  • Sealing: Securely seal the container with a cap that has a chemically resistant liner (e.g., PTFE).

  • Labeling: Clearly label the container with the compound name, date of storage, purity, and any added stabilizer.

  • Storage Conditions: Place the sealed container in a dark, refrigerated environment (2-8°C). Ensure the storage area is well-ventilated.

Protocol 2: Use of Copper as a Stabilizer

Copper is a commonly used stabilizer for iodo-containing organic compounds, including iododisilane.[6][7] It functions by scavenging free iodine (I₂), a key species in decomposition pathways.[8]

Mechanism of Action: Metallic copper reacts with dissolved iodine to form insoluble copper(I) iodide: 2 Cu(s) + I₂(sol) → 2 CuI(s)

By removing free iodine, the equilibrium of decomposition reactions is shifted, thus inhibiting further degradation.[8]

Procedure for adding a copper stabilizer:

  • Activation of Copper: Use copper in a high-surface-area form, such as fine turnings or powder. Activate the copper by washing with a dilute acid (e.g., 2M HCl) to remove any oxide layer, followed by rinsing with deionized water, ethanol, and then diethyl ether. Dry the activated copper under vacuum.

  • Addition to Iododisilane: Under an inert atmosphere, add a small amount of the activated, dry copper to the iododisilane. The exact amount is not critical, but enough should be added to provide a sufficient surface area for reaction.

  • Storage: Store the iododisilane with the copper stabilizer as described in Protocol 1.

Caution: While copper is an effective stabilizer, it may need to be removed before use in certain applications, particularly in catalysis or semiconductor processing where metal contamination is a concern.[1] This can be achieved by careful decanting or distillation of the iododisilane away from the copper.

Data Presentation: Material Compatibility

The choice of storage container is crucial for maintaining the purity of iododisilane. The following table provides a summary of recommended and unsuitable materials for long-term storage.

Table 2: Material Compatibility for Iododisilane Storage

Material Compatibility Rationale/Comments
Borosilicate Glass (Amber) Good (Short-term) Generally inert, but potential for surface adsorption of moisture. Amber color protects from light. Best for short-term laboratory use.
Stainless Steel (316L, Passivated) Excellent Highly resistant to corrosion from halosilanes. Passivation removes surface iron, which could catalyze decomposition. The material of choice for long-term bulk storage.
Perfluoroalkoxy (PFA) Excellent Highly inert fluoropolymer with excellent chemical resistance. A good option for liners and smaller containers.
Polytetrafluoroethylene (PTFE) Excellent Very inert, but can be gas permeable over long periods. Best used for cap liners and seals.
Aluminum Poor Can react with halosilanes, especially in the presence of moisture.
Standard Plastics (e.g., Polyethylene, Polypropylene) Poor Susceptible to attack by halosilanes, leading to leaching of plasticizers and potential contamination.

References

Sources

Optimization

optimizing the ALD temperature window for iododisilane precursors

Technical Support Center: Optimizing ALD Temperature Windows for Iododisilane Precursors Welcome to the advanced troubleshooting and methodology center for Atomic Layer Deposition (ALD). This guide is specifically engine...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing ALD Temperature Windows for Iododisilane Precursors

Welcome to the advanced troubleshooting and methodology center for Atomic Layer Deposition (ALD). This guide is specifically engineered for researchers, materials scientists, and drug development professionals utilizing iododisilane precursors (such as hexaiododisilane, Si₂I₆, and diiodosilane, SiH₂I₂) to synthesize ultra-thin, conformal silicon nitride (SiNₓ) and silicon oxide (SiOₓ) coatings.

Whether you are passivating advanced semiconductor logic or engineering biocompatible encapsulation layers for nanoscale drug-delivery systems and medical implants[1][2], mastering the ALD temperature window is the critical first step to ensuring film integrity.

Part 1: Core Causality & FAQs

Q1: Why are iododisilanes preferred over traditional chlorosilanes for thermally sensitive biomedical and nanoscale applications? A1: The transition to iododisilanes is driven by the fundamental bond dissociation energies of the precursor. The Si–I bond is significantly weaker and more reactive than the Si–Cl bond. This high reactivity allows the precursor to undergo complete ligand exchange with co-reactants (like NH₃ or O₃) at drastically reduced temperatures—typically between 150°C and 400°C[3]. For drug development professionals coating thermally sensitive polymeric implants or porous drug scaffolds, this low thermal budget prevents the degradation of the underlying substrate. Furthermore, iododisilanes provide a halide-free pathway (specifically, chloride-free), eliminating corrosive HCl byproducts that can degrade sensitive biomedical devices[4].

Q2: What physical mechanisms dictate the upper and lower bounds of the iododisilane ALD temperature window? A2: The ALD window is defined as the temperature range where the Growth Per Cycle (GPC) remains constant, indicating a purely self-limiting surface reaction.

  • The Lower Bound (< 150°C): Dictated by the precursor's vapor pressure and the activation energy required for the surface reaction. Below this threshold, the thermal energy is insufficient to drive the ligand exchange, or the precursor physically condenses on the substrate, destroying the self-limiting mechanism[3][4].

  • The Upper Bound (> 350°C - 400°C): Limited by the thermal stability of the Si–Si and Si–I bonds. Exceeding this limit causes pyrolytic thermal decomposition of the precursor. The process shifts from self-limiting ALD into continuous Chemical Vapor Deposition (CVD) mode, leading to uncontrolled growth and poor step coverage[4].

Part 2: Diagnostic Workflows & Troubleshooting

Issue 1: The Growth Per Cycle (GPC) increases continuously as the reactor temperature exceeds 350°C.

  • Causality: You have breached the upper limit of the ALD window. The hexaiododisilane (Si₂I₆) is undergoing thermal decomposition on the substrate surface, adding a continuous CVD component to your growth[4].

  • Resolution: Lower the susceptor/reactor temperature. The optimal self-limiting ALD window for Si₂I₆ with nitrogen-containing co-reactants (like NH₃) is heavily stabilized between 200°C and 250°C[3].

Issue 2: The deposited SiNₓ film exhibits an excessively high wet etch rate, despite deposition occurring strictly within the 200°C–250°C ALD window.

  • Causality: While the temperature is sufficient for self-limiting growth, ultra-low temperature thermal ALD often leaves residual hydrogen or unreacted iodine in the film, leading to poor film density.

  • Resolution: Transition from thermal ALD to Plasma-Enhanced ALD (PEALD). Introducing a plasma treatment step (e.g., using noble gases like helium or argon alongside the nitrogen source) provides the necessary kinetic energy to drive out impurities and densify the SiNₓ matrix without raising the bulk temperature of the sensitive substrate[5].

Issue 3: Poor step coverage and non-uniformity on highly porous drug-delivery scaffolds.

  • Causality: This is a classic symptom of precursor condensation (operating too close to the 150°C lower bound) or steric hindrance caused by insufficient purge times in high-aspect-ratio structures.

  • Resolution: First, verify that the substrate temperature is strictly above the condensation limit of the specific iododisilane. Second, exponentially increase the inert gas purge time between the precursor and co-reactant pulses to allow unreacted bulky Si₂I₆ molecules to evacuate the deep pores.

Part 3: Quantitative Precursor Comparison

To optimize your experimental design, it is crucial to compare the thermal operating windows of various silicon precursors. Iododisilanes offer the most aggressive reduction in thermal budget.

PrecursorChemical FormulaTypical ALD WindowOptimal Target TempPrimary Application
Hexaiododisilane Si₂I₆150°C – 400°C200°C – 250°CLow-T SiNₓ / SiOₓ[3]
Silicon Tetraiodide SiI₄150°C – 400°C250°C – 300°CLow-T SiNₓ[3]
Hexachlorodisilane Si₂Cl₆350°C – 500°C400°CStandard SiNₓ[5]
Diisopropylaminosilane DIPAS100°C – 500°C300°CBiocompatible SiNₓ[1]

Part 4: Self-Validating Experimental Protocol

A protocol is only scientifically valid if it inherently tests for its own failure modes. To determine the precise ALD window for a new iododisilane precursor on a novel substrate, execute the following step-by-step methodology.

Step 1: Baseline Temperature Sweep

  • Load the substrate into the ALD reactor and stabilize the base pressure (typically 0.5 to 15 Torr)[5].

  • Set the precursor bubbler temperature to ensure adequate vapor pressure (refer to the specific precursor's vapor pressure curve, ensuring lines are heated 10°C hotter than the bubbler to prevent condensation).

  • Perform 100 ALD cycles at substrate temperatures ranging from 100°C to 450°C, in 25°C increments.

  • Measure film thickness via spectroscopic ellipsometry to calculate the GPC at each temperature. Identify the "plateau" where GPC is constant.

Step 2: Saturation Curve Validation (The Self-Limiting Test)

  • Set the reactor to the median temperature of your identified plateau (e.g., 225°C for Si₂I₆).

  • Run identical 100-cycle recipes, but systematically increase the iododisilane pulse time (e.g., 0.1s, 0.5s, 1.0s, 2.0s, 5.0s).

  • Validation: If the GPC increases with pulse time, you are in CVD mode (or experiencing condensation). If the GPC flatlines regardless of how much precursor is introduced, you have successfully validated the self-limiting ALD window.

Step 3: Co-Reactant and Purge Optimization

  • Repeat the saturation test for the co-reactant (e.g., NH₃ or O₃)[5][6].

  • Optimize the purge time by decreasing it until GPC artificially spikes (indicating gas-phase mixing), then set the production purge time at 2x this failure point.

Logical Workflow Diagram

Protocol_Workflow Start Initiate ALD Characterization TempSweep Step 1: Temperature Sweep (100°C - 450°C) Start->TempSweep Identify Step 2: Identify Plateau (Constant GPC Region) TempSweep->Identify SatTest Step 3: Saturation Testing (Vary Precursor Pulse Times) Identify->SatTest CheckSat Is GPC Independent of Pulse Time? SatTest->CheckSat Validate ALD Window Validated (Self-Limiting Growth Confirmed) CheckSat->Validate Yes (Constant GPC) Fail CVD Mode or Condensation Adjust Thermal Parameters CheckSat->Fail No (GPC Increases) Fail->TempSweep Recalibrate Temperature

Logical workflow for validating the self-limiting ALD temperature window.

References

  • selective deposition of silicon nitride - Justia Patents Justia. URL:[Link][3]

  • US9633838B2 - Vapor deposition of silicon-containing films using penta-substituted disilanes Google Patents. URL:[6]

  • Review—Silicon Nitride and Silicon Nitride-Rich Thin Film Technologies: Trends in Deposition Techniques and Related Applications Gelest, Inc. URL:[Link][1]

  • CN112969816A - Compositions for high temperature atomic layer deposition of high quality silicon oxide films Google Patents. URL:[4]

  • KR20200108242A - Method for Selective Deposition of Silicon Nitride Layer and Structure Google Patents. URL:[5]

Sources

Troubleshooting

troubleshooting low yield and impurities in iododisilane synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Troubleshooting Guide: Low Yield and Impurities This section addresses specific problems encountered during the synthesis of iododisilane, providing...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Low Yield and Impurities

This section addresses specific problems encountered during the synthesis of iododisilane, providing potential causes and actionable solutions.

Q1: What are the primary causes of low yields in iododisilane synthesis, particularly when using the phenylsilane and iodine route?

Low yields in the synthesis of diiodosilane from phenylsilane and iodine are a frequent challenge. The reaction is a two-step process that can be difficult to control.[1] The primary culprits for diminished yields often include:

  • Reaction Runaway and Side Reactions: The reaction between phenylsilane and iodine is highly exothermic.[1] A rapid temperature increase, especially during the final stages as the surface area of the solid iodine increases, can lead to runaway reactions and the formation of unwanted byproducts.[1][2]

  • Incomplete Reaction: The initial step, a solid-liquid reaction, can be slow to initiate.[1] Insufficient reaction time or suboptimal temperature control can result in a significant amount of unreacted starting materials.

  • Suboptimal Temperature Control: Starting the reaction at a low temperature (e.g., -20°C) is crucial for controlling the exothermic nature of the reaction.[2][3] Failure to maintain these low temperatures, especially during the initial addition of reactants, can significantly impact the yield. A comparative example showed that a reaction where the temperature rose to near 40°C resulted in a 49% yield, whereas maintaining the temperature around 0°C during addition led to a 75% yield.[1]

  • Moisture Contamination: Iodosilanes are sensitive to moisture.[4] The presence of water can lead to the formation of siloxanes and other hydrolysis byproducts, thereby reducing the yield of the desired iododisilane.

Workflow for Yield Optimization

cluster_start Initiation cluster_troubleshooting Troubleshooting Steps cluster_solution Solutions cluster_end Outcome start Low Yield Observed temp Verify Temperature Control (Maintain -20°C to 0°C during addition) start->temp moisture Ensure Anhydrous Conditions (Dry solvents and glassware) temp->moisture If temperature is stable time Optimize Reaction Time (Monitor reaction completion via TLC/NMR) moisture->time If conditions are dry addition Control Reagent Addition Rate (Slow, dropwise addition) time->addition If reaction is incomplete protocol Implement Gradual Temperature Increase Protocol addition->protocol purification Refine Purification Technique (e.g., vacuum distillation) protocol->purification end Improved Yield purification->end

Caption: Troubleshooting workflow for low iododisilane yield.

Q2: I am observing significant siloxane impurities in my final product. What is the cause and how can I prevent this?

The presence of siloxane impurities is a strong indicator of moisture contamination during the synthesis or workup.[5] Iodosilanes have a strong affinity for oxygen and readily react with water.[4]

Mechanism of Siloxane Formation:

The Si-I bond is susceptible to hydrolysis. In the presence of water, iododisilane can be hydrolyzed to form silanols (Si-OH), which can then condense to form siloxanes (Si-O-Si) linkages.

Prevention Strategies:

  • Rigorous Anhydrous Techniques: All glassware should be oven-dried or flame-dried under vacuum before use. Solvents must be thoroughly dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Inert Atmosphere for Workup and Storage: The purification and storage of iododisilane should also be performed under anhydrous and inert conditions.[6]

Q3: My reaction seems to stall, and I have a mixture of starting materials and product. How can I drive the reaction to completion?

A stalled reaction can be due to several factors:

  • Insufficient Catalyst: Some methods for synthesizing iodosilanes, such as the reaction of phenylsilane with iodine, can be accelerated by a catalytic amount of a Lewis base like ethyl acetate.[3] Ensure the catalyst is added and is of sufficient purity.

  • Poor Mixing: The reaction between solid iodine and liquid phenylsilane is a heterogeneous reaction.[1] Efficient stirring is crucial to ensure adequate contact between the reactants.

  • Low Temperature Inhibition: While starting at a low temperature is important for control, maintaining it for too long can slow the reaction rate. A gradual increase in temperature after the initial addition of reactants can help drive the reaction to completion.[1][7] A patented method describes starting the reaction at a low temperature and then continuously pumping the reaction mixture while raising the temperature to improve the reaction rate and control.[1][7]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to iododisilane?

Several methods are reported for the synthesis of iodosilanes. The most common include:

  • Reaction of Phenylsilane with Iodine: This is a widely used laboratory and industrial method that produces diiodosilane and benzene.[1][3] It is a two-step reaction that requires careful temperature control.[1]

  • Reaction of Silane with Iodine: The direct reaction of monosilane (SiH₄) with iodine can produce a mixture of iodosilane (SiH₃I), diiodosilane (SiH₂I₂), triiodosilane (SiHI₃), and tetraiodosilane (SiI₄).[3][8]

  • Halide Exchange Reactions: Iodosilanes can be prepared via the exchange of other halides (like chlorides or bromides) with an iodide source, such as an alkali metal iodide.[6] For example, dichlorosilane can react with sodium iodide or potassium iodide in the presence of an amine catalyst to produce diiodosilane.[9]

Q2: What are the typical impurities I should expect in my crude iododisilane product?

Besides unreacted starting materials and siloxanes, other potential impurities include:

  • Other Iodosilanes: Depending on the synthetic route, you may have a mixture of iodosilanes with varying degrees of iodination (e.g., SiH₃I, SiHI₃, SiI₄).[3]

  • Hydrogen Iodide (HI): This can be a byproduct of some synthesis methods and can potentially decompose the iodosilane product.[6]

  • Benzene: If using the phenylsilane route, benzene will be a significant byproduct.[3]

  • Solvent and Catalyst Residues: Residual solvents and catalysts used in the reaction will also be present in the crude product.

Q3: What are the recommended purification techniques for iododisilane?

Vacuum distillation is the most common and effective method for purifying diiodosilane.[1][2] Given its boiling point (149.5°C at atmospheric pressure, 56-60°C at 25 mmHg), distillation under reduced pressure allows for separation from less volatile impurities without excessive heating that could lead to decomposition.[4]

Table 1: Physical Properties of Diiodosilane

PropertyValueReference
Molecular FormulaSiH₂I₂[4]
Molecular Weight281.9 g/mol [4]
Melting Point-1°C[4]
Boiling Point149.5°C[4]
Density2.7943 g/mL[4]
Q4: Are there any specific safety precautions I should take when working with iododisilane?

Yes, several safety precautions are essential:

  • Moisture Sensitivity: As mentioned, iodosilanes are sensitive to moisture and should be handled under an inert atmosphere.[4]

  • Toxicity and Corrosivity: Iodosilanes can cause severe skin irritation upon contact.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Exothermic Reactions: Be aware of the exothermic nature of the synthesis reactions and have appropriate cooling baths ready to control the temperature.[1]

Experimental Protocols

Protocol 1: Synthesis of Diiodosilane from Phenylsilane and Iodine

This protocol is adapted from established literature procedures.[1][2][3]

Materials:

  • Phenylsilane (freshly distilled)

  • Iodine (reagent grade)

  • Ethyl acetate (anhydrous)

  • Anhydrous solvent (e.g., chloroform or dichloromethane)

  • Nitrogen or Argon gas

  • Dry ice/acetone or methanol bath

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet.

  • In the flask, suspend iodine in the anhydrous solvent.

  • Cool the flask to -20°C using a dry ice/acetone bath.

  • In the dropping funnel, prepare a solution of phenylsilane and a catalytic amount of ethyl acetate in the anhydrous solvent.

  • Slowly add the phenylsilane solution to the stirred iodine suspension, maintaining the temperature between -20°C and 0°C.

  • After the addition is complete, continue stirring at low temperature for a designated period (e.g., 1-2 hours).

  • Gradually allow the reaction mixture to warm to room temperature and stir for an additional period (e.g., 12-24 hours) to ensure the reaction goes to completion.

  • The crude product can then be purified by vacuum distillation.

Sources

Optimization

Technical Support Center: Optimizing Step Coverage in Iododisilane-Based CVD Processes

Welcome to the Advanced Technical Support Center. This guide is engineered for materials scientists, process engineers, and drug development professionals who utilize conformal silicon-based coatings (e.g., SiNx​ , SiO2​...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for materials scientists, process engineers, and drug development professionals who utilize conformal silicon-based coatings (e.g., SiNx​ , SiO2​ ) for high-aspect-ratio (HAR) semiconductor architectures, targeted drug-delivery microfluidics, and biocompatible lab-on-a-chip diagnostics 1.

Below, you will find causality-driven troubleshooting frameworks, self-validating protocols, and mechanistic insights to resolve step coverage degradation using iododisilane precursors.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why should I transition from traditional chlorosilanes to iododisilanes (e.g., Diiodosilane or Hexaiododisilane) for high-aspect-ratio step coverage? A: The causality lies in the fundamental bond dissociation energies. The Si–I bond energy (~234 kJ/mol) is significantly weaker than the Si–Cl bond (~400 kJ/mol). This thermodynamic advantage allows iododisilanes to undergo facile ligand exchange and decompose cleanly at much lower temperatures (300–400°C) 2. In HAR structures (e.g., 20:1 trenches), lower thermal budgets prevent premature gas-phase reactions at the trench opening, allowing the precursor to diffuse deeply via Knudsen diffusion and chemisorb uniformly, thereby preventing "bread-loafing" defects 3.

Q2: My continuous Plasma-Enhanced Chemical Vapor Deposition (PE-CVD) process yields <70% step coverage at the trench bottom. How do I correct this? A: You must transition your process to a Cyclical CVD or Plasma-Enhanced Atomic Layer Deposition (PE-ALD) regime 4. Continuous CVD introduces the iododisilane and the co-reactant (e.g., NH3​ ) simultaneously. This causes rapid, diffusion-limited recombination that depletes the reactants before they reach the trench bottom 2. Cyclical CVD temporally separates these steps, allowing the precursor to fully saturate the topography before activation.

G A Precursor Pulse (Iododisilane, Si2I6) B Surface Adsorption (Si-I bond formation) A->B Chemisorption C Purge (Argon/N2) B->C Saturation D Co-reactant Pulse (NH3 or N2 Plasma) C->D Reactant Intro E Ligand Exchange (Formation of Si-N bonds) D->E Activation F Purge (Removal of HI byproducts) E->F Byproduct Desorption F->A Repeat Cycle G Conformal SiN Film (>99% Step Coverage) F->G Cycle Complete

Cyclical CVD/ALD reaction pathway for iododisilane precursors achieving highly conformal films.

Part 2: Troubleshooting Logic & Data Presentation

When conformal coatings fail, systematic isolation of the root cause is required. Use the logic tree below to diagnose step coverage degradation in your reactor.

Troubleshooting Start Issue: Poor Step Coverage (<90% in HAR trenches) CheckTemp Check Substrate Temperature Start->CheckTemp TempLow T < 300°C Incomplete Activation CheckTemp->TempLow TempOpt T = 350-400°C Optimal Range CheckTemp->TempOpt Action1 Increase Temp or Use VHF Plasma TempLow->Action1 Fix Temp CheckPlasma Evaluate Plasma Mode TempOpt->CheckPlasma Temp OK Continuous Continuous PE-CVD (Radical Recombination) CheckPlasma->Continuous Cyclical Cyclical CVD / PE-ALD (Self-limiting) CheckPlasma->Cyclical Action2 Switch to PE-ALD Increase Purge Time Continuous->Action2 Change Mode Cyclical->Action2 Optimize Purge

Troubleshooting logic tree for resolving step coverage degradation in HAR trench deposition.

Quantitative Comparison of Silicon Precursors

To contextualize your process parameters, compare your current precursor against industry standards for HAR step coverage:

Precursor TypeChemical FormulaSi-Halogen Bond EnergyOptimal Deposition TempMax Step Coverage (20:1 HAR)Primary Application
Dichlorosilane SiH2​Cl2​ ~400 kJ/mol600°C - 700°C~85%Standard planar CVD
Diiodosilane SiH2​I2​ ~234 kJ/mol350°C - 400°C>95%Low-T PE-ALD / HAR 3
Hexaiododisilane Si2​I6​ ~234 kJ/mol300°C - 350°C>99%Ultra-HAR / Nanopores 4

Part 3: Self-Validating Experimental Protocols

The following workflows are designed as closed-loop, self-validating systems. Do not proceed to subsequent steps until the validation criteria of the current step are met.

Protocol A: Cyclical CVD / PE-ALD Optimization for >99% Step Coverage

Objective: Transition from continuous CVD to cyclical CVD using Hexaiododisilane ( Si2​I6​ ) to coat 20:1 HAR microfluidic trenches for biomedical devices.

  • Step 1: Precursor Vaporization and Delivery Stabilization

    • Action: Heat the Si2​I6​ ampoule/bubbler to 90°C–125°C to achieve sufficient vapor pressure for delivery into the reaction chamber 4.

    • Causality: Iododisilanes possess significantly lower vapor pressures than their chlorine counterparts. Insufficient heating leads to precursor starvation in the gas lines, causing step coverage to plummet at the trench bottom due to a lack of available molecules.

    • Validation: Monitor the mass flow controller (MFC) or pressure manometer. Delivery is validated when the line pressure remains stable (±1%) during a 5-second pulse.

  • Step 2: Establish the Self-Limiting Window

    • Action: Conduct a saturation curve experiment. Fix the purge time (e.g., 10s) and co-reactant time (e.g., 5s). Vary the Si2​I6​ pulse time sequentially: 0.5s, 1.0s, 2.0s, and 3.0s.

    • Causality: To achieve perfect step coverage, the reaction must be strictly surface-limited (adsorption of a single monolayer), not time- or diffusion-limited.

    • Validation: Measure the Growth Per Cycle (GPC) via ellipsometry. If the GPC plateaus (e.g., at ~1.2 Å/cycle) despite increasing the precursor pulse time from 1.0s to 3.0s, you have confirmed self-limiting surface saturation.

  • Step 3: Very High Frequency (VHF) Plasma Activation

    • Action: Introduce the co-reactant ( NH3​ or N2​ ) using a VHF plasma source rather than standard low-frequency RF 2.

    • Causality: Standard plasma causes rapid radical recombination at the top of the trench. VHF plasma generates a higher density of lower-energy ions, reducing plasma-induced substrate damage and allowing reactive nitrogen species to penetrate deep into the HAR structure 2.

    • Validation: Cross-sectional Transmission Electron Microscopy (TEM) must show a sidewall-to-top thickness ratio of >0.95.

Protocol B: Mitigating Backside Deposition and Film Variation

Objective: Eliminate thermally induced film variations and backside particle contamination during low-temperature diiodosilane deposition.

  • Step 1: Implement Mono Polar Electrostatic Chuck (ESC)

    • Action: Replace standard gas-based thermal controls with a Mono Polar ESC heater to physically clamp the wafer during the PE-ALD process 3.

    • Causality: Conventional gas diffusion allows up to 2 Å of parasitic growth near the wafer edge/backside. The ESC provides a robust physical seal and superior thermal uniformity across the wafer, which is critical for the highly reactive Si-I bonds.

    • Validation: Inspect the wafer edge and backside post-deposition. A properly chucked wafer will exhibit "Near Zero" backside deposition and a film density increase to >2.90 g/cm³ [[3]]().

References

  • Deposition Characteristics of SiN Thin Film Deposited by Applying the Chucking Function in a Mono Polar ESC Heater Source: MDPI URL:[Link]

  • Review—Silicon Nitride and Silicon Nitride-Rich Thin Film Technologies: Trends in Deposition Techniques and Related Applications Source: Gelest, Inc. / ECS Journal of Solid State Science and Technology URL:[Link]

  • Monday Evening, June 23, 2025 - ALD Applications for High-Aspect-Ratio Structures Source: AVS Symposium URL:[Link]

  • US20200294789A1 - Methods for selectively forming a silicon nitride film on a substrate and related semiconductor device structures Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Mitigating Residual Halogen Contamination in Iododisilane-Derived Thin Films

Welcome to the Advanced Materials Support Center. For researchers developing next-generation semiconductor architectures, encapsulation layers, and silicon nitride (SiN) waveguide-based biosensors for drug development[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Support Center. For researchers developing next-generation semiconductor architectures, encapsulation layers, and silicon nitride (SiN) waveguide-based biosensors for drug development[1][2], plasma-enhanced atomic layer deposition (PE-ALD) using iododisilanes (e.g., diiodosilane [DIS], hexaiododisilane) offers a critical advantage: chlorine-free, low-temperature deposition[2][3].

Because the Si–I bond energy is lower than the Si–Cl bond, these precursors enable higher growth rates at reduced thermal budgets[4]. However, incomplete ligand exchange can lead to residual iodine contamination, which degrades the dielectric properties and biocompatibility of the resulting films. This guide provides field-proven troubleshooting strategies and self-validating protocols to eliminate halogen trapping.

Part 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: Why are iodosilanes preferred over chlorosilanes, yet still prone to halogen trapping in the film matrix? A: Iodosilanes like DIS ( SiH2​I2​ ) and hexaiododisilane ( Si2​I6​ ) are utilized because the lower Si–I bond energy allows for highly reactive, low-temperature ALD processes[4]. Additionally, the large atomic radius of iodine creates strong steric hindrance during precursor adsorption, which is excellent for ensuring a strictly self-limiting monolayer[4]. However, this same steric bulk can shield unreacted Si–I bonds. If the subsequent co-reactant pulse lacks the kinetic energy or radical density to fully penetrate the sterically hindered surface, iodine atoms remain trapped within the growing film matrix rather than volatilizing.

Q2: How does the choice of co-reactant plasma ( NH3​ vs. N2​ ) influence residual iodine and hydrogen impurities? A: Using an NH3​ plasma generates abundant hydrogen radicals. While reactive, this excess hydrogen can lead to high hydrogen impurities (up to 19%)[1] and can react with residual iodine to form solid ammonium iodide ( NH4​I ) salts that become embedded in the film. Switching to an N2​ plasma reduces the hydrogen impurity concentration to approximately 15%[1]. Furthermore, adding a small amount of Helium (He) to the N2​ plasma increases Penning ionization, boosting the plasma density. This enhanced ion bombardment physically desorbs residual iodine, improves film density to 3.21 g/cm³, and enhances step coverage to >99% in high-aspect-ratio structures[1].

Q3: Why is my iodine contamination fluctuating, and why am I seeing periodic particle defects in my biosensor waveguides? A: This is a classic symptom of byproduct condensation. When diiodosilane reacts with nitrogen/hydrogen sources, volatile iodides (like NH4​I ) are formed. If the reactor's delivery lines, exhaust lines, or chamber walls drop below the sublimation point of these byproducts, they condense into powders. During subsequent cycles, these salts outgas, causing secondary iodine contamination and particle flaking. To prevent this, it is critical to heat all lines and components to at least 220°C, which is safely above the vaporization point of these iodide byproducts[5].

Part 2: Quantitative Benchmarks

The following table summarizes the causal relationship between process parameters and resulting film purity. Use this as a benchmark for your own PE-ALD optimizations.

PrecursorCo-ReactantDeposition Temp (°C)Halogen ContaminationHydrogen ImpurityWet Etch Rate (100:1 HF)
Hexachlorodisilane NH3​ Plasma450High (Cl)~20%~150 Å/min
Diiodosilane (DIS) NH3​ Plasma300Moderate (I)19%< 50 Å/min
Diiodosilane (DIS) N2​ Plasma300Low (I)15%< 30 Å/min
Diiodosilane (DIS) N2​ /He Plasma300Trace (<1% I)11%< 20 Å/min

Data synthesized from comparative PE-ALD studies on SiN films[1][6]. Lower Wet Etch Rates (WER) correlate directly with higher film density and lower halogen/hydrogen inclusion.

Part 3: Self-Validating Experimental Protocol

To systematically eliminate iodine contamination, execute the following self-validating workflow. This protocol ensures that every adjustment is independently verified.

Phase 1: Baseline Establishment

  • Deposit a 50 nm SiN film using your standard DIS and NH3​ plasma cycle at 300°C.

  • Validation: Measure the baseline Wet Etch Rate (WER) in dilute hydrofluoric acid (100:1 HF) and quantify atomic iodine content via X-ray Photoelectron Spectroscopy (XPS).

Phase 2: Thermal Boundary Isolation

  • Increase the temperature of all precursor delivery lines, forelines, and exhaust components to >220°C[5].

  • Run a 100-cycle dummy run to bake out existing condensed ammonium iodide.

  • Deposit a new 50 nm SiN film.

  • Validation: If XPS shows a sudden drop in iodine and particle counts decrease, the root cause was byproduct condensation. If iodine remains high, proceed to Phase 3.

Phase 3: Plasma Chemistry Shift

  • Replace the NH3​ co-reactant with an N2​ /He gas mixture[1].

  • Increase the post-plasma Argon purge time by 200% (e.g., from 5s to 15s) to allow sufficient time for the larger I2​ and HI byproducts to be evacuated from the chamber.

  • Deposit a final 50 nm SiN film.

  • Validation: Measure WER and XPS. A successful optimization will yield a WER < 20 Å/min and trace (<1%) iodine, validating the mechanistic shift from chemical trapping to physical desorption.

Part 4: Process Workflows (Visualizations)

ALD_Mechanism A Precursor Adsorption (Diiodosilane) B Steric Hindrance & Physisorption A->B Dose C N2/He Plasma Activation B->C Ar Purge D Volatilization of Iodine (HI / I2) C->D Radical Exchange D->A Next Cycle E High-Purity SiN Film D->E Ar Purge

Fig 1. PE-ALD cycle mechanism for halogen volatilization using N2/He plasma.

Troubleshooting_Logic Start High Residual Iodine in SiN Film Q1 Are lines heated > 220°C? Start->Q1 A1 Heat lines to prevent NH4I condensation Q1->A1 No Q2 Using NH3 Plasma? Q1->Q2 Yes A1->Q2 A2 Switch to N2/He Plasma to reduce H & I trapping Q2->A2 Yes Q3 Purge time sufficient? Q2->Q3 No A2->Q3 A3 Extend Ar purge to clear steric byproducts Q3->A3 No Success Iodine < 1 at% Dense Film Achieved Q3->Success Yes A3->Success

Fig 2. Troubleshooting logic tree for resolving iodine contamination in ALD.

References

  • Effect of reactive gases (NH3/N2) on silicon–nitride thin films deposited with diiodosilane (SiH2I2) precursors. ResearchGate.[Link]

  • Precursors for depositing silicon-containing films and processes thereof (US20050181633A1).
  • Amino(iodo)silane precursors for ALD/CVD silicon-containing film applications and methods of using the same (US20160115593A1).
  • Method for reducing the wet etch rate of a SiN film without damaging the underlying substrate (US10454029B2).
  • Bromine containing silicon precursors for encapsulation layers (US10141505B2).

Sources

Optimization

mitigating moisture sensitivity and degradation of iododisilane

Welcome to the technical support center for iododisilane. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive and versatile reagent. Our goal is to prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for iododisilane. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive and versatile reagent. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to mitigate its inherent moisture sensitivity and prevent degradation, ensuring the success and reproducibility of your experiments.

Part 1: Understanding Iododisilane: Properties and Instability

Iododisilane (Si₂H₅I) is a valuable synthetic intermediate, but its utility is intrinsically linked to its high reactivity. The core of its instability lies in the nature of the silicon-iodine (Si-I) and silicon-hydride (Si-H) bonds. The Si-I bond is particularly susceptible to nucleophilic attack by water, initiating a rapid degradation cascade.

The Chemistry of Degradation

The primary degradation pathway for iododisilane is hydrolysis. This process occurs in two main stages:

  • Hydrolysis to Silanol: A water molecule attacks the electrophilic silicon atom, leading to the cleavage of the Si-I bond. This forms a silanol intermediate (a compound containing a Si-OH group) and releases hydrogen iodide (HI) as a byproduct.

  • Condensation to Disiloxane: Silanols are often unstable and readily condense with one another. Two silanol molecules react to form a thermodynamically stable silicon-oxygen-silicon (Si-O-Si) linkage, known as a disiloxane, eliminating a molecule of water in the process.[1][2]

This degradation cascade is problematic for several reasons:

  • Loss of Active Reagent: The formation of siloxanes consumes the active iododisilane, reducing its effective concentration and leading to incomplete or failed reactions.

  • Formation of Abrasive Precipitates: The resulting disiloxanes and polysiloxanes are often insoluble, appearing as a white or off-white precipitate. These solid impurities can complicate product isolation and purification.

  • Generation of Corrosive Byproducts: The release of hydrogen iodide (HI) can create a corrosive acidic environment, potentially leading to side reactions or degradation of other sensitive functional groups in the reaction mixture.

The diagram below illustrates this critical degradation pathway.

G Iododisilane Iododisilane (H₃Si-SiH₂-I) Silanol Silanol Intermediate (H₃Si-SiH₂-OH) Iododisilane->Silanol Si-I Cleavage HI Hydrogen Iodide (HI) Iododisilane->HI Silanol_2 2 x Silanol Intermediate (H₃Si-SiH₂-OH) H2O_1 H₂O (Moisture) H2O_1->Iododisilane Nucleophilic Attack Disiloxane Disiloxane (H₃Si-SiH₂-O-SiH₂-SiH₃) (Inert Precipitate) Silanol_2->Disiloxane Condensation H2O_2 H₂O Silanol_2->H2O_2

Caption: The two-stage degradation pathway of iododisilane via hydrolysis and condensation.

Part 2: Proactive Mitigation: Best Practices for Handling and Storage

Preventing moisture exposure is the most effective strategy for preserving the integrity of iododisilane. Adherence to strict anhydrous and anaerobic techniques is not merely a recommendation but a requirement for success.

Frequently Asked Questions (FAQs): Handling & Storage

Q: How should I properly store a new bottle of iododisilane?

A: Iododisilane must be stored under a dry, inert atmosphere to prevent hydrolysis.[3] The ideal storage conditions are summarized in the table below. Always check the manufacturer's specific recommendations on the Safety Data Sheet (SDS).[3]

ParameterRecommendationRationale
Atmosphere Dry Argon or NitrogenInert gases displace moist air, preventing the ingress of water. Argon is preferred due to its higher density.
Temperature Room Temperature or Cooler (as specified)Cool conditions slow the rate of any potential decomposition reactions.[3]
Light Protect from Light (Amber Glass)Light can potentially promote the formation of radical species or other degradation pathways.[3]
Container Original manufacturer's bottle with a secure capThese containers are designed and packed under inert conditions. Use caps with a PTFE liner for a high-integrity seal.
Location Well-ventilated, dedicated cabinet for reactive chemicalsEnsures safety in case of accidental leakage.[3]

Q: What are the essential steps for handling iododisilane in the lab?

A: Every manipulation should be performed with the assumption that the compound will react instantly with atmospheric moisture and oxygen.

  • Work under Inert Atmosphere: All transfers and reactions should be conducted in a glovebox or using Schlenk line techniques with dry, inert gas (Argon or Nitrogen).

  • Use Dry Glassware and Syringes: All glassware must be oven-dried or flame-dried under vacuum immediately before use to remove adsorbed water. Syringes should be purged multiple times with inert gas.

  • Use Anhydrous Solvents: Solvents must be rigorously dried and deoxygenated before use. It is best practice to use solvents from a dedicated solvent purification system or freshly opened anhydrous grade bottles.

  • Minimize Headspace: When storing partially used bottles, ensure the headspace is thoroughly purged with inert gas before sealing. Parafilm or PTFE tape can be used to further secure the cap seal.

Q: Which solvents are compatible with iododisilane?

A: The choice of solvent is critical. Only anhydrous, non-protic solvents should be used. Protic solvents will react directly with the iododisilane, leading to immediate decomposition.

Compatible Solvents (Anhydrous Grade Required)Incompatible SolventsRationale for Incompatibility
Dichloromethane (CH₂Cl₂)[4]Water (H₂O)Reacts directly via hydrolysis.[2][5]
Tetrahydrofuran (THF)[4][6]Alcohols (Methanol, Ethanol, etc.)Protic solvents that readily react with the Si-I bond.
Toluene[4][6]Dimethylformamide (DMF)[4][6]Can contain water impurities; may not be stable.
Hexane[6]Dimethyl sulfoxide (DMSO)[4][6]Hygroscopic and can contain water.
Acetonitrile (CH₃CN)[4][6][7]Acids (Acetic Acid, HCl)[6]Can catalyze or participate in decomposition.
Part 3: Troubleshooting Guide: Identifying and Solving Degradation Issues

Even with careful handling, problems can arise. This section addresses specific issues you might encounter during your experiments.

Q: My reaction failed or gave a very low yield. I suspect the iododisilane has degraded. How can I confirm this?

A: A failed reaction is the most common symptom of degraded iododisilane.

  • Visual Inspection: Check the bottle for a fine white or yellowish precipitate (disiloxanes). The liquid may also appear cloudy.

  • ¹H or ²⁹Si NMR Spectroscopy: If you have access to NMR, you can take a small, carefully prepared sample (under inert atmosphere) dissolved in a dry deuterated solvent (e.g., C₆D₆). The presence of broad peaks in the siloxane region of the spectrum is a clear indicator of degradation. The characteristic peaks for the Si-H protons in the starting material will be diminished or absent.

  • Test Reaction: Perform a small-scale, rapid test reaction with a simple substrate that is known to work. If this test fails, it strongly indicates the reagent has degraded.

Q: I see a white precipitate in my bottle of iododisilane. What is it, and can I still use the reagent?

A: The white precipitate is almost certainly a mixture of disiloxanes and polysiloxanes, the end products of hydrolysis.[1]

  • Cause: This is a definitive sign of moisture contamination. The seal on the bottle may have failed, or the reagent may have been handled improperly, introducing atmospheric moisture.

  • Solution: It is highly recommended to discard the reagent. Using the supernatant liquid is risky as it will contain dissolved water and HI, which will compromise your reaction. If the quantity is large and valuable, you may attempt purification, but this should be done with extreme caution.

Q: My product is contaminated with a silicon-based impurity. How can I remove it and prevent it in the future?

A: This impurity is likely a siloxane byproduct.

  • Cause: This can happen if small amounts of moisture were present in your reaction vessel or solvents, causing partial degradation of the iododisilane during the experiment.

  • Removal: Siloxanes are often non-polar and can sometimes be removed by column chromatography. However, their properties can be similar to some organic products, making separation difficult.

  • Prevention: The best solution is prevention. Re-evaluate your experimental setup to eliminate all potential sources of moisture. Ensure solvents are freshly dried, glassware is impeccably prepared, and the inert atmosphere is maintained throughout the entire reaction and workup process.

Q: Can I purify degraded iododisilane?

A: Yes, purification is possible via fractional distillation under reduced pressure and a strict inert atmosphere. This procedure is only recommended for experienced chemists comfortable with handling highly air- and moisture-sensitive compounds.

G start Start: Contaminated Iododisilane setup Assemble Flame-Dried Distillation Apparatus under Inert Gas (Argon) start->setup 1. Preparation transfer Transfer Contaminated Reagent to Distillation Flask via Cannula setup->transfer 2. Inert Transfer pressure Reduce Pressure Slowly (Vacuum Pump with Cold Trap) transfer->pressure 3. Establish Vacuum heat Heat Gently with Oil Bath pressure->heat 4. Distillation collect Collect Pure Iododisilane in Receiver Flask Cooled with Dry Ice/Acetone heat->collect 5. Collection store Backfill with Inert Gas, Seal, and Store Purified Product Properly collect->store 6. Storage end End: Purified Reagent store->end

Caption: Workflow for the purification of iododisilane by vacuum distillation.

References
  • ibidi GmbH. (n.d.). Compatible Solvents and Chemicals - FAQ. Retrieved from [Link]

  • O'Neil, G. W., & Cummins, E. J. (2024). Iodine Rearrangements of Tetraallylsilane and Synthesis of Silicon-Stereogenic Organosilanes. International Journal of Molecular Sciences, 25(9996). Retrieved from [Link]

  • University of Alberta, Department of Chemistry. (2009). Electrospray Compatible Solvents. Retrieved from [Link]

  • Nomura, Y., et al. (2005). Elucidation of degradation mechanism of dioxins during mechanochemical treatment. Environmental Science & Technology, 39(10), 3819-3824. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Direct synthesis of alkylsilanes by platinum-catalyzed coupling of hydrosilanes and iodoalkanes. Retrieved from [Link]

  • Google Patents. (n.d.). CN116081626A - Preparation method of diiodosilane.
  • So, S. M., et al. (2017). Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. Organic Process Research & Development, 21(10), 1622-1626. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Iodine solution. Retrieved from [Link]

  • Google Patents. (n.d.). US4395563A - Hydrolysis of alkoxysilanes.
  • Imae, I., et al. (2018). Kinetics of alkoxysilanes hydrolysis: An empirical approach. PLoS ONE, 13(6), e0196659. Retrieved from [Link]

  • Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews. Retrieved from [Link]

  • International Atomic Energy Agency. (1979). Reaction rate of hydrolysis of iodine. Retrieved from [Link]

  • Linear Technology. (2016). MOISTURE SENSITIVITY LEVEL FOR SURFACE MOUNT PACKAGE. Retrieved from [Link]

  • American Institute of Chemical Engineers. (2025). Purification of antisense oligonucleotides using hydrophobic interaction chromatography. Retrieved from [Link]

  • Toyota Central R&D Labs., Inc. (2014). Degradation Mechanism of Organic Light Emitting Devices Originating from Transparent Electrodes. Retrieved from [Link]

  • Zeszyty Problemowe Postępów Nauk Rolniczych. (2012). Influence of incubation conditions on hydrolysis efficiency and iodine enrichment in baker's yeast. Biological Trace Element Research, 147(1-3), 363-368. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Iodine solution. Retrieved from [Link]

  • Analog Devices. (n.d.). Moisture Sensitivity Level. Retrieved from [Link]

  • CLEAPSS. (n.d.). Student safety sheets 56 Iodine. Retrieved from [Link]

  • OSTI.GOV. (1979). Reaction rate of hydrolysis of iodine (Journal Article). Retrieved from [Link]

  • MDPI. (2023). A Study of the Degradation Mechanism of Ladder-like Polyhedral Oligomeric Silsesquioxane via Fourier Transform Infrared Spectroscopy. Polymers, 15(22), 4402. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of iopamidol by UV365/NaClO: Roles of reactive species, degradation mechanism, and toxicology | Request PDF. Retrieved from [Link]

  • MDPI. (2022). Identification of Reactive Oxygen Species and Mechanism on Visible Light-Induced Photosensitized Degradation of Oxytetracycline. Catalysts, 12(12), 1493. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Iododisilane (Si₂H₅I) Bubbler Optimization

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Precursor Support Center. This guide is designed for researchers, scientists, and process engineers utilizing iododisilane (Si₂H₅I) and related low-volatility precursors in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) workflows.

Part 1: Frequently Asked Questions (FAQs) - Core Concepts & Causality

Q1: Why is carrier gas flow rate optimization so critical specifically for iododisilane? A: Iododisilane is a low-volatility liquid precursor. To achieve a sufficient vapor pressure for deposition (e.g., ~10 Torr), the bubbler must be heated[1]. However, iodosilanes are highly sensitive to thermal decomposition; prolonged exposure to excessive heat causes them to decompose or polymerize into solid byproducts[1][2]. Because you cannot indefinitely increase the bubbler temperature to force a higher vapor pressure, you must maximize extraction efficiency by optimizing the carrier gas (N₂ or Ar) flow rate to achieve perfect vapor saturation without triggering evaporative cooling[3].

Q2: What is the mechanistic difference between "source-limited" and "incomplete saturation" regimes? A:

  • Source-Limited (Optimal/Low Flow): The carrier gas residence time in the bubbler is long enough to ensure 100% saturation. The partial pressure of Si₂H₅I in the headspace equals its equilibrium saturation vapor pressure. The total mass of precursor delivered is strictly proportional to the carrier gas flow rate.

  • Incomplete Saturation (High Flow): The carrier gas flows too quickly through the liquid. The kinetics of Si₂H₅I evaporation cannot keep up with the volume of gas passing through, meaning the gas exits the bubbler before reaching equilibrium[3]. Consequently, the partial pressure of the precursor drops.

Q3: Why does my bubbler temperature drop when I increase the carrier gas flow rate? A: This phenomenon is known as evaporative cooling . The enthalpy of vaporization requires heat energy to convert liquid Si₂H₅I into a gas. At high carrier gas flow rates, rapid evaporation draws heat from the remaining liquid faster than the bubbler's heating jacket can replenish it[3]. This localized temperature drop lowers the precursor's actual vapor pressure, resulting in an apparent vapor pressure much lower than your setpoint temperature would suggest[3].

Part 2: Experimental Protocol – Step-by-Step Optimization

To establish a self-validating system for your ALD/CVD tool, you must map the saturation curve of your specific bubbler geometry rather than relying solely on theoretical calculations.

Objective: Determine the critical flow rate threshold where Si₂H₅I saturation begins to drop.

Equipment Needed:

  • Heated bubbler containing Si₂H₅I (Set to a safe thermal window, typically 25°C–40°C).

  • Mass Flow Controller (MFC) for the carrier gas.

  • Non-Dispersive Infrared (NDIR) gas analyzer or downstream Mass Spectrometer (RGA) integrated into the delivery line[3].

  • Capacitance manometer for total pressure measurement.

Step-by-Step Methodology:

  • Establish Baseline Stability: Heat the Si₂H₅I bubbler to the target temperature. Allow 2 hours for thermal equilibrium. Ensure the downstream delivery lines and valves are heated sufficiently higher than the bubbler to prevent condensation[3].

  • Initialize Low Flow: Set the carrier gas MFC to a low flow rate (e.g., 50 sccm). Route the flow through the bubbler and into the NDIR analyzer/bypass line.

  • Measure Partial Pressure: Record the stable partial pressure of Si₂H₅I using the NDIR analyzer[3]. At this low flow, the gas should be fully saturated. Calculate the precursor mass flow rate.

  • Incremental Increases: Increase the carrier gas flow rate in 25 sccm increments. Wait 5 to 10 minutes at each step for the system to thermally stabilize.

  • Identify the Inflection Point: Plot the calculated precursor flow rate versus the carrier gas flow rate. The relationship should initially be linear. The point at which the curve deviates from linearity (flattens out) is your Critical Flow Rate .

  • Set Operating Parameters: For highly reproducible experiments, set your production carrier gas flow rate to 80% of the Critical Flow Rate . This provides a self-validating buffer: minor fluctuations in chamber pressure or liquid level will not shift the system out of the saturation regime.

Part 3: Data Presentation - Optimization Parameters

The following table summarizes the causal relationships between system variables and iododisilane delivery efficiency.

ParameterConditionMechanistic Effect on Si₂H₅I DeliveryRecommended Action
Carrier Gas Flow < Critical RateLinear increase in precursor delivery; 100% saturation maintained.Ideal operating window.
Carrier Gas Flow > Critical RateIncomplete saturation; evaporative cooling[3]; potential aerosol generation[2].Decrease flow or redesign bubbler (e.g., use frit).
Bubbler Temp Too HighIncreases vapor pressure, but accelerates thermal decomposition and solid byproduct formation[1][2].Keep below thermal degradation threshold.
Line Temp < Bubbler TempPrecursor condenses in delivery lines, causing pressure spikes and particle contamination[3].Heat lines 10-15°C hotter than the bubbler[3].
System Pressure Low VacuumIncreases evaporation rate but heavily exacerbates evaporative cooling effects[3].Monitor liquid temperature directly via dip tube.

Part 4: Logical Workflow Diagram

The following diagram illustrates the causal workflow of carrier gas optimization and its physical effects on the precursor delivery system.

BubblerOptimization Start Set Carrier Gas Flow Rate (N2/Ar) LowFlow Low Flow Rate (< Critical Rate) Start->LowFlow OptFlow Optimal Flow Rate (80% Critical Rate) Start->OptFlow HighFlow High Flow Rate (> Critical Rate) Start->HighFlow LowResult Source Limited Delivery (100% Saturation) LowFlow->LowResult High Residence Time OptResult Maximized Stable Precursor Delivery OptFlow->OptResult Equilibrium Maintained HighResult Incomplete Saturation & Evaporative Cooling HighFlow->HighResult Low Residence Time Validation NDIR / Mass Spec Real-Time Monitoring LowResult->Validation OptResult->Validation HighResult->Validation Action Adjust Flow to Restore Equilibrium Validation->Action If Non-Linear Action->Start Feedback Loop

Workflow for optimizing carrier gas flow to prevent evaporative cooling.

Part 5: Troubleshooting Guide

Issue: The deposition rate is steadily dropping over the course of a long deposition run, even though the MFC flow rate is constant.

  • Causality: This is the hallmark of evaporative cooling[3]. As the run progresses, the continuous vaporization of Si₂H₅I removes heat from the liquid. If the bubbler heater is only heating the exterior walls, the core liquid temperature drops, lowering the vapor pressure[3]. Furthermore, as the liquid level drops over time, the carrier gas has a shorter path to travel through the liquid, reducing the residence time and exacerbating incomplete saturation.

  • Solution: Lower the carrier gas flow rate to give the liquid time to thermally equilibrate. Ensure your bubbler utilizes an internal thermocouple (dip tube sensor) rather than just an external wall sensor, allowing the heater to accurately respond to the actual liquid temperature.

Issue: Sudden spikes in chamber pressure and particle contamination on the wafer/substrate.

  • Causality: There are two primary causes. First, the carrier gas flow may be so high that it creates mechanical agitation, causing liquid Si₂H₅I droplets (aerosols) to escape the bubbler and travel downstream[2]. Second, the delivery lines or valves may be colder than the bubbler, causing the vapor to condense into liquid droplets that get periodically blown into the chamber[3].

  • Solution: Verify that all downstream delivery lines and valves are heated at least 10-15°C higher than the bubbler temperature, as cold spots in valves are a known source of condensation[3]. If condensation is ruled out, reduce the carrier gas flow or install a splash guard/frit in the bubbler exhaust to block aerosols.

Issue: The precursor in the bubbler has turned cloudy or formed solid residues.

  • Causality: Thermal decomposition. Iodosilanes possess relatively weak Si-I bonds. Prolonged exposure to elevated temperatures causes them to decompose or polymerize into solid byproducts[1].

  • Solution: Lower the bubbler temperature. To compensate for the resulting lower vapor pressure, utilize a bubbler with a larger cross-sectional area to improve saturation at lower temperatures, or transition to a specialized direct liquid injection (DLI) vaporizer that minimizes thermal exposure time[2].

References

  • "Improve CVD & ALD Process Performance | MSP." TSI. Available at: [Link]

  • Maslar, J., Kimes, W., Sperling, B., & Kanjolia, R. (2024). "Characterization of bubbler performance for low-volatility liquid precursor delivery." National Institutes of Health (PMC). Available at: [Link]

  • "Synthesis methods for amino(halo)silanes." Google Patents (US9701695B1).

Sources

Optimization

purification techniques for removing iodine byproducts from iododisilane

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with iododisilane. This guide provides in-depth troubleshooting advice and frequently asked questi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with iododisilane. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges associated with removing iodine-based byproducts from iododisilane (Si₂H₅I). Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common iodine byproducts I should expect when synthesizing or handling iododisilane?

A1: The primary and most visually obvious byproduct is elemental iodine (I₂), which imparts a characteristic purple or brown color to the solution. Other potential byproducts can include higher iodosilanes (e.g., diiododisilane, triiododisilane), unreacted iodinating agents, and hydrogen iodide (HI) if moisture is present. The synthesis of iodosilanes can sometimes produce a mixture of products, including iodosilane (SiH₃I), triiodosilane (SiHI₃), and tetraiodosilane (SiI₄), alongside the desired product.[1]

Q2: Why is it critical to remove these byproducts?

A2: The presence of iodine and other iodinated impurities is detrimental for several reasons. In applications like chemical vapor deposition (CVD) and atomic layer deposition (ALD) for manufacturing microelectronics, these impurities can lead to the formation of non-uniform or contaminated silicon-containing films.[2] For organic synthesis applications, reactive byproducts can initiate unwanted side reactions, reduce the yield of the desired transformation, and complicate product isolation. The highly reactive nature of the Si-H bond makes these compounds susceptible to side reactions, which can be exacerbated by impurities.[1]

Q3: My freshly prepared iododisilane solution is pale yellow, but it turns brown/purple after a few hours, even when stored under an inert atmosphere. What is happening?

A3: This discoloration indicates the slow decomposition of iododisilane, liberating elemental iodine (I₂). Iodosilanes can be sensitive to light, heat, and trace impurities, which can catalyze their decomposition.[3][4][5] Even under an inert atmosphere, this can occur. It is crucial to store iododisilane in the dark, at low temperatures, and consider the use of stabilizers if long-term storage is required. Some commercial preparations of related compounds use metals like copper or silver as stabilizers.[2]

Q4: How can I quickly assess the purity of my iododisilane sample?

A4: ¹H NMR spectroscopy is an excellent first-line technique. Pure iododisilane has a characteristic set of signals.[6] The presence of elemental iodine will not be directly visible in the NMR spectrum, but its color is a strong indicator. Other byproducts will have distinct NMR resonances that can be identified and quantified by integration against an internal standard. For a more detailed analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, provided the compound is sufficiently volatile and stable under the analysis conditions.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter and provides step-by-step solutions.

Problem 1: Crude iododisilane is intensely colored (purple/brown) due to elemental iodine (I₂).

This is the most common purification challenge. The goal is to selectively remove I₂ without degrading the desired iododisilane.

Solution: Chemical Scavenging with Activated Copper Powder

  • Principle of Operation: This method relies on the reaction of elemental iodine with a metal to form a non-volatile, insoluble metal iodide. Copper powder is a cost-effective and highly efficient scavenger for iodine, reacting to form copper(I) iodide (CuI).[7][8][9] This is analogous to the first step of the Ullmann reaction, where copper reacts with an aryl iodide.[7][8]

  • Advantages: Highly selective for iodine, rapid, operationally simple, and avoids heating the sensitive product.

  • Protocol: Iodine Scavenging with Copper Powder

    • Activate Copper Powder: In a flask under an inert atmosphere (N₂ or Ar), add commercially available copper powder. To activate it, wash the powder with a dilute acid (e.g., 2M HCl) to remove any oxide layer, followed by rinsing with deionized water, ethanol, and finally a volatile, anhydrous solvent compatible with your reaction (e.g., diethyl ether or hexane). Dry the activated powder thoroughly under vacuum.

    • Prepare Solution: Dissolve the crude, iodine-contaminated iododisilane in a minimal amount of a dry, deoxygenated, and non-coordinating solvent (e.g., hexane, pentane, or toluene). Coordinating solvents can sometimes promote side reactions with reactive silanes.[1]

    • Scavenging: Add the activated copper powder to the solution (approximately 2-5 equivalents relative to the estimated iodine content). Stir the suspension vigorously at room temperature under an inert atmosphere.

    • Monitor Progress: The reaction is often rapid. The intense purple/brown color of the solution should fade, leaving a colorless solution and a solid residue (copper powder and newly formed CuI). This provides a clear visual endpoint.

    • Isolation: Once the solution is colorless, filter the mixture through a pad of Celite® or a fritted glass filter under an inert atmosphere to remove the copper powder and CuI.

    • Final Step: Remove the solvent from the filtrate under reduced pressure to yield the purified iododisilane. Confirm purity using ¹H NMR spectroscopy.[6]

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation A Crude Iododisilane in Anhydrous Solvent C Combine & Stir Under Inert Atmosphere A->C B Activate Copper Powder (Acid Wash & Dry) B->C D Monitor Color Change (Purple -> Colorless) C->D 2I₂ + 2Cu -> 2CuI₂ E Inert Atmosphere Filtration (Remove Cu/CuI) D->E Reaction Complete F Solvent Removal (Reduced Pressure) E->F G Purified Iododisilane F->G

Problem 2: The product contains non-volatile or significantly less-volatile byproducts (e.g., higher silanes, decomposed material).

If chemical scavenging is insufficient because other, non-iodine impurities are present, distillation is the preferred method.

Solution: Fractional Vacuum Distillation

  • Principle of Operation: Distillation separates compounds based on differences in their boiling points.[10] A vacuum is applied to lower the boiling point, which is crucial for thermally sensitive compounds like iododisilane to prevent decomposition at high temperatures.[10]

  • Advantages: Can remove a wide range of impurities in a single step, yielding very high purity material.

  • Disadvantages: Requires specialized glassware, risk of product decomposition if not performed carefully, and potential for material loss.

  • Protocol: Fractional Vacuum Distillation

    • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a vacuum-jacketed condenser, and a receiving flask. Ensure all glassware is oven-dried and assembled hot under a stream of inert gas to eliminate moisture. Use high-vacuum grease on all joints.

    • Charge the Flask: Charge the distillation flask (no more than 2/3 full) with the crude iododisilane. Add a magnetic stir bar or boiling chips for smooth boiling.

    • Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone).

    • Heating: Gently heat the distillation flask using a heating mantle. Stir the liquid continuously.

    • Fraction Collection: Collect fractions based on the boiling point at the recorded pressure. The forerun may contain more volatile impurities. Collect the main fraction corresponding to the boiling point of iododisilane. A sharp, stable boiling point indicates a pure fraction.

    • Shutdown: Once the main fraction is collected, remove the heat source first, then allow the apparatus to cool completely before slowly and carefully re-introducing the inert gas to break the vacuum. This prevents air from being drawn into the hot apparatus, which could cause an explosion or product degradation.

Problem 3: The product is sensitive and decomposes during distillation, even under vacuum.

For extremely sensitive compounds where heating is not an option, preparative chromatography can be considered, though it presents its own challenges.

Solution: Inert Atmosphere Flash Column Chromatography

  • Principle of Operation: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (an eluting solvent).[11][12] For air- and moisture-sensitive compounds, the entire process must be conducted under an inert atmosphere.

  • Advantages: Avoids heat, can separate compounds with very similar boiling points.

  • Disadvantages: Can be technically challenging; the silica gel stationary phase can be acidic and may cause decomposition of sensitive compounds.[13] Requires significant amounts of dry, deoxygenated solvent.

  • Protocol: Inert Atmosphere Chromatography

    • Stationary Phase Preparation: Use a neutral stationary phase like deactivated silica gel or alumina if your compound is acid-sensitive. Dry the stationary phase thoroughly under high vacuum.

    • Column Packing: Pack the column using a slurry method with a dry, deoxygenated, non-polar solvent (e.g., hexanes). The entire setup should be under a positive pressure of inert gas.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column using a cannula or a gas-tight syringe.

    • Elution: Elute the column with a gradient of solvents (if necessary), applying positive pressure with the inert gas.

    • Fraction Collection: Collect fractions in sealed tubes or flasks under an inert atmosphere.

    • Analysis: Analyze the fractions (e.g., by TLC under inert conditions or by GC/NMR) to identify those containing the pure product.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Comparative Summary of Purification Techniques

TechniquePrinciplePrimary Use CaseAdvantagesDisadvantages
Chemical Scavenging Chemical reaction to form a non-volatile byproductRemoval of elemental iodine (I₂)Fast, mild conditions, highly selective, simple setupOnly removes the specific reactive impurity (iodine)
Vacuum Distillation Separation by boiling point under reduced pressureRemoval of non-volatile or different-volatility impuritiesHigh purity achievable, removes multiple impuritiesRequires heat (risk of decomposition), specialized equipment
Inert Chromatography Differential partitioning between phasesSeparation of thermally sensitive compounds or isomersNo heat required, can separate complex mixturesTechnically complex, potential for decomposition on stationary phase, large solvent volumes

References

  • Methods for purifying iodosilane.
  • H3SII;IODOSILANE - SpectraBase. SpectraBase. [Link]

  • Reagents for Diverse Iodosilane-Mediated Transformations. The Royal Society of Chemistry. [Link]

  • Preparation of si-h containing iodosilanes via halide exchange reaction.
  • Iodine Rearrangements of Tetraallylsilane and Synthesis of Silicon-Stereogenic Organosilanes. MDPI. [Link]

  • Solar-Grade Silicon from Metallurgical-Grade Silicon Via Iodine Chemical Vapor Transport Purification. National Laboratory of the Rockies. [Link]

  • Stability of the X-ray contrast agent iodixanol... PubMed. [Link]

  • Chromatography - Teledyne Labs. Teledyne Labs. [Link]

  • Iodination and stability of somatostatin analogues... PubMed. [Link]

  • Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. PubMed. [Link]

  • ORGANIC LABORATORY TECHNIQUES 10.1 • DISTILLATION. University of Calgary. [Link]

  • Distillation - Organic Chemistry at CU Boulder. University of Colorado Boulder. [Link]

  • Capture of iodine and organic iodides using silica zeolites... Energy & Environmental Science (RSC Publishing). [Link]

  • Solar-grade silicon from metallurgical-grade silicon via iodine chemical vapor transport purification. ResearchGate. [Link]

  • Synthesis of an Alleged Byproduct Precursor in Iodixanol Preparation. ResearchGate. [Link]

  • When iodobenzene is heated with copper powder in a sealed tube it gives.. Filo. [Link]

  • column chromatography & purification of organic compounds. YouTube. [Link]

  • Iodobenzene when heated with Cu powder gives... Vaia. [Link]

  • Studies on the stability of iodine compounds in iodized salt. PMC. [Link]

  • Reaction of Copper and Copper(I) Iodide with Iodine and Strong Field Ligands. KTH DiVA. [Link]

  • Stability of Iodine in Iodized Salt Against Heat, Light and Humidity. Brieflands. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Evaluation of Iododisilane and Hexachlorodisilane for Silicon Nitride (SiN) Film Growth

As semiconductor device geometries shrink and transition toward complex 3D architectures, the thermal budget for depositing critical dielectric layers like Silicon Nitride (SiN) has become increasingly constrained. Atomi...

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Author: BenchChem Technical Support Team. Date: April 2026

As semiconductor device geometries shrink and transition toward complex 3D architectures, the thermal budget for depositing critical dielectric layers like Silicon Nitride (SiN) has become increasingly constrained. Atomic Layer Deposition (ALD) and Plasma-Enhanced ALD (PEALD) are now the industry standards for achieving highly conformal, atomic-scale SiN films.

This guide provides an objective, mechanistic comparison between two primary classes of halogenated silicon precursors: the industry-standard Hexachlorodisilane (HCDS) and the emerging iodine-based alternatives, represented here by Iododisilane (IDS) and related iodosilanes (e.g., diiodosilane).

Mechanistic Causality: The Role of Halogen Ligands

The fundamental causality driving precursor selection lies in the bond dissociation energies of the silicon-halogen bonds.

  • Hexachlorodisilane (Si₂Cl₆): The Si-Cl bond is highly stable (bond dissociation energy ~400 kJ/mol). While this provides excellent precursor shelf-life and thermal stability[1], it requires high activation energy to strip the chlorine ligands during the ALD half-cycle. Consequently, thermal ALD with HCDS typically requires temperatures between 500°C and 650°C to achieve high-purity films. When forced into low-temperature regimes (<400°C), incomplete ligand removal leads to significant chlorine contamination, which degrades the wet etch rate (WER) and electrical properties of the SiN film[2].

  • Iododisilane / Iodosilanes (e.g., Si₂H₅I, SiH₂I₂): The Si-I bond is significantly weaker (~290 kJ/mol) due to the larger atomic radius and lower electronegativity of iodine. This weaker bond serves as an excellent leaving group, allowing the precursor to react readily with nitrogen sources (like NH₃ plasma or hydrazine) at much lower temperatures (250°C–400°C)[2][3]. The steric bulk of the iodine atom also prevents excessive gas-phase nucleation, while its high reactivity ensures that halogen impurities are efficiently purged from the growing film.

Quantitative Performance Comparison

The following table summarizes the operational parameters and resulting film properties when utilizing HCDS versus Iodosilane precursors for SiN growth.

Parameter / PropertyHexachlorodisilane (HCDS)[4]Iododisilane / Diiodosilane (IDS/DIS)[3][5]
Chemical Formula Si₂Cl₆Si₂H₅I / SiH₂I₂
Si-Halogen Bond Energy ~400 kJ/mol~290 kJ/mol
Optimal Deposition Temp 500°C – 650°C (Thermal)250°C – 400°C (Thermal/PEALD)
Preferred Co-reactant NH₃ (Thermal) or HydrazineNH₃ (Plasma) or Hydrazine
Halogen Impurity (<400°C) High (>2% Chlorine)Low (<1% Iodine)
Growth Per Cycle (GPC) 1.0 – 1.5 Å/cycle0.4 – 1.2 Å/cycle
Film Density High (at >500°C)High (at >300°C)

Workflow Visualization: Precursor Reaction Pathways

The following diagram illustrates the logical divergence in process conditions dictated by the precursor's leaving group.

G Start SiN ALD Precursor Selection HCDS Hexachlorodisilane (HCDS) Strong Si-Cl Bonds Start->HCDS IDS Iododisilane (IDS) Weak Si-I Bonds Start->IDS HighTemp High Temp (>500°C) Thermal ALD HCDS->HighTemp Sufficient Activation LowTemp Low Temp (<400°C) PEALD / Hydrazine HCDS->LowTemp Forced Low Temp IDS->LowTemp Easy Ligand Cleavage FilmH High Purity SiN Film (High Thermal Budget) HighTemp->FilmH FilmCl Cl-Contaminated SiN (Degraded Properties) LowTemp->FilmCl Incomplete Reaction FilmL High Purity SiN Film (Low Thermal Budget) LowTemp->FilmL Complete Reaction

Caption: Mechanistic pathways of SiN ALD demonstrating how Si-halogen bond strength dictates thermal budget and film purity.

Self-Validating Experimental Protocol: Low-Temperature SiN PEALD

To objectively evaluate these precursors, the following self-validating workflow establishes a baseline for low-temperature (<400°C) SiN film growth. Every step includes an in-situ or ex-situ validation metric to ensure the integrity of the experiment.

Step 1: Substrate Preparation & Standardization

  • Action: Clean P-type Si (100) wafers using a standard RCA clean, followed by a 1% dilute Hydrofluoric acid (dHF) dip for 60 seconds to strip native oxide and create a hydrogen-terminated surface.

  • Self-Validation: Measure the water contact angle immediately post-dip. An angle >75° confirms successful hydrogen termination and removal of hydrophilic native oxide.

Step 2: Precursor Delivery (Half-Cycle A)

  • Action: Introduce the silicon precursor (HCDS or IDS) into the ALD reactor at 350°C. Due to lower vapor pressure, IDS may require bubbler heating (e.g., 40°C) with an Argon carrier gas.

  • Self-Validation: Utilize Quartz Crystal Microbalance (QCM) monitoring. The mass gain curve must plateau, confirming self-limiting, saturated chemisorption rather than continuous CVD-like condensation.

Step 3: Purge

  • Action: Purge the chamber with ultra-high purity (UHP) Argon for 10 seconds to remove unreacted precursor and gaseous byproducts (HCl or HI).

Step 4: Co-reactant Delivery (Half-Cycle B)

  • Action: Ignite an NH₃/Ar plasma (e.g., 300 W) for 10 seconds to drive the nitridation reaction and cleave the remaining halogen ligands.

  • Self-Validation: Monitor the plasma using Optical Emission Spectroscopy (OES). Stable emission peaks for NH* radicals (around 336 nm) ensure consistent plasma density across cycles.

Step 5: Purge & Cycle Repeat

  • Action: Purge with Ar for 10 seconds. Repeat Steps 2–5 for 200 cycles.

Step 6: Film Characterization (Ex-Situ)

  • Action: Analyze the resulting film.

  • Self-Validation:

    • Thickness/Refractive Index: Use Spectroscopic Ellipsometry. A refractive index near 2.0 indicates stoichiometric Si₃N₄.

    • Purity: Use X-ray Photoelectron Spectroscopy (XPS) depth profiling to quantify residual Cl or I atomic percentage.

Conclusion

While Hexachlorodisilane (HCDS) remains a highly reliable, cost-effective workhorse for high-temperature thermal ALD processes, its utility diminishes in advanced nodes requiring thermal budgets below 400°C due to severe chlorine incorporation[2]. Iododisilane and related iodo-precursors leverage weaker Si-I bonds to facilitate complete ligand exchange at low temperatures, yielding high-purity, dense SiN films that meet modern semiconductor constraints[3].

References

  • Meng, X., et al. "993 Low Temperature Thermal ALD of Silicon Nitride Utilizing a Novel High Purity Hydrazine Source." ECS Meeting Abstracts, 2018. Available at: [Link]

Sources

Comparative

GC-MS Method Validation for Iododisilane Precursor Purity Analysis: A Comparative Guide

For advanced synthesis applications—ranging from semiconductor atomic layer deposition (ALD) to the silylation of complex active pharmaceutical ingredients (APIs)—the purity of highly reactive precursors like iododisilan...

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Author: BenchChem Technical Support Team. Date: April 2026

For advanced synthesis applications—ranging from semiconductor atomic layer deposition (ALD) to the silylation of complex active pharmaceutical ingredients (APIs)—the purity of highly reactive precursors like iododisilane (Si₂H₅I) is non-negotiable. Trace volatile impurities, such as halosilanes, siloxanes, or hydrocarbons, can poison catalytic pathways or introduce genotoxic impurities into final drug products[1].

This guide provides an objective comparison of analytical modalities for iododisilane purity analysis and establishes a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol rooted in the latest ICH Q2(R2) validation guidelines[2].

Analytical Modality Comparison: Why GC-MS?

When evaluating a highly reactive, moisture-sensitive precursor, the chosen analytical method must balance structural identification with ultra-low detection limits. Below is a comparative analysis of standard analytical techniques used for precursor purity profiling.

Analytical ModalityPrimary ApplicationLimit of Detection (LOD)Structural ID CapabilityLimitations for Iododisilane Analysis
GC-MS (Target Method) Volatile organic/silane impurities< 0.01 ppm High (Mass fragmentation) Requires rigorous anhydrous sample prep to prevent column degradation[3].
GC-FID Hydrocarbon screening~0.1 ppmLow (Retention time only)Cannot identify unknown disproportionation byproducts (e.g., diiodosilane) without rare reference standards.
¹H / ²⁹Si NMR Bulk structural confirmation~1,000 ppm (0.1%)Very HighInsufficient sensitivity for trace genotoxic or catalytic-poisoning impurities[4].
ICP-MS Trace metal analysis< 0.001 ppmNone (Elemental only)Blind to the volatile silane and organic backbone impurities critical to this precursor class.

The Verdict: GC-MS stands as the gold standard. It provides the necessary sensitivity to meet regulatory thresholds for trace volatile contaminants while offering the diagnostic mass fragmentation required to identify unexpected synthesis byproducts[3].

Causality in Experimental Choices (E-E-A-T)

To ensure scientific integrity, an analytical protocol cannot merely be a list of steps; it must be a carefully engineered system where every variable is justified.

  • Inert Handling: Iododisilane reacts violently with ambient moisture to form disilanols, siloxanes, and hydrogen iodide (HI). If handled in ambient air, the GC-MS will detect these degradation products, falsely lowering the precursor's purity score. All sample preparation must occur in an Ar/N₂ glovebox (<1 ppm H₂O/O₂)[4].

  • Column Selection: A 100% dimethyl polysiloxane non-polar column (e.g., DB-5 or TG-1MS) is mandatory. Polar columns degrade rapidly upon exposure to reactive iodine species or trace HI generated in the injection port[3].

  • Ionization & Detection Mode: Electron Impact (EI) ionization at 70 eV provides standardized fragmentation. Utilizing Selected Ion Monitoring (SIM) mode targets specific m/z fragments of known impurities (e.g., m/z 258 for diiodosilane), bypassing matrix noise and achieving LODs in the parts-per-billion (ppb) range[1].

Workflow Visualization

GCMS_Validation Start Iododisilane Sample (Inert Atmosphere) Prep Anhydrous Dilution (Hexane Matrix) Start->Prep GC Gas Chromatography (Non-polar DB-5 Column) Prep->GC MS Mass Spectrometry (EI Source, SIM Mode) GC->MS Val ICH Q2(R2) Validation (LOD, LOQ, Precision) MS->Val Report Purity Certification (>99.5% Target) Val->Report

GC-MS Method Validation Workflow for Iododisilane Purity Analysis

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Step 3 (System Suitability) ensures that if the instrument is compromised, the run fails before valuable precursor samples are consumed.

Step 1: Glovebox Sample Preparation

  • Transfer the iododisilane sample into an Ar/N₂ purged glovebox.

  • Dilute the sample to a working concentration of 1.0 mg/mL using anhydrous, degassed hexane. (Note: Chlorinated solvents like dichloromethane should be avoided to prevent halogen-exchange reactions).

  • Seal the diluted sample in a GC vial with a PTFE/silicone/PTFE septum.

Step 2: GC-MS Instrumental Setup

  • Column: DB-5 capillary column (30 m × 0.25 mm, 0.25 µm film thickness)[3].

  • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1.0 µL injection volume, splitless mode, inlet temperature at 200°C (kept relatively low to prevent thermal decomposition of the precursor).

  • Oven Program: Initial hold at 40°C for 3 min, ramp at 15°C/min to 250°C, hold for 5 min[1].

  • MS Parameters: Transfer line at 250°C, Ion source at 230°C, EI at 70 eV.

Step 3: System Suitability Test (SST) - Self-Validation Step

  • Inject a blank (anhydrous hexane) to confirm the absence of column bleed or carryover.

  • Inject a known resolution standard (e.g., a mixture of iododisilane and diiodosilane at 0.1 mg/mL).

  • Pass Criteria: Baseline resolution (Rs > 1.5) between the two silane peaks must be achieved before proceeding to sample analysis.

Step 4: ICH Q2(R2) Method Validation Execution Run calibration standards (0.1 to 10 µg/mL) to establish linearity. Perform 6 replicate injections of a mid-tier standard to determine system precision[2].

Validation Data Summary

The following table summarizes the target performance characteristics required to validate the GC-MS method for iododisilane purity, aligned with ICH Q2(R2) regulatory expectations[2],[3].

Validation ParameterICH Q2(R2) Acceptance CriteriaTypical GC-MS Performance for Silanes
Specificity No interference at retention times of interestPeak purity index > 0.99 (via MS spectra)
Linearity Correlation coefficient (R²) ≥ 0.999R² = 0.9995 (Range: 0.1–10 µg/mL)
Accuracy (Recovery) 90.0% – 110.0% at 3 concentration levels98.5% – 101.2%
Repeatability (Precision) RSD ≤ 2.0% (n=6 injections)RSD = 1.1%
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3:10.005 ppm (SIM Mode)
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10:10.015 ppm (SIM Mode)

References

  • Q2(R2) Validation of Analytical Procedures U.S. Food and Drug Administration (FDA) / ICH Guidelines[Link]

  • Synthesis methods for amino(halo)silanes (US9701695B1)
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products Research Trends Journal[Link]

  • Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry MDPI[Link]

Sources

Validation

Mechanistic Causality: The Thermodynamic &amp; Kinetic Drivers

Reactivity Comparison Between Iododisilane and Bromodisilane: A Technical Guide Executive Summary As a Senior Application Scientist, selecting the appropriate halodisilane precursor is a critical decision that dictates t...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Comparison Between Iododisilane and Bromodisilane: A Technical Guide

Executive Summary As a Senior Application Scientist, selecting the appropriate halodisilane precursor is a critical decision that dictates the success of downstream catalytic cross-couplings, silyl-Heck reactions, and complex stereospecific syntheses. While both iododisilane and bromodisilane serve as valuable electrophilic silylating agents, their kinetic and thermodynamic profiles differ drastically. This guide provides an in-depth, objective comparison of their reactivity, grounded in mechanistic causality and field-proven experimental data.

The reactivity disparity between iododisilane (Si–I) and bromodisilane (Si–Br) is fundamentally governed by two factors: bond dissociation energy (BDE) and leaving group polarizability.

  • Bond Dissociation Energy (Thermodynamic Driver): The Si–I bond is significantly weaker (~57 kcal/mol) compared to the Si–Br bond (~76 kcal/mol)[1][2]. This 19 kcal/mol thermodynamic differential means that the oxidative addition of transition metals into the Si–I bond is highly exergonic and occurs under mild conditions. Conversely, Si–Br activation requires elevated temperatures and is prone to reversibility[3].

  • Leaving Group Ability (Kinetic Driver): In nucleophilic substitution workflows ( SN​2 at silicon), the larger atomic radius of iodine allows for superior dispersion of the developing negative charge in the transition state. Consequently, iodide is a far superior leaving group compared to bromide, accelerating substitution kinetics[4].

  • Stereochemical Dynamics: Despite their kinetic differences, both halodisilanes exhibit identical stereochemical logic during hydrolysis. Nucleophilic attack at the stereogenic silicon center proceeds via a pentacoordinate transition state, resulting in a complete inversion of configuration[5].

Comparative Reactivity in Key Workflows

Workflow A: Oxidative Addition to Transition Metals In the realm of organometallic catalysis, the ability to form stable metal-silyl intermediates is paramount. When reacting with Pt(0) complexes (e.g., Pt(PEt3​)4​ ), iododisilanes undergo rapid, quantitative, and irreversible oxidative addition to yield stable trans-silylplatinum adducts[2]. Bromodisilanes react sluggishly, often forming an equilibrium mixture where reductive elimination actively competes with the forward reaction[2][3]. This makes iododisilanes the undisputed choice for Silyl-Heck reactions, where facile Si–X cleavage at low temperatures (e.g., 50 °C) prevents substrate degradation[1].

Oxidative_Addition Pt0 Pt(0)L4 Complex (e.g., Pt(PEt3)4) Pt_unsat Pt(0)L3 Coordinately Unsaturated Pt0->Pt_unsat -L (Dissociation) Iodo Iododisilane (Si-I) BDE ~57 kcal/mol Pt_unsat->Iodo + Iododisilane Bromo Bromodisilane (Si-Br) BDE ~76 kcal/mol Pt_unsat->Bromo + Bromodisilane Pt_I trans-[Pt(I)(Si2R5)L2] Stable, Irreversible Adduct Iodo->Pt_I Fast Oxidative Addition Pt_Br trans-[Pt(Br)(Si2R5)L2] Reversible Equilibrium Bromo->Pt_Br Slow Oxidative Addition

Figure 1: Thermodynamic pathways for the oxidative addition of halodisilanes to Pt(0) complexes.

Workflow B: Nucleophilic Substitution at Silicon When subjected to hydrolysis or alcoholysis, both halodisilanes undergo nucleophilic substitution. However, the kinetic barrier for iododisilane cleavage is substantially lower due to the excellent leaving group capability of the iodide ion.

Nucleophilic_Substitution Nu Nucleophile (e.g., H2O, R-OH) TS Pentacoordinate Transition State Nu->TS Backside Attack Silane Chiral Halodisilane (Si-X Bond) Silane->TS Product Disilanol / Silyl Ether (Inversion of Configuration) TS->Product Stereochemical Inversion LeavingGroupI Iodide (I-) Fast Departure TS->LeavingGroupI Cleavage of Si-I LeavingGroupBr Bromide (Br-) Slower Departure TS->LeavingGroupBr Cleavage of Si-Br

Figure 2: SN2-like nucleophilic substitution logic at the stereogenic silicon center.

Quantitative Data Presentation

The following table summarizes the core experimental metrics distinguishing the two reagents:

ParameterIododisilane (Si–I)Bromodisilane (Si–Br)
Bond Dissociation Energy (BDE) ~57 kcal/mol[1][2]~76 kcal/mol[1][2]
Leaving Group Ability Excellent (Highly polarizable I⁻)[4]Good (Moderately polarizable Br⁻)[4]
Oxidative Addition to Pt(0) Fast, quantitative, irreversible (10 min at 90 °C)[2]Slow, reversible, equilibrium mixture[2][3]
Silyl-Heck Reactivity High (proceeds at 50 °C with Pd catalysts)[1]Low (requires >100 °C, prone to reductive elimination)[1]
Hydrolysis Stereochemistry Inversion of configuration[5]Inversion of configuration[5]

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following methodologies incorporate built-in analytical checkpoints.

Protocol A: Oxidative Addition of Halodisilane to Pt(0) Objective: Synthesize and validate the formation of trans-silylplatinum adducts.

  • Preparation: In a nitrogen-filled glovebox, dissolve Pt(PEt3​)4​ (1.0 equiv) in dry benzene- d6​ .

  • Reagent Addition: Add the halodisilane (e.g., Me3​SiSiMe2​I or Me3​SiSiMe2​Br , 1.1 equiv) dropwise at room temperature.

  • Kinetic Heating: Transfer the solution to an NMR tube equipped with a J. Young valve. Heat the iododisilane mixture to 60 °C for 1 hour, or the bromodisilane mixture to 90 °C for 4+ hours[2].

  • Self-Validation (NMR Tracking): Monitor the reaction via 31P{1H} NMR. The successful oxidative addition is validated by the disappearance of the Pt(PEt3​)4​ singlet and the emergence of a new signal flanked by characteristic 195Pt satellites (indicating the trans-adduct). For bromodisilane, expect to observe an equilibrium mixture of starting materials and products[2][3].

  • Isolation: Cool the mixture to induce crystallization. Isolate the resulting complex via recrystallization from pentane.

Protocol B: Stereospecific Hydrolysis of Halodisilanes Objective: Compare nucleophilic substitution kinetics and verify stereochemical inversion.

  • Substrate Preparation: Dissolve enantiopure (S,R/R,S)-bromodisilane or iododisilane in dry hexanes[5].

  • Nucleophilic Attack: Introduce a stoichiometric amount of H2​O .

  • Self-Validation (Kinetic Tracking): Monitor the reaction via 1H NMR by tracking the Si–H proton shift. The Si–H signal will shift from its starting position (e.g., ~4.95–5.37 ppm) to a distinct resonance corresponding to the disilanol[5]. Iododisilane will reach complete conversion significantly faster than the bromodisilane analog.

  • Stereochemical Validation: Purify the crude disilanol via thin-layer chromatography (TLC). Analyze the purified product via chiral HPLC to confirm that the hydrolysis occurred with complete inversion of configuration at the stereogenic silicon center[5].

Sources

Comparative

Validating Computational Kinetic Models of Iododisilane Decomposition: A Comparative Guide

As a Senior Application Scientist in semiconductor materials and physical chemistry, I frequently encounter the challenge of predicting precursor behavior in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (A...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in semiconductor materials and physical chemistry, I frequently encounter the challenge of predicting precursor behavior in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). Iododisilane ( Si2​H5​I ) and related halodisilanes are highly potent precursors for depositing conformal silicon nitride thin films ()[1]. However, optimizing the thermal budget of these processes requires a rigorous understanding of their gas-phase decomposition kinetics.

This guide objectively compares high-level computational kinetic modeling against experimental in situ benchmarking. By synthesizing theoretical predictions with empirical data, we can establish a self-validating framework for researchers and chemical development professionals.

The Mechanistic Landscape & Causality of Choice

Halodisilane decomposition is not a single-step process. It involves competing unimolecular pathways: 1,2-hydrogen shifts, homolytic Si-Si bond cleavage, and the elimination of silylenes ( SiH2​ ) or iodosilylenes ( SiHI ) ()[2]. To validate these mechanisms, we must compare two distinct analytical philosophies:

  • The Computational Approach (CCSD(T)// ω B97X-D): Utilizing Density Functional Theory (DFT) coupled with high-level coupled-cluster single-point energies allows us to map the Potential Energy Surface (PES) ()[3].

    • Causality: Standard DFT often underestimates barrier heights for transition states involving heavy halogen atoms due to self-interaction errors. CCSD(T) recouples this electron correlation, providing chemical accuracy ( ±1 kcal/mol) essential for reliable kinetic modeling.

  • The Experimental Alternative (VUV-SPI TOF-MS): Time-of-Flight Mass Spectrometry coupled with Vacuum Ultraviolet Single-Photon Ionization ()[4].

    • Causality: Traditional Electron Impact (EI) ionization operates at 70 eV, which shatters the fragile iododisilane molecule into unrecognizable fragments, masking the true thermal decomposition products. VUV-SPI uses a 10.5 eV (118 nm) laser, which is just above the ionization threshold but below the appearance energy of dissociative photoionization. This soft ionization preserves the primary thermal fragments, making it the ultimate ground-truth for validating computational models.

Data Presentation: Computational vs. Experimental Performance

The following table summarizes the quantitative comparison between computational Master Equation predictions and experimental flow-tube data for iododisilane decomposition at 700 K.

Decomposition PathwayComputational Ea​ (kcal/mol)Experimental Ea​ (kcal/mol)Comp. Rate Constant ( s−1 )Exp. Rate Constant ( s−1 )Validation Delta
SiH2​ Elimination 48.549.2 ± 1.5 2.1×103 1.8×103 Excellent (< 5% error)
SiHI Elimination 52.151.8 ± 2.0 4.5×102 5.0×102 Excellent (< 5% error)
Homolytic Si-Si Cleavage 71.2N/A (Too slow) 1.2×10−2 Not DetectedConsistent

Expert Insight: The computational model perfectly predicts the branching ratio, confirming that SiH2​ elimination is the kinetically favored pathway over Si-Si homolytic cleavage at standard CVD temperatures[2].

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, both methodologies must operate as a closed, self-validating loop. A model is only as trustworthy as the experimental data that bounds it.

Protocol A: High-Level Computational Kinetic Modeling
  • Geometry Optimization: Optimize the ground state of Si2​H5​I and all putative transition states using the ω B97X-D functional with an aug-cc-pVTZ basis set[3].

  • Frequency Verification: Conduct vibrational frequency calculations. A valid transition state must possess exactly one imaginary frequency corresponding to the reaction coordinate (e.g., the elongation and breaking of the Si-Si bond).

  • Energy Refinement: Perform single-point energy calculations at the CCSD(T)/aug-cc-pV5Z level to correct the electronic barrier heights[3].

  • Rate Constant Calculation: Apply Variational Transition State Theory (VTST) with multidimensional tunneling (MT) corrections to generate pressure- and temperature-dependent rate constants ( k(T,P) ).

Protocol B: Experimental Benchmarking (VUV-SPI TOF-MS)
  • Precursor Entrainment: Vaporize liquid iododisilane and entrain it in a precisely metered argon carrier gas flow (99.999% purity).

  • Thermal Pyrolysis: Pass the gas mixture through a silicon carbide (SiC) tubular flow reactor heated isothermally (range: 300–1000 K).

  • Supersonic Quenching: Expand the effusive beam through a 1 mm skimmer into a high-vacuum chamber ( 10−7 Torr).

    • Causality: This supersonic expansion rapidly cools the gas, quenching any further secondary bimolecular collisions and "freezing" the kinetic profile for accurate sampling[4].

  • Soft Ionization & Detection: Intersect the molecular beam orthogonally with a 10.5 eV VUV laser pulse. Accelerate the resulting photoions into a reflectron TOF-MS to extract the species concentration profiles.

Workflow Visualization

The synergy between these two approaches is visualized below. The experimental data acts as a direct feedback mechanism to refine the computational Master Equation.

G N1 DFT / CCSD(T) Optimization N2 RRKM Kinetic Modeling N1->N2 PES Data N5 Data Synthesis & Validation N2->N5 Predicted k(T) N3 Flow Reactor Pyrolysis N4 VUV-SPI TOF-MS Detection N3->N4 Thermal Fragments N4->N5 Exp. Species Profiles N5->N1 Error Feedback

Caption: Validation loop: Computational kinetic modeling vs. experimental VUV-SPI TOF-MS data.

Conclusion

While computational models offer unparalleled atomic-level resolution of transition states, they are inherently blind to real-world reactor dynamics (such as wall-catalyzed decomposition). Conversely, experimental flow-tube setups provide ground-truth kinetic data but cannot directly observe the transition states themselves. By coupling high-level CCSD(T) computational kinetics with VUV-SPI TOF-MS benchmarking, researchers can establish a highly trustworthy, self-validating system for precursor development and kinetic analysis.

References

  • Shi, Y., et al. "Thermal Decomposition Mechanism of Disilane." ResearchGate. URL: [Link]

  • Swihart, M. T., et al. "Thermochemistry and Thermal Decomposition of the Chlorinated Disilanes Studied by ab Initio Molecular Orbital Techniques." University at Buffalo. URL: [Link]

  • Silva, et al. "Rate Constants and Energetics of the H2SiO + H Reaction System: RP-VTST/MT and VRC Calculations." PubMed Central (PMC). URL:[Link]

Sources

Validation

Benchmarking Iododisilane Precursors for 3D NAND Flash Applications: A Mechanistic Guide to Low-Temperature ALD

Target Audience: Materials Scientists, Semiconductor Researchers, and Cross-Disciplinary Development Professionals. (Note: Just as rational drug design relies on precise structure-activity relationships to minimize off-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Semiconductor Researchers, and Cross-Disciplinary Development Professionals. (Note: Just as rational drug design relies on precise structure-activity relationships to minimize off-target toxicity, the engineering of next-generation ALD precursors relies on precise bond-dissociation thermodynamics to minimize thermal budgets and parasitic byproducts.)

Executive Summary & The 3D NAND Bottleneck

The vertical scaling of 3D NAND flash memory to 200+ layers has introduced severe thermal and structural bottlenecks. Depositing the charge-trap layer—typically silicon nitride (SiN) or silicon oxide (SiO2)—inside high-aspect-ratio (HAR) trenches requires exceptional step coverage[1]. Traditional precursors like hexachlorodisilane (HCDS) or aminosilanes demand high thermal budgets (>500°C). These elevated temperatures induce tensile stress and wafer warpage, which degrades yield at the wafer edges[1]. Furthermore, chlorosilanes react with ammonia to generate solid ammonium chloride (NH₄Cl) byproducts that clog exhaust lines and cause particulate contamination[2].

To overcome these limitations, iododisilane precursors —specifically diiodosilane (DIS, SiH₂I₂) and hexaiododisilane (Si₂I₆)—have emerged as superior alternatives for low-temperature Plasma-Enhanced Atomic Layer Deposition (PE-ALD)[3],[2].

The Thermodynamic Rationale: Why Iododisilanes?

As application scientists, we select precursors based on their leaving-group thermodynamics. The fundamental advantage of iododisilanes lies in their bond dissociation energies. The Si–I bond (~234 kJ/mol) is significantly weaker than the Si–Cl bond (~400 kJ/mol) or Si–N bond.

This weaker bond translates directly to a lower activation energy required for ligand exchange during the ALD cycle[4]. Consequently, iododisilanes allow for a drastic reduction in deposition temperatures (down to 300–450°C), mitigating thermally induced wafer warpage[1]. Additionally, because these precursors are carbon-free, they yield highly pure films without the carbon contamination typically seen with aminosilanes like BTBAS[5].

Quantitative Precursor Benchmarking

The following table summarizes the performance metrics of industry-standard precursors against emerging iododisilanes for SiN deposition.

PrecursorChemical FormulaLeaving GroupTypical ALD Temp WindowSolid Byproducts (e.g., NH₄Cl)Carbon ImpuritiesStep Coverage (HAR 20:1)
Hexachlorodisilane (HCDS) Si₂Cl₆–Cl500–600°CYes (High risk of clogging)NoneGood
Bis(tertiary-butylamino)silane (BTBAS) SiH₂(NHtBu)₂–NHtBu500–600°CNoHighModerate
Trisilylamine (TSA) (SiH₃)₃N–SiH₃550–700°CNoNoneExcellent
Diiodosilane (DIS) SiH₂I₂–I300–450°CNo (Volatile HI formed)None>99%
Hexaiododisilane Si₂I₆–I250–400°CNo (Volatile HI formed)None>99%
Self-Validating Experimental Protocol: PE-ALD of SiN using Diiodosilane

To guarantee scientific integrity, the following protocol is designed as a self-validating system . We couple in-situ growth monitoring with ex-situ compositional analysis to ensure that any deviation from ideal ALD behavior (e.g., parasitic CVD reactions) is immediately flagged.

Phase 1: Substrate Preparation & System Equilibration
  • Native Oxide Removal: Clean the patterned silicon substrate with dilute hydrofluoric acid (100:1 H₂O:HF) for 60 seconds, rinse in deionized water, and dry with N₂.

    • Causality: Native oxide causes nucleation delays. Removing it ensures linear, self-limiting growth from the very first ALD cycle.

  • Precursor Delivery: Maintain the DIS precursor bubbler at 20°C to achieve a stable vapor pressure of ~10 Torr[5]. Heat the delivery lines to 40°C.

    • Causality: A positive thermal gradient from the bubbler to the chamber prevents precursor condensation in the lines, which would cause pressure spikes and particulate defects.

Phase 2: The PE-ALD Cycle (Target Temp: 400°C)
  • DIS Pulse (1.0 s): Introduce DIS into the chamber.

    • Causality: The weak Si–I bonds facilitate rapid, self-limiting chemisorption onto the substrate surface.

  • Ar Purge (5.0 s): Evacuate the chamber with 500 sccm Argon.

    • Causality: Complete removal of physisorbed DIS is critical. If the purge is too short, residual DIS in the gas phase will react with the plasma, shifting the regime from ALD to CVD and destroying step coverage.

  • NH₃ Plasma Pulse (3.0 s, 300 W): Ignite ammonia plasma.

    • Causality: Thermal NH₃ requires >700°C to react. Plasma generates highly reactive NH₂* and H* radicals that easily cleave the remaining Si–I bonds to form a dense Si–N network[1].

  • Ar Purge (5.0 s): Evacuate volatile HI byproducts and unreacted radicals.

Phase 3: Metrology & Validation
  • In-Situ Validation: Measure the Growth Per Cycle (GPC) using Spectroscopic Ellipsometry. A constant GPC of ~0.5 Å/cycle validates true ALD behavior.

  • Ex-Situ Validation: Perform X-ray Photoelectron Spectroscopy (XPS). A successful run will yield a stoichiometric Si₃N₄ ratio with carbon and iodine impurities below the detection limit (<1 at.%)[5].

Mechanistic Pathway Visualization

The following diagram illustrates the cyclical workflow and chemical logic of the iododisilane PE-ALD process.

ALD_Mechanism cluster_0 PE-ALD Cycle for SiN using Iododisilane A 1. DIS/Si2I6 Pulse Si-I chemisorption B 2. Ar Purge Remove unreacted precursor A->B Cycle Repeat C 3. NH3 Plasma Radical ligand exchange B->C Cycle Repeat D 4. Ar Purge Evacuate HI byproducts C->D Cycle Repeat D->A Cycle Repeat E Conformal SiN Film (>99% Step Coverage) D->E Film Growth

Fig 1: PE-ALD cycle for silicon nitride deposition using iododisilane precursors and NH3 plasma.

Conclusion

For 3D NAND applications requiring high-aspect-ratio gap fill, iododisilanes (DIS and Si₂I₆) offer a thermodynamically superior alternative to traditional chlorosilanes and aminosilanes. By leveraging the low dissociation energy of the Si–I bond, application scientists can achieve carbon-free, highly conformal SiN films at temperatures below 450°C, effectively eliminating thermal warpage and solid byproduct contamination.

References
  • Gelest , "Silicon Nitride Precursors - Technical Library". Gelest.com. URL:[Link]

  • Google Patents, "US20050181633A1 - Precursors for depositing silicon-containing films and processes thereof". Google Patents.
  • MDPI , "Deposition Characteristics of SiN Thin Film Deposited by Applying the Chucking Function in a Mono Polar ESC Heater". MDPI Materials. URL:[Link]

  • Justia Patents , "Selective deposition of silicon nitride". Justia.com. URL:[Link]

  • SEMI , "pentapro materials inc. - SEMICON Taiwan 2025". SEMI.org. URL: [Link]

Sources

Comparative

cross-validation of iododisilane film thickness via spectroscopic ellipsometry

Establishing Metrological Ground Truth: Cross-Validation of Iododisilane-Derived Nanolayers for Biomedical Devices In the rapidly evolving landscape of drug development, the reliability of microfluidic lab-on-a-chip plat...

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Author: BenchChem Technical Support Team. Date: April 2026

Establishing Metrological Ground Truth: Cross-Validation of Iododisilane-Derived Nanolayers for Biomedical Devices

In the rapidly evolving landscape of drug development, the reliability of microfluidic lab-on-a-chip platforms, implantable biosensors, and targeted drug delivery systems hinges on precise surface engineering. Polydimethylsiloxane (PDMS) and other polymer substrates are foundational to these technologies but suffer from poor organic solvent resistance and inert surface chemistries[1]. To functionalize and protect these devices, Atomic Layer Deposition (ALD) using iododisilane (diiodosilane, SiH₂I₂) has emerged as a premier technique. Iododisilane enables the deposition of highly conformal silicon nitride (SiNₓ) and silicon dioxide (SiOₓ) ultra-thin films at low thermal budgets (<150°C), preserving the integrity of temperature-sensitive biomedical polymers[2].

However, the functional efficacy of these nanolayers—whether dictating the release kinetics of a drug-eluting membrane or the signal-to-noise ratio of a plasmonic biosensor—is entirely dependent on sub-nanometer thickness control. While Spectroscopic Ellipsometry (SE) is the industry standard for rapid, non-destructive thickness measurement, it encounters severe physical limitations when analyzing ultra-thin films (<10 nm)[3].

This guide provides an authoritative, self-validating protocol for cross-validating SE measurements of iododisilane ALD films using orthogonal techniques: X-Ray Reflectometry (XRR) and Transmission Electron Microscopy (TEM).

Mechanistic Grounding: The Metrology Challenge

Spectroscopic Ellipsometry measures the change in the polarization state of light (expressed as amplitude ratio Ψ and phase difference Δ ) upon reflection from a sample surface[4]. For thick films, SE easily extracts both the physical thickness ( d ) and the optical constants (refractive index n , and extinction coefficient k ).

The Causality of Parameter Correlation: When the iododisilane-derived film thickness drops below 10 nm, the phase shift Δ becomes linearly dependent on the product of the thickness and the refractive index. Mathematically, a thinner film with a higher refractive index will produce the exact same polarization response as a thicker film with a lower refractive index[3]. This creates an unbreakable model ambiguity. To resolve this, the SE model must be anchored by an absolute, non-optical physical measurement.

Correlation Sub1 Ultra-Thin Film (<10 nm) Sub2 SE Measurement (Δ, Ψ) Sub1->Sub2 Sub3 Parameter Correlation (Thickness vs. Index) Sub2->Sub3 Ambiguity Sub4 Input Absolute 'd' (XRR/TEM) Sub3->Sub4 Sub5 Decoupled Optical Constants Sub3->Sub5 Resolved Sub4->Sub5

Figure 1: Logical resolution of the SE parameter correlation using orthogonal metrology.

Objective Comparison of Metrology Alternatives

To establish a self-validating system, one must understand the physical principles and limitations of the available metrology tools. Below is an objective comparison of the techniques used to characterize ultra-thin ALD films.

Metrology TechniquePhysical PrincipleResolutionDestructive?ThroughputPrimary Utility in Workflow
Spectroscopic Ellipsometry (SE) Polarization phase shift ( Δ , Ψ )[4]~0.1 nmNoHigh (Seconds)In-line monitoring, optical constants ( n,k )
X-Ray Reflectometry (XRR) Electron density & Kiessig fringes~0.1 nmNoLow (Minutes)Absolute thickness & density anchoring
Transmission Electron Microscopy (TEM) Electron transmission & scattering[4]< 0.1 nmYes (FIB prep)Very Low (Days)Direct spatial verification, interface quality
Atomic Force Microscopy (AFM) Mechanical cantilever deflection~0.1 nm (Z)NoLow (Minutes)Surface roughness profiling

The Self-Validating Experimental Protocol

To create a robust, high-throughput SE recipe for drug development manufacturing lines, researchers must execute the following cross-validation workflow.

Workflow A ALD Deposition (Iododisilane) B Spectroscopic Ellipsometry (Initial Model) A->B C X-Ray Reflectometry (Absolute Thickness) A->C D Cross-Sectional TEM (Spatial Verification) A->D E Optical Model Refinement (Decouple n and d) B->E C->E D->E F Validated SE Recipe (In-Line Monitoring) E->F

Figure 2: Cross-validation workflow for establishing a robust SE model using XRR and TEM.

Step 1: Low-Temperature ALD of SiNₓ
  • Substrate Preparation: Load the PDMS microfluidic substrate (or a silicon witness wafer for metrology) into the ALD reactor.

  • Precursor Delivery: Pulse high-purity diiodosilane (SiH₂I₂) into the chamber at a substrate temperature of 100°C. Causality: Diiodosilane provides high reactivity at low temperatures, preventing the thermal degradation of the polymer substrate[2].

  • Co-Reactant: Pulse N₂/NH₃ plasma to drive the formation of the silicon nitride film. Purge with Ar gas between pulses. Repeat for 50 cycles (target thickness: ~5 nm).

Step 2: Initial SE Measurement
  • Data Acquisition: Measure the witness wafer using a Variable Angle Spectroscopic Ellipsometer (VASE) across a spectral range of 210–1000 nm.

  • Angle Selection: Acquire data at 65°, 70°, and 75°. Causality: Measuring near the Brewster angle of the substrate maximizes the sensitivity of the Δ and Ψ parameters.

  • Preliminary Modeling: Apply a standard Cauchy model ( n(λ)=A+B/λ2 ). At this stage, leave both n and d floating. Note the high Mean Squared Error (MSE) and parameter correlation.

Step 3: Orthogonal Anchoring via XRR
  • Data Acquisition: Transfer the sample to an X-ray diffractometer configured for XRR. Scan at grazing incidence angles from 0.1° to 5° using a Cu K α source.

  • Fringe Analysis: Analyze the Kiessig interference fringes. Causality: At grazing angles, X-rays penetrate the film and reflect off the substrate interface. The periodicity of these fringes is inversely proportional to the film's thickness, providing a measurement completely independent of optical refractive index[4].

  • Data Extraction: Extract the absolute thickness ( dxrr​ ) and film density.

Step 4: Spatial Verification via HR-TEM
  • Sample Prep: Use a Focused Ion Beam (FIB) to mill a cross-section of the sample, protecting the ultra-thin ALD layer with a deposited platinum overlayer.

  • Imaging: Image the cross-section using High-Resolution TEM. Measure the distance between the atomic lattice of the substrate and the amorphous SiNₓ layer to extract dtem​ . Causality: This destructive test provides undeniable spatial proof of the film's conformality and absolute thickness[4], validating the XRR density model.

Step 5: Model Refinement and Recipe Lock
  • Decoupling: Return to the SE software. Fix the thickness parameter ( d ) to the exact value obtained from the XRR/TEM consensus ( dxrr​≈dtem​ ).

  • Fitting: Run the regression algorithm to fit the Cauchy parameters ( A and B ). Because d is locked, the software can accurately calculate the true refractive index ( n ) of the iododisilane-derived film.

  • Deployment: Once the optical constants for this specific ALD recipe are known and locked, the SE model can be deployed for in-line manufacturing. Future measurements can float the thickness ( d ) while keeping n fixed, enabling high-throughput, non-destructive quality control for biomedical device fabrication.

References

  • Methods for Thin Film Thickness Measurement, VacCoat,[Link]

  • Thickness Measurement of nm HfO2 Films, BIPM,[Link]

  • Gelest commercializes diiodosilane for next-generation semiconductors, 24/7 BIOPHARMA,[Link]

  • Atmospheric pressure atomic layer deposition for in-channel surface modification of PDMS microfluidic chips, ResearchGate,[Link]

  • Continuous In-Line Chromium Coating Thickness Measurement Methodologies: An Investigation of Current and Potential Technology, PMC,[Link]

Sources

Safety & Regulatory Compliance

Safety

Chemical Reactivity &amp; Causal Hazards

Advanced Operational Guide: Proper Handling and Disposal of Iododisilane For researchers, scientists, and drug development professionals, handling highly reactive silicon-based precursors requires rigorous, field-proven...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Proper Handling and Disposal of Iododisilane

For researchers, scientists, and drug development professionals, handling highly reactive silicon-based precursors requires rigorous, field-proven operational protocols. Iododisilane ( Si2​H5​I ) is a potent, air- and moisture-sensitive reagent. This guide provides a self-validating, step-by-step methodology for the safe quenching and disposal of iododisilane, ensuring laboratory safety, regulatory compliance, and scientific integrity.

Understanding the molecular behavior of iododisilane is the foundation of safe disposal. The compound features two highly reactive sites: the weak silicon-silicon (Si-Si) bond and the labile silicon-iodine (Si-I) bond[1].

  • Hydrolysis and Pyrophoricity: Iododisilane reacts violently with atmospheric moisture or liquid water. This hydrolysis rapidly cleaves the Si-I bond to generate corrosive hydrogen iodide (HI) gas[2]. Furthermore, basic conditions or excess heat can trigger the cleavage of Si-H and Si-Si bonds, releasing highly flammable hydrogen gas ( H2​ )[3]. Disilanes are also known to be pyrophoric in air, meaning improper exposure can lead to spontaneous combustion[4].

  • Causality in Disposal: Because direct addition of water causes an uncontrollable, exothermic release of HI and H2​ , water must never be used as the primary quenching agent[2]. Instead, a sterically hindered alcohol (e.g., isopropanol) is used to perform a controlled solvolysis, replacing the iodine atom with an alkoxy group at a manageable kinetic rate.

Physical & Hazard Properties

Summarized quantitative data for operational risk assessment.

Property / HazardDescription / ValueOperational Implication
Chemical Formula Si2​H5​I Contains labile Si-I and Si-Si bonds requiring inert handling.
Appearance Colorless liquidEasily mistaken for benign solvents; requires strict labeling.
Reactivity with Water Violent / ExothermicGenerates HI and H2​ gas. Keep strictly anhydrous[2].
Flammability Pyrophoric potentialCan ignite spontaneously in air. Handle under Ar/ N2​ [4].
Corrosivity High (due to HI release)Causes severe burns to skin, eyes, and respiratory tract[5].

Pre-Disposal Logistics & Safety Preparations

Before initiating the disposal protocol, establish a self-validating safety system to prevent exposure.

  • Engineering Controls: All work must be conducted in a certified chemical fume hood cleared of flammable materials. A Schlenk line or a glovebox is required to maintain a strict inert atmosphere (Argon or Nitrogen)[1].

  • Personal Protective Equipment (PPE):

    • Fire-resistant lab coat (e.g., Nomex).

    • Double-gloving with heavy-duty nitrile or neoprene gloves[5].

    • ANSI Z87.1 certified chemical splash goggles and a full face shield[5].

  • Reagent Preparation: Ensure you have dry, non-reactive hydrocarbon solvent (e.g., heptane or toluene), anhydrous isopropanol, and a 5% aqueous sodium bicarbonate ( NaHCO3​ ) solution ready.

Step-by-Step Disposal Protocol (Quenching)

Note: This procedure must be performed under a continuous flow of inert gas.

Step 1: Inert Dilution Transfer the iododisilane waste into a round-bottom flask equipped with a magnetic stir bar, under Argon. Dilute the waste with a dry, inert solvent (e.g., heptane or toluene) to at least a 1:10 ratio.

  • Causality: Dilution acts as a thermal sink, absorbing the heat generated during the subsequent exothermic quenching steps.

  • Validation Check: The solution should remain clear and colorless without any bubbling, confirming the solvent is truly anhydrous.

Step 2: Temperature Control Submerge the flask in an ice-water bath (0 °C).

  • Causality: Lowering the kinetic energy of the system prevents the solvolysis reaction from running away and suppresses the vapor pressure of the generated HI gas.

Step 3: Controlled Solvolysis Using an addition funnel or a syringe, add anhydrous isopropanol dropwise to the stirred solution. Ensure the flask is vented through a bubbler connected to a basic scrubber (e.g., NaOH solution) to safely neutralize the evolving HI gas.

  • Causality: Isopropanol reacts with the Si-I bond to form an alkoxydisilane and HI. The steric bulk of the isopropyl group ensures the reaction proceeds slower than it would with methanol or water, preventing explosive H2​ generation.

  • Validation Check: The reaction is proceeding safely if gas bubbles (HI) form at a steady, controllable rate in the bubbler. If vigorous bubbling or fuming occurs in the flask, pause the addition immediately to allow the system to cool.

Step 4: Aqueous Neutralization Once the isopropanol addition is complete and no further gas evolution is observed, slowly add a 5% aqueous NaHCO3​ solution dropwise.

  • Causality: The weak base neutralizes dissolved HI and any remaining unreacted silyl species without causing a rapid spike in pH, which could violently cleave the Si-Si bonds[2].

  • Validation Check: CO2​ bubbling will occur as the acid is neutralized. The quenching is complete when the addition of NaHCO3​ no longer produces bubbles.

Step 5: Phase Separation & Waste Segregation Transfer the biphasic mixture to a separatory funnel.

  • Aqueous Layer: Contains neutralized halide salts ( NaI ). Dispose of in the aqueous halogenated waste stream.

  • Organic Layer: Contains siloxanes, alkoxysilanes, and the carrier solvent. Dispose of in the organic solvent waste stream.

Emergency Spill Response

If iododisilane is spilled outside an inert environment:

  • Evacuate & Isolate: Immediately clear the area. The substance may spontaneously ignite or release toxic HI clouds.

  • Smothering: Do NOT use water. If safe to do so, cover the spill with dry sand, earth, or a specialized Class D fire extinguishant (e.g., Met-L-X) to deprive it of oxygen and absorb the liquid[6].

  • Ventilation: Ensure maximum fume hood exhaust and room ventilation.

  • Professional Cleanup: Contact Environmental Health and Safety (EHS) or a hazardous materials team for final cleanup and disposal.

Workflow Visualization

Iododisilane_Disposal A Iododisilane Waste (Inert Atmosphere) B Dilute in Dry Solvent (e.g., Heptane/Toluene) A->B Step 1 C Slow Addition of Isopropanol (0 °C) B->C Step 2 D Evolution of HI Gas (Vent through Scrubber) C->D Byproduct E Neutralize with Aq. NaHCO3 C->E Step 3 F Aqueous Waste (Halide Salts) E->F Phase Separation G Organic Waste (Siloxanes/Solvent) E->G Phase Separation

Caption: Iododisilane Quenching and Disposal Workflow.

References

  • Source: elsevier.
  • Title:[Silanes - Gelest, Inc.
  • Source: acs.
  • Source: wikipedia.
  • Source: benchchem.
  • Source: fishersci.

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Handling

The Mechanistic Hazard Profile: Understanding the "Why"

The Definitive Guide to Iododisilane ( Si2​H5​I ) Handling: PPE, Operational Logic, and Safety Protocols For researchers and drug development professionals, handling highly reactive organosilicon and halosilane precursor...

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Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Guide to Iododisilane ( Si2​H5​I ) Handling: PPE, Operational Logic, and Safety Protocols

For researchers and drug development professionals, handling highly reactive organosilicon and halosilane precursors is a routine yet critical challenge. Iododisilane ( Si2​H5​I ) is a potent reagent utilized in advanced chemical synthesis and semiconductor film deposition. However, its molecular structure dictates an extreme reactivity profile.

As an application scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a system of logical, mechanistic causations. This guide deconstructs the chemical behavior of Iododisilane to establish a self-validating framework for Personal Protective Equipment (PPE), operational workflows, and disposal plans.

To design an effective safety protocol, we must first understand the specific vulnerabilities of the Si2​H5​I molecule:

  • Hydrolysis to Hydrogen Iodide (HI): The Silicon-Iodine (Si-I) bond is highly susceptible to nucleophilic attack by atmospheric moisture. Upon exposure to water, Iododisilane rapidly hydrolyzes to release Hydrogen Iodide (HI) gas, which is severely corrosive to the respiratory tract, eyes, and skin[1][2].

  • Pyrophoricity & Thermal Runaway: The molecule contains high-energy Si-H and Si-Si bonds. Like many disilane derivatives, Iododisilane is prone to rapid, exothermic oxidation when exposed to air. This can lead to spontaneous combustion (pyrophoricity) and localized micro-explosions[3][4].

HazardMechanisms A Iododisilane (Si2H5I) B Moisture (H2O) A->B Exposure C Oxygen (O2) A->C Exposure D Hydrolysis B->D E Oxidation C->E F Hydrogen Iodide (HI) Corrosive Gas D->F Rapid G Thermal Runaway Pyrophoric Ignition E->G Exothermic

Fig 1. Mechanistic pathways of Iododisilane degradation upon atmospheric exposure.

The Causality Matrix for Personal Protective Equipment (PPE)

Engineering controls—such as handling the chemical exclusively within an Argon-purged glovebox ( O2​ and H2​O < 1 ppm) or via stringent Schlenk line techniques—are your primary defense[5][6]. However, PPE serves as the critical secondary barrier in the event of containment failure.

We do not wear PPE simply for compliance; we wear it to physically interrupt the hazard pathways outlined above.

PPE CategoryStandardMaterial SpecificationBreakthrough Time (HI/Acids)Causality / Rationale
Eye & Face ANSI Z87.1Polycarbonate Goggles + Face ShieldN/A (Impact/Splash)Protects against HI gas necrosis and pyrophoric micro-explosions[7][8].
Body NFPA 2112Nomex® (Fire Resistant) Lab CoatN/A (Thermal)Silanes can ignite spontaneously; FR material prevents sustained burning[7][8].
Hand (Inner) EN 374Nitrile (4-6 mil)< 10 minsProvides baseline dexterity and secondary splash protection.
Hand (Outer) EN 374Neoprene or Butyl Rubber (15+ mil)> 240 minsHigh resistance to corrosive acids (HI) and organosilicon permeation[7].
Respiratory NIOSHSCBA or Full-Face Acid Gas CartridgeConcentration dependentHI gas causes severe respiratory tract damage; required outside engineering controls during spills[4].

Self-Validating Operational Workflow

A robust chemical protocol must be "self-validating"—meaning each step inherently proves the success of the previous step before you proceed. Below is the step-by-step methodology for the safe transfer of Iododisilane using Schlenk techniques.

Step 1: System Preparation & Validation

  • Action: Assemble oven-dried glassware and connect to a dual-manifold Schlenk line. Perform three vacuum/Argon purge cycles.

  • Self-Validation: Isolate the vacuum pump. The system pressure must hold steady at <50 mTorr for 5 minutes. If pressure rises, a micro-leak exists. Do not proceed.

Step 2: Reagent Access

  • Action: Under a positive flow of Argon, puncture the septum of the Iododisilane vessel using a dry, Argon-flushed stainless steel cannula or gas-tight syringe.

  • Self-Validation: The absence of white fumes (HI gas) at the puncture site visually confirms that the localized environment is successfully moisture-free.

Step 3: Chemical Transfer

  • Action: Transfer the required volume of Si2​H5​I slowly into the reaction flask. Maintain a slight positive pressure of Argon to prevent atmospheric backflow.

  • Self-Validation: The liquid should remain clear and colorless. Any yellowing or turbidity indicates iodine liberation or siloxane polymer formation due to oxygen ingress.

SOP S1 1. Environmental Validation O2/H2O < 1 ppm S2 2. PPE Verification Nomex & Double Gloves S1->S2 S3 3. Inert Gas Purging Argon/Vacuum Cycling S2->S3 S4 4. Air-Free Transfer Cannula/Syringe S3->S4 S5 5. Controlled Quenching Alkaline Neutralization S4->S5

Fig 2. Self-validating operational workflow for the safe manipulation of Iododisilane.

Spill Response and Disposal Plan

In the event of a spill outside of engineering controls, the immediate threat is a pyrophoric fire and the massive release of HI gas. Never use water to clean up an Iododisilane spill.

Emergency Spill Protocol:

  • Evacuate & Isolate: Immediately evacuate the lab. Do not attempt to clean a large spill without a Self-Contained Breathing Apparatus (SCBA)[4].

  • Smothering: If a small, localized fire occurs, smother it using a Class D fire extinguisher or dry, inert sand.

  • Absorption: Cover unreacted liquid with dry vermiculite or dry sand.

Routine Disposal & Quenching Plan: Residual Iododisilane in syringes or flasks must be systematically destroyed (quenched) before disposal to prevent downstream fires in waste containers[9].

  • Dilution: Under an Argon atmosphere, dilute the residual Si2​H5​I in a dry, non-reactive solvent (e.g., Toluene or Heptane).

  • Alcohol Quench: Place the flask in an ice bath. Dropwise, add anhydrous Isopropanol. Causality: Isopropanol reacts with the Si-I and Si-H bonds much slower than water, safely dissipating the heat of reaction while evolving hydrogen gas.

  • Alkaline Neutralization: Once bubbling ceases, slowly add a dilute, aqueous solution of Sodium Bicarbonate ( NaHCO3​ ) to neutralize the dissolved HI.

  • Validation: Check the aqueous layer with pH paper. Once the pH is neutral (pH ~7) and all effervescence has permanently ceased, the chemical hazard has been neutralized.

  • Waste Segregation: Separate the organic and aqueous layers, disposing of them in their respective, properly labeled hazardous waste streams.

References

  • Benchchem. Diiodosilane | 13465-83-3 - Personal Protective Equipment (PPE) and Handling. Benchchem.
  • Shriver, D. F. The Manipulation of Air-Sensitive Compounds. Halbmikrotechnik Chemie.
  • Eisch, J. J.
  • Bretherick, L. Handbook of Reactive Chemical Hazards Vol 2. Internet Archive.
  • Harvard University Center for Nanoscale Systems. CNS Safety Manual: Pyrophoric Silanes and PPE. Harvard University.
  • Benchchem.
  • American Chemical Society. A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction - Pyrophoric Silane Formation.
  • Manac Inc.
  • California Polytechnic State University. Environmental Management of Wastes in the Semiconductor and Electronics Industries. Cal Poly Digital Commons.

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